5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYAVPURGSAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-59-4 | |
| Record name | 5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases[1][2], this document focuses on predicting its spectral characteristics based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Molecular Structure and Key Features
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a bicyclic heterocyclic compound. Its structure consists of a saturated six-membered ring fused to a five-membered aromatic pyrrole-like ring, with a carboxylic acid group substituted at the 2-position of the indolizine core. Understanding this structure is fundamental to interpreting its spectroscopic data.
Caption: Chemical structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Predicted ¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are based on the analysis of similar heterocyclic systems such as indolizine and tetrahydroquinoline derivatives[3][4][5].
Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1 | ~6.8 - 7.2 | s | 1H | Aromatic proton on the pyrrole-like ring, deshielded by the adjacent nitrogen and carboxylic acid group. |
| H-3 | ~6.5 - 6.9 | s | 1H | Aromatic proton on the pyrrole-like ring. |
| H-5 | ~4.0 - 4.4 | t | 2H | Methylene protons adjacent to the nitrogen atom, deshielded. |
| H-8 | ~2.8 - 3.2 | t | 2H | Methylene protons at the bridgehead, deshielded by the aromatic ring. |
| H-6, H-7 | ~1.8 - 2.2 | m | 4H | Methylene protons in the saturated ring. |
| -COOH | ~10 - 13 | br s | 1H | Carboxylic acid proton, broad signal due to hydrogen bonding and exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the known effects of nitrogen, aromatic rings, and carboxylic acid functionalities on carbon chemical shifts[5][6][7].
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~130 - 135 | Aromatic carbon attached to the carboxylic acid group. |
| C-1 | ~115 - 120 | Aromatic carbon. |
| C-3 | ~110 - 115 | Aromatic carbon. |
| C-8a | ~125 - 130 | Aromatic bridgehead carbon. |
| C-4a | ~120 - 125 | Aromatic bridgehead carbon. |
| -COOH | ~165 - 175 | Carbonyl carbon of the carboxylic acid. |
| C-5 | ~50 - 55 | Methylene carbon adjacent to nitrogen. |
| C-8 | ~25 - 30 | Methylene carbon at the bridgehead. |
| C-6 | ~20 - 25 | Methylene carbon. |
| C-7 | ~20 - 25 | Methylene carbon. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The parent molecule, 5,6,7,8-Tetrahydroindolizine, has a reported molecular weight of 121.18 g/mol [8][9]. For the carboxylic acid derivative (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 165.
-
Loss of H₂O: [M-18]⁺ at m/z = 147. This is a common fragmentation for carboxylic acids.
-
Loss of COOH: [M-45]⁺ at m/z = 120. This would correspond to the 5,6,7,8-tetrahydroindolizinyl cation and is expected to be a prominent peak[10]. The observation of a peak at m/z 120, which is the molecular ion of the parent tetrahydroindolizine, would be a strong indicator of the core structure[8].
-
Loss of CO: [M-28]⁺ at m/z = 137, followed by loss of OH.
-
Further fragmentation of the tetrahydroindolizine core.
Caption: Predicted major fragmentation pathways for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar, acidic compound. Electron impact (EI) can also be used and may provide more detailed fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Sample Introduction: Direct infusion or coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of specific functional groups. For 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, the key characteristic absorptions will be from the carboxylic acid and the aromatic ring.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch | 2500-3300 | Broad, Strong | Characteristic of a hydrogen-bonded carboxylic acid OH group[11][12]. |
| C-H stretch (aromatic) | 3000-3100 | Medium | C-H bonds on the pyrrole-like ring. |
| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong | C-H bonds of the methylene groups in the saturated ring[13]. |
| C=O stretch | 1700-1725 | Strong, Sharp | Carbonyl of the carboxylic acid[11]. |
| C=C stretch | 1600-1650 | Medium | Aromatic ring stretching vibrations. |
| C-O stretch | 1210-1320 | Medium-Strong | C-O bond of the carboxylic acid. |
| O-H bend | 920-950 | Broad, Medium | Out-of-plane bending of the carboxylic acid OH group. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are based on the known spectroscopic behavior of analogous chemical structures and functional groups. These predictions offer a valuable framework for the identification and characterization of this compound in a research and development setting. Experimental verification of these predictions is highly recommended.
References
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An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a saturated six-membered ring fused to a five-membered pyrrole-like ring, which is further functionalized with a carboxylic acid group. This unique structural motif holds significant promise in medicinal chemistry and drug discovery. The tetrahydroindolizine core is a key structural element in various biologically active molecules, and the carboxylic acid moiety provides a handle for modulating polarity, solubility, and target engagement.
A thorough understanding of the physicochemical properties of this molecule is paramount for any research and development endeavor. These properties govern a compound's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical parameters of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, offering both theoretical insights and detailed experimental protocols for their determination. While specific experimental data for this compound is not widely available in the public domain, this document serves as a roadmap for its complete characterization.
Chemical Identity and Structure
A clear definition of the molecule's fundamental properties is the foundation of any physicochemical characterization.
| Property | Value | Source |
| Chemical Name | 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | - |
| CAS Number | 16959-59-4 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Canonical SMILES | C1CCN2C=C(C=C2C1)C(=O)O | [2] |
| InChI Key | VNKYAVPURGSAQN-UHFFFAOYSA-N | [2] |
Lipophilicity: A Key Determinant of Drug-Like Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
Predicted Lipophilicity
| Parameter | Predicted Value | Prediction Tool |
| XlogP | 0.9 | PubChemLite[2] |
This predicted value suggests that the molecule possesses a moderate degree of lipophilicity. The presence of the carboxylic acid group significantly increases its polarity compared to the parent tetrahydroindolizine core.[3]
Experimental Determination of logP (Shake-Flask Method)
The classic shake-flask method remains the gold standard for experimentally determining logP.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a centrifuge tube.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the tube to achieve complete phase separation.
-
-
Quantification:
-
Carefully remove aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. HPLC with UV detection is a common and reliable method for quantifying small organic molecules in complex matrices.
Caption: Workflow for experimental logP determination.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and therapeutic failure.
Factors Influencing Solubility
The solubility of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid will be significantly influenced by the pH of the aqueous medium due to the ionizable carboxylic acid group. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method like HPLC-UV.
Causality Behind Experimental Choices: Using a range of pH buffers is essential to understand the pH-solubility profile, which is critical for predicting its behavior in different parts of the gastrointestinal tract. Maintaining a constant temperature is vital as solubility is temperature-dependent.
Caption: Workflow for pKa determination by potentiometric titration.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range is indicative of high purity.
Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of dry 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
-
Causality Behind Experimental Choices: A slow heating rate is crucial for an accurate determination, as it allows the temperature of the sample and the thermometer to equilibrate.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons on the five-membered ring, and the aliphatic protons of the six-membered ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will provide the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum will reveal the wavelengths at which the molecule absorbs light, providing information about its electronic structure and conjugated systems. Carboxylic acids typically have an absorption maximum around 210 nm. [4]
Conclusion: A Foundation for Further Discovery
This technical guide has outlined the critical physicochemical properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and provided detailed, field-proven protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies described herein provide a robust framework for its comprehensive characterization. A thorough understanding of these properties is a non-negotiable prerequisite for advancing this promising scaffold in any drug discovery and development program. The insights gained from these fundamental studies will undoubtedly accelerate the journey from a novel chemical entity to a potential therapeutic agent.
References
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PubChemLite. 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. [Link]
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PubChem. 5,6,7,8-Tetrahydroindolizine. [Link]
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Pizzorno, M. T., & Albonico, S. M. (1974). Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry, 39(5), 731–731. [Link]
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Reddy, T. R., & Padmaja, A. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
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ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
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PubChemLite. 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid. [Link]
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MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
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MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]
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PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]
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YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
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ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
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ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]
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- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery of Novel 5,6,7,8-Tetrahydroindolizine Alkaloids
Abstract
The quest for novel therapeutic agents has perpetually driven chemists and pharmacologists to explore the vast structural diversity of natural products. Among these, alkaloids have consistently emerged as a rich source of biologically active compounds. This technical guide delves into the nascent yet promising class of 5,6,7,8-tetrahydroindolizine alkaloids. These simple bicyclic systems, recently identified from natural sources, represent a novel scaffold for medicinal chemistry exploration. This document provides a comprehensive overview of their discovery, synthetic strategies, structural characterization, and burgeoning potential in drug development. We will explore the pioneering total synthesis of polygonatines A and B, detail methodologies for the construction of the core tetrahydroindolizine framework, and present the current understanding of the biological activities of this compound class, including recent findings on the cytotoxic potential of synthetic analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this emerging class of alkaloids.
Introduction: The Emergence of a Novel Alkaloid Scaffold
Alkaloids, nitrogen-containing organic compounds of natural origin, have profoundly impacted medicine, yielding therapeutics for a wide array of diseases. While complex polycyclic alkaloid structures have been a major focus of research, the discovery of simpler, novel heterocyclic systems offers exciting new avenues for drug design. The 5,6,7,8-tetrahydroindolizine core is one such emerging scaffold.
Historically, the fully saturated indolizidine ring system is well-represented among alkaloids. However, naturally occurring 5,6,7,8-tetrahydroindolizines, where the pyrrole ring remains intact, have been rare, typically found as part of more complex structures. The recent isolation of simple bicyclic 5,6,7,8-tetrahydroindolizine alkaloids from the rhizomes of Polygonatum sibiricum has brought this class of compounds to the forefront of natural product chemistry.[1] These pioneering compounds, named polygonatine A and polygonatine B, possess a unique and relatively simple architecture, making them attractive targets for both total synthesis and analog development.[1]
This guide will provide an in-depth exploration of these novel alkaloids, from their natural origins to their synthetic realization and preliminary biological evaluation. The following sections will detail the key experimental and conceptual frameworks necessary for researchers to engage with this promising area of study.
From Nature's Blueprint: Isolation and Structure Elucidation
The discovery of any new class of natural products begins with its isolation and characterization from a biological source. For 5,6,7,8-tetrahydroindolizine alkaloids, the journey starts with the medicinal plant Polygonatum sibiricum.
The Natural Source: Polygonatum sibiricum
Polygonatum sibiricum, a member of the Liliaceae family, has a long history of use in traditional Chinese medicine.[2] Its rhizomes are known to contain a diverse array of bioactive compounds, including polysaccharides, steroidal saponins, flavonoids, and alkaloids.[3][4] The ethnopharmacological relevance of this genus, combined with modern phytochemical analysis techniques, has led to the identification of numerous compounds with potential therapeutic applications, including anti-aging, immunomodulatory, and metabolic regulatory effects.[3][5] It is within this rich chemical milieu that the novel 5,6,7,8-tetrahydroindolizine alkaloids were discovered.
General Protocol for Alkaloid Extraction from Polygonatum Species
Experimental Protocol: General Alkaloid Extraction
-
Defatting: The dried and powdered plant material (rhizomes of Polygonatum sibiricum) is first extracted with a non-polar solvent, such as petroleum ether, in a Soxhlet apparatus. This initial step removes lipids and other non-polar constituents that could interfere with subsequent extractions.
-
Extraction of the Alkaloid Fraction: The defatted plant material is then extracted with an acidified polar solvent, typically ethanol or methanol mixed with a dilute acid (e.g., 0.5 N HCl). This protonates the basic nitrogen atoms of the alkaloids, converting them into their salt forms, which are soluble in the hydroalcoholic solution.
-
Acid-Base Partitioning: The acidic extract is concentrated under reduced pressure to remove the alcohol. The remaining aqueous solution is then made alkaline (e.g., with 15% NaOH to pH 10) to deprotonate the alkaloid salts, converting them back to their free base forms.
-
Liquid-Liquid Extraction: The now alkaline aqueous solution is partitioned with an immiscible organic solvent, such as chloroform or dichloromethane. The free base alkaloids, being more soluble in the organic phase, are thus separated from water-soluble impurities.
-
Purification: The crude alkaloid extract obtained after evaporation of the organic solvent is a complex mixture. Further purification is achieved through chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.
Structure Elucidation
The structures of the isolated polygonatines A and B were determined using a combination of spectroscopic techniques.[1] These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon-hydrogen framework and the connectivity between atoms.
The data from these analyses led to the elucidation of polygonatine A as 3-hydroxymethyl-5,6,7,8-tetrahydroindolizin-8-one and polygonatine B as 3-ethoxymethyl-5,6,7,8-tetrahydroindolizin-8-one.[1]
The Synthetic Challenge: Total Synthesis of Polygonatines A and B
The definitive confirmation of a novel natural product's structure and the provision of material for biological testing often relies on its total synthesis in the laboratory. The total synthesis of polygonatines A and B was a key step in establishing this new alkaloid class.[6]
Retrosynthetic Analysis and Strategy
The synthetic approach to polygonatines A and B hinges on the construction of the core 6,7-dihydroindolizin-8(5H)-one intermediate. A logical retrosynthetic disconnection of this intermediate points to a 4-(1H-pyrrol-1-yl)butanoic acid derivative as a key precursor, which can be formed from simple starting materials.
Step-by-Step Synthesis Protocol
The following protocol details the key steps in the total synthesis of polygonatines A and B, providing a reproducible methodology for their preparation.
Experimental Protocol: Total Synthesis of Polygonatines A and B
-
Synthesis of Ethyl 4-(1H-pyrrol-1-yl)butanoate:
-
Ethyl 4-aminobutyrate hydrochloride is reacted with 2,5-dimethoxytetrahydrofuran in a vigorously stirred mixture. This reaction constructs the pyrrole ring and attaches the butanoate side chain. Consistent yields of approximately 80% can be achieved.
-
-
Cyclization to 6,7-Dihydroindolizin-8(5H)-one:
-
The ethyl 4-(1H-pyrrol-1-yl)butanoate is subjected to cyclization conditions. This can be achieved through various methods, including Friedel-Crafts acylation, to form the six-membered ring and yield the key bicyclic intermediate, 6,7-dihydroindolizin-8(5H)-one.
-
-
Formylation and Reduction to Synthesize Polygonatine A:
-
The 6,7-dihydroindolizin-8(5H)-one intermediate undergoes Vilsmeier-Haack formylation at the C-3 position of the pyrrole ring.
-
The resulting aldehyde is then reduced, for example with sodium borohydride, to afford the hydroxymethyl group, completing the synthesis of polygonatine A.
-
-
Conversion to Polygonatine B:
-
Polygonatine A is acetylated to form an acetate intermediate.
-
Displacement of the acetate with ethanol, potentially proceeding through an azafulvenium cation intermediate, yields polygonatine B.[6]
-
Alternative Synthetic Routes to the Tetrahydroindolizine Core
While the total synthesis of the natural products provides a specific pathway, other methods exist for constructing the 5,6,7,8-tetrahydroindolizine scaffold, offering access to a wider range of derivatives for structure-activity relationship studies.
-
Annulation of 2-Formylpiperidine: An expedient single-step synthesis involves the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves. This method allows for the participation of a variety of β-ketoesters, ketones, and amides, leading to diverse substitution patterns on the newly formed pyrrole ring.[7]
-
Metal-Catalyzed Cyclizations: Gold- and silver-catalyzed cyclization of N-Boc azacyclohexene derivatives bearing a propargylic ester can yield 3-substituted 5,6,7,8-tetrahydroindolizines.[8]
Biological Activity and Therapeutic Potential: An Emerging Frontier
A critical aspect of any new class of natural products is the evaluation of its biological activity. While the field of 5,6,7,8-tetrahydroindolizine alkaloids is still in its infancy, preliminary studies on synthetic analogs and the known activities of related compounds provide a compelling rationale for further investigation.
Cytotoxic Activity of Synthetic Analogs
Recent research has focused on the synthesis and biological evaluation of derivatives of the tetrahydroindolizine core. A library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs was constructed and screened for cytotoxic properties against the HCT-116 human colon cancer cell line.[9]
Table 1: Cytotoxicity of Selected Tetrahydroindolizinone Analogs against HCT-116 Cells [9]
| Compound | R1 (Northern Ring) | R2 (Southern Ring) | IC₅₀ (µM) |
| 1 | 4-OCH₃ | H | 0.39 |
| 2 | H | H | >10 |
| 3 | 4-OH | H | >10 |
| 4 | 4-OCH₃ | 4-OCH₃ | 2.5 |
The parent compound, with a 4-methoxy substitution on one of the aryl rings, demonstrated the most potent cytotoxicity with an IC₅₀ value of 0.39 µM. This compound also showed promising activity in an in vivo mouse hollow fiber assay.[9] These findings highlight the potential of the tetrahydroindolizine scaffold as a template for the development of novel anticancer agents. The reduced activity of the hydroxylated analog suggests that lipophilicity may play a role in the observed cytotoxicity.[9]
Predicted and Potential Biological Activities
Given the limited experimental data on the specific 5,6,7,8-tetrahydroindolizine scaffold, it is instructive to consider the biological activities of the broader indolizine class of alkaloids. These compounds have been reported to possess a wide range of pharmacological properties, including:
-
Antimicrobial and antifungal activity[10]
-
Anti-inflammatory effects
-
Anticancer properties[9]
-
Potential neurological activity, including acetylcholinesterase inhibition[11][12]
Furthermore, in silico screening methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be powerful tools to guide the biological evaluation of these novel alkaloids.[13][14][15] For example, docking studies could be performed against known cancer targets, such as dihydrofolate reductase (a target of other antimicrobial and anticancer alkaloids), or kinases.[3][16]
Future Directions and Conclusion
The discovery of polygonatines A and B has unveiled a new and synthetically accessible class of alkaloids. The 5,6,7,8-tetrahydroindolizine scaffold represents a promising starting point for the development of new therapeutic agents. However, significant research is still required to fully realize this potential.
Key areas for future investigation include:
-
Comprehensive Biological Screening: The natural products, polygonatines A and B, as well as a diverse library of synthetic analogs, should be screened against a wide range of biological targets to fully elucidate their pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on the tetrahydroindolizine core is necessary to optimize potency and selectivity for desired biological targets.
-
Mechanism of Action Studies: For compounds that exhibit significant activity, particularly the cytotoxic analogs, determining their mechanism of action will be crucial for further development.
-
Exploration of Natural Sources: Further phytochemical investigation of Polygonatum species and other related plants may lead to the discovery of additional novel 5,6,7,8-tetrahydroindolizine alkaloids.
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A Technical Guide to the Biological Screening of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Derivatives
Introduction: The 5,6,7,8-Tetrahydroindolizine Scaffold as a Privileged Core in Drug Discovery
The indolizine nucleus and its derivatives represent a significant class of N-fused heterocyclic compounds that are integral to numerous natural products and pharmacologically active agents.[1] Their diverse biological activities span a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory effects.[1][2][3] The 5,6,7,8-tetrahydroindolizine-2-carboxylic acid core, a partially saturated analogue, offers a compelling three-dimensional structure that can be strategically exploited for targeted drug design. The presence of the carboxylic acid moiety at the 2-position provides a crucial handle for forming key interactions with biological targets, such as hydrogen bonds, and serves as a versatile point for synthetic derivatization.
This guide provides a comprehensive framework for the systematic biological screening of a library of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives. The methodologies described herein are designed to efficiently identify lead compounds, elucidate their mechanisms of action, and build a robust structure-activity relationship (SAR) profile. We will proceed from broad, high-throughput primary screens to more focused secondary and mechanistic assays, integrating both in vitro and in silico approaches to create a holistic and scientifically rigorous evaluation pipeline.
Rationale for Target Selection: A Multi-Pronged Screening Approach
Given the extensive pharmacological precedent of the broader indolizine class, a multi-pronged screening strategy is the most efficient path to uncovering the therapeutic potential of novel 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives. The initial screening funnels should be designed to probe for three of the most promising and well-documented activities associated with this scaffold family: anticancer, antimicrobial, and specific enzyme inhibition, with a particular focus on protein kinases.
-
Anticancer Activity: Numerous indolizine derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of human tumor cell lines.[1][4] The rigid, planar nature of the core structure is well-suited for intercalation with DNA or binding within the active sites of enzymes crucial for cancer cell proliferation, such as topoisomerases and kinases.
-
Antimicrobial Activity: The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5][6] Indolizine derivatives have shown selective toxicity against Gram-positive bacteria and fungi, making this a high-priority screening area.[2][7]
-
Kinase Inhibition: The human kinome is a major class of drug targets, particularly in oncology.[8] The structural motifs found in many kinase inhibitors often resemble heterocyclic scaffolds like indolizine, which can effectively compete for the ATP-binding pocket.[9][10][11] Therefore, promising hits from the anticancer screen will be profiled against a panel of relevant kinases to identify specific molecular targets.
The Integrated Screening Cascade: From Hit Identification to Lead Characterization
The proposed screening workflow is designed as a logical cascade, where data from each stage informs the decisions for the next. This approach maximizes resource efficiency by focusing on the most promising compounds.
Caption: Integrated workflow for the biological screening of tetrahydroindolizine derivatives.
Part 1: Primary Screening Protocols
The objective of primary screening is to rapidly and cost-effectively assess the entire compound library to identify initial "hits" with significant biological activity.
Anticancer Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product, the absorbance of which can be quantified.
Causality: The choice of the MTT assay for primary screening is based on its robustness, high-throughput adaptability, and sensitivity. A reduction in the metabolic conversion of MTT is a strong indicator of either cytostatic (growth inhibition) or cytotoxic (cell death) effects, making it an excellent broad-spectrum initial screen.[13]
Detailed Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the tetrahydroindolizine derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compounds to the designated wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Causality: This method is the gold standard for quantitative antimicrobial susceptibility testing.[17] It provides a clear, numerical endpoint (the MIC value) that is essential for comparing the potency of different derivatives and for establishing a baseline for further studies, such as determining bactericidal versus bacteriostatic mechanisms.
Detailed Protocol:
-
Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound. A typical concentration range is 0.25 to 128 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial or fungal inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Part 2: Secondary Assays and Hit Validation
Compounds identified as "hits" in the primary screens must be subjected to secondary assays to confirm their activity, assess their selectivity, and begin to investigate their mechanism of action.
Elucidating the Mechanism of Anticancer Activity
A potent cytotoxic effect in the primary screen warrants further investigation to determine if the compound is inducing apoptosis (programmed cell death), a desirable trait for an anticancer drug.
Protocol: Caspase-Glo® 3/7 Assay (Apoptosis Induction)
Causality: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Measuring their activity provides direct evidence that the compound is inducing apoptosis rather than necrosis or simple cytostasis. This assay is highly sensitive and specific for the apoptotic pathway.
-
Cell Treatment: Seed and treat cancer cells with the hit compounds at concentrations around their IC₅₀ values, as determined from the MTT assay. Incubate for a period known to induce apoptosis (e.g., 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours. If caspase-3/7 is active, the substrate is cleaved, and a luminescent signal is generated.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates apoptosis induction.
Kinase Inhibition Profiling
Given that many anticancer drugs function as kinase inhibitors, profiling potent cytotoxic compounds against a panel of kinases is a logical next step.[8][9]
Causality: This step helps to de-orphan the compound by identifying a specific molecular target. Identifying a compound as a potent inhibitor of a known oncogenic kinase (e.g., EGFR, BRAF, CDK) provides a strong rationale for its further development and can guide SAR studies.[10][18]
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases. The activity of each kinase is measured, and the percent inhibition by the compound is reported. Follow-up dose-response assays are then performed on the most inhibited kinases to determine IC₅₀ values.
Part 3: Data Analysis, SAR, and In Silico Profiling
Quantitative Data Presentation and SAR
The data from the screening cascade should be systematically organized to facilitate the identification of structure-activity relationships (SAR). This involves correlating changes in the chemical structure of the derivatives with changes in their biological activity.
Table 1: Hypothetical Screening Data for a Series of Tetrahydroindolizine Derivatives
| Compound ID | R¹ Substituent | R² Substituent | A549 IC₅₀ (µM) | S. aureus MIC (µg/mL) | Kinase X IC₅₀ (µM) |
| THI-001 | H | H | >100 | 64 | >50 |
| THI-002 | 4-Cl-Ph | H | 15.2 | 32 | 8.1 |
| THI-003 | 4-MeO-Ph | H | 5.8 | 16 | 1.2 |
| THI-004 | H | CO₂Et | 85.4 | >128 | >50 |
| THI-005 | 4-MeO-Ph | CO₂Et | 2.1 | 8 | 0.5 |
Interpretation: From this hypothetical data, an initial SAR can be deduced. For instance, the addition of a 4-methoxyphenyl group at R¹ (THI-003 vs. THI-001) significantly increases anticancer and antimicrobial activity. Further esterification at R² (THI-005 vs. THI-003) provides another substantial boost in potency across all assays, suggesting this combination of substituents is favorable for biological activity.
In Silico ADMET Profiling
Before committing to more complex in vivo studies, it is prudent to perform computational (in silico) predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising lead compounds.[1][7]
Causality: Early ADMET profiling helps to identify potential liabilities that could cause a drug to fail later in development. For example, a compound may be highly potent in vitro but have poor predicted oral bioavailability or a high risk of toxicity. This allows for the early prioritization of compounds with more drug-like properties.
Methodology: Various software platforms (e.g., SwissADME, Schrödinger QikProp) can be used. Key parameters to evaluate include:
-
Lipinski's Rule of Five: Predicts drug-likeness and oral bioavailability.
-
Aqueous Solubility (LogS): Crucial for absorption.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeted drugs.
-
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.[19]
-
Predicted Toxicity: Flags potential hepatotoxicity or cardiotoxicity.
By integrating these multifaceted screening approaches, researchers can efficiently and rigorously evaluate the therapeutic potential of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives, paving the way for the development of next-generation therapeutics.
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An In-depth Technical Guide to the Formation of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid
Introduction
The 5,6,7,8-tetrahydroindolizine scaffold is a privileged N-fused heterocyclic motif of significant interest to the pharmaceutical and chemical research communities. As a core component of numerous biologically active alkaloids and synthetic compounds, this structure serves as a foundational template in modern drug discovery.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3]
This guide provides an in-depth exploration of the primary synthetic mechanisms for constructing the 5,6,7,8-tetrahydroindolizine ring system, with a specific focus on the formation of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. We will dissect the causality behind key experimental strategies, from classical condensation reactions to modern catalytic approaches, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes not just the "how" but the "why," grounding each mechanistic claim in authoritative literature to ensure scientific integrity.
Core Synthetic Strategies and Mechanisms
The construction of the tetrahydroindolizine skeleton can be achieved through several elegant and efficient synthetic routes. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and scalability. The most prevalent strategies involve intramolecular cyclization, cycloaddition reactions, and cascade processes.
Intramolecular Cyclization and Condensation Reactions
Intramolecular cyclization is a foundational strategy that involves forming the bicyclic ring system from a single precursor containing all the necessary atoms.
A. Annulation of Piperidine Derivatives
A highly efficient, single-step approach involves the annulation of piperidine-based precursors with 1,3-dicarbonyl compounds.[4] This method is particularly effective for creating the saturated six-membered ring of the tetrahydroindolizine core.
The mechanism commences with the reaction of a 2-formylpiperidine derivative with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like pyrrolidine. The reaction likely proceeds through an initial Knoevenagel condensation between the piperidine aldehyde and the active methylene group of the β-ketoester. This is followed by an intramolecular nucleophilic attack from the piperidine nitrogen onto the carbonyl group, leading to a cyclized intermediate. A final dehydration step yields the stable, aromatic pyrrole ring fused to the piperidine core.
Caption: Annulation of 2-formylpiperidine with a β-ketoester.
B. Domino Hydroformylation/Cyclization
For a more sophisticated one-pot synthesis, domino reactions provide an elegant pathway. A notable example is the rhodium-catalyzed hydroformylation of a pyrrole derivative bearing an olefin side chain.[5] In this process, the olefin is first converted to a linear aldehyde. This aldehyde, as it is formed, undergoes a rapid in situ intramolecular electrophilic substitution onto the electron-rich pyrrole ring (typically at the C2 position).[5] This cyclization is much faster than the competing hydroformylation of any branched isomers, driving the reaction's regioselectivity. The resulting bicyclic alcohol intermediate then dehydrates to form a dihydroindolizine, which can be subsequently hydrogenated to the final tetrahydroindolizine product.[5]
Cycloaddition Reactions
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most versatile and widely used methods for synthesizing indolizine derivatives.[6] These reactions build the five-membered pyrrole ring onto a pre-existing pyridine or piperidine precursor.
A. The [3+2] 1,3-Dipolar Cycloaddition Mechanism
This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring in a concerted fashion.[7][8] For tetrahydroindolizine synthesis, the key 1,3-dipole is a pyridinium ylide. This ylide is typically generated in situ from a corresponding pyridinium salt by deprotonation with a mild base.[9][10]
The pyridinium ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile). To synthesize the target 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, an acrylate ester (e.g., methyl or ethyl acrylate) is the ideal dipolarophile. The cycloaddition proceeds to form a dihydropyrrole-fused intermediate, which must be subsequently aromatized or reduced to achieve the final product.
Caption: Mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.
B. The Tschitschibabin (Chichibabin) Indolizine Synthesis
The Tschitschibabin reaction is a classic, base-mediated method that represents a specific type of 1,3-dipolar cycloaddition pathway.[9][10][11] It begins with the quaternization of a pyridine derivative with an α-halo ketone or a related compound bearing an electron-withdrawing group.[9] This forms a pyridinium salt.
Treatment with a base deprotonates the acidic methylene group attached to the nitrogen, generating a pyridinium ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, where the carbanion attacks one of the pyridine ring carbons. This is followed by an elimination or oxidation step to furnish the aromatic indolizine ring system.[9][10] While traditionally used for fully aromatic indolizines, modifications of this approach can lead to tetrahydroindolizine systems.
Modern Catalytic Strategies
Recent advances have introduced powerful catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions.
A. Sequential Ru-Catalyzed Metathesis and Asymmetric Friedel-Crafts Alkylation
An elegant sequential catalysis approach has been developed for the enantioselective synthesis of tetrahydroindolizines.[1] This process combines a ruthenium catalyst (like Zhan catalyst-1B or Hoveyda-Grubbs second-generation catalyst) with a chiral phosphoric acid.[1]
-
Olefin Cross-Metathesis: The ruthenium catalyst first promotes the cross-metathesis of an N-tethered olefin pyrrole with a conjugated enone.
-
Asymmetric Intramolecular Friedel-Crafts Alkylation: The product from the metathesis step is then immediately subjected to an intramolecular Friedel-Crafts alkylation, catalyzed by the chiral phosphoric acid. This cyclization step is what drives the equilibrium of the reversible cross-metathesis reaction forward, increasing the overall yield and efficiency.[1]
This sequential, one-pot procedure avoids complex separation of intermediates and allows for the construction of chiral tetrahydroindolizine derivatives with high enantioselectivity.[1]
Experimental Protocols and Data
The following sections provide a representative experimental protocol for the synthesis of the target compound via a 1,3-dipolar cycloaddition, followed by a summary of key synthetic approaches.
Protocol 1: Synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate
This protocol is adapted from general procedures for 1,3-dipolar cycloadditions of pyridinium ylides.[6]
Step 1: Formation of the Pyridinium Salt
-
To a solution of piperidine (1.0 mmol) in anhydrous acetone (15 mL), add ethyl 2-bromoacetate (1.1 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The precipitated pyridinium bromide salt is collected by filtration, washed with cold acetone, and dried under vacuum.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the dried pyridinium salt (1.0 mmol) and maleic anhydride (1.2 mmol, as a dehydrogenating agent) in anhydrous toluene (20 mL).
-
Add ethyl propiolate (1.1 mmol) as the dipolarophile.
-
Add triethylamine (1.5 mmol) dropwise to the suspension at room temperature to generate the ylide in situ.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
After cooling, filter the mixture to remove triethylammonium bromide salts.
-
Concentrate the filtrate under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate.
Step 3: Hydrolysis to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
-
Dissolve the purified ethyl ester (1.0 mmol) in a mixture of ethanol (10 mL) and 1 M aqueous sodium hydroxide (5 mL).[2]
-
Stir the solution at room temperature for 8-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.
Summary of Synthetic Methodologies
| Synthetic Strategy | Key Reagents/Catalysts | Core Mechanism | Advantages | References |
| Annulation | 2-Formylpiperidine, β-Ketoester, Pyrrolidine | Knoevenagel Condensation / Intramolecular Cyclization | Single-step, high efficiency for the core structure. | [4] |
| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Acrylate/Propiolate Ester, Base | Ylide formation followed by [3+2] cycloaddition. | High versatility, broad substrate scope, good for functionalization. | [7] |
| Tschitschibabin Synthesis | Pyridine derivative, α-Halo compound, Base | Base-mediated intramolecular cyclization of a pyridinium ylide. | Classic, reliable method for indolizine synthesis. | [9][10] |
| Domino Reaction | N-alkenyl pyrrole, Rh-catalyst (hydroformylation) | Hydroformylation / Intramolecular Electrophilic Substitution | One-pot, high atom economy, excellent regioselectivity. | [5] |
| Sequential Catalysis | N-alkenyl pyrrole, Ru-catalyst, Chiral Phosphoric Acid | Cross-Metathesis / Asymmetric Friedel-Crafts Alkylation | Enantioselective, mild conditions, one-pot efficiency. | [1] |
Workflow for Synthesis of the Target Compound
Caption: Multi-step synthesis of the target carboxylic acid.
Conclusion
The synthesis of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid and its derivatives is achievable through a variety of robust and versatile chemical strategies. Classical methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions remain foundational, offering broad applicability and reliability. Concurrently, modern catalytic approaches, including domino reactions and sequential catalysis, provide highly efficient and selective pathways, enabling the construction of complex and chiral molecules in a single pot. Understanding the underlying mechanisms of these transformations is paramount for researchers aiming to design novel therapeutics and functional materials. This guide has illuminated the key principles and provided a practical framework, empowering scientists to rationally select and optimize synthetic routes for accessing this valuable heterocyclic scaffold.
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Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. (2001). Journal of Organic Chemistry. [Link]
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Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2021). ACS Omega. [Link]
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In Silico Modeling of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Interactions: A Technical Guide
Introduction
In the landscape of modern drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the in silico modeling of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, a heterocyclic scaffold with significant potential for engaging a variety of biological targets. As researchers, scientists, and drug development professionals, our objective is to harness the predictive power of computational chemistry to elucidate the molecular interactions that govern the biological activity of this compound.[1][4]
This document eschews a rigid, templated approach in favor of a narrative that is both scientifically rigorous and grounded in practical application. We will delve into the core principles of molecular modeling, from ligand and protein preparation to the intricacies of molecular docking and the dynamic insights offered by molecular dynamics simulations.[5][6][7][8] Each protocol is presented not merely as a series of steps, but as a component of a self-validating system, where the rationale behind each choice is explicitly stated. Our aim is to equip you with the expertise to not only perform these computational experiments but to critically evaluate the results and make informed decisions in your drug discovery endeavors.
The Subject Molecule: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a bicyclic heterocyclic compound.[9][10] Its structure, characterized by a fused pyrrolidine and dihydropyridine ring system with a carboxylic acid substituent, presents a unique combination of rigidity and functional group placement that makes it an intriguing candidate for targeted drug design. The carboxylic acid moiety, in particular, suggests the potential for strong ionic and hydrogen bonding interactions within a protein binding pocket.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [9] |
| Molecular Weight | 165.19 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
I. Foundational Principles of In Silico Modeling
Before embarking on the practical aspects of modeling 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, it is crucial to understand the theoretical underpinnings of the techniques we will employ. These computational methods are broadly categorized into structure-based and ligand-based approaches.[1][4]
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of a biological target is known, SBDD methods become invaluable.[3] The primary goal is to design or identify molecules that can bind to the target with high affinity and selectivity.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a cornerstone of virtual screening, where large libraries of compounds are computationally screened against a target to identify potential hits.[2]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing us to observe the conformational changes of a protein-ligand complex over time.[5][8] This is crucial for understanding the stability of binding poses predicted by docking and for calculating binding free energies.[5][8]
Ligand-Based Drug Design (LBDD)
In the absence of a known receptor structure, LBDD methods leverage the information from a set of known active ligands.[1][11]
-
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12][13] By identifying the common features of active molecules, we can create a 3D query to search for novel compounds with similar properties.[12][13][14]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[1] These models can be used to predict the activity of new, untested compounds.
The following diagram illustrates the general workflow for a structure-based in silico modeling project.
Caption: A generalized workflow for structure-based in silico modeling.
II. Practical Guide: Modeling 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid Interactions
This section provides a detailed, step-by-step methodology for conducting an in silico analysis of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. For this guide, we will hypothesize a plausible biological target to demonstrate the structure-based drug design workflow. A suitable target would be an enzyme with a well-defined active site containing residues capable of interacting with the ligand's carboxylic acid and aromatic system. For illustrative purposes, we will select a hypothetical protein kinase.
Step 1: Ligand and Protein Preparation
The quality of your input structures is critical for obtaining meaningful results. This preparatory phase is often the most time-consuming but is essential for the validity of the entire study.
2.1.1 Ligand Preparation Protocol
-
Obtain 3D Structure: The 3D structure of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid can be generated from its 2D representation using software like Open Babel or ChemDraw. The structure can be found on PubChem (CID: 58044140).[9]
-
Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy conformation. This can be performed using a force field such as MMFF94 or UFF.
-
Protonation State and Tautomers: At physiological pH (around 7.4), the carboxylic acid group will likely be deprotonated. It is crucial to determine the correct protonation state of the ligand. Software like MarvinSketch or Maestro can predict pKa values to aid in this decision.
-
Generate Conformers: Flexible ligands can adopt multiple conformations. Generating a set of low-energy conformers is important for docking, especially if the receptor is treated as rigid.
2.1.2 Protein Preparation Protocol
-
Select a Target and PDB Structure: Choose a high-resolution crystal structure of your target protein from the Protein Data Bank (PDB). For our hypothetical kinase, we would look for a structure with a co-crystallized ligand to help define the binding site.
-
Clean the PDB File: The raw PDB file often contains non-essential components.
-
Remove water molecules that are not involved in critical interactions.
-
Remove any co-solvents, ions, or alternate conformations that are not relevant to the study.
-
Separate the protein chains if the biological unit is a monomer.
-
-
Add Hydrogens and Assign Protonation States: PDB structures usually lack hydrogen atoms. Add hydrogens and determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the desired pH. Tools like H++ or the Protein Preparation Wizard in Maestro are excellent for this.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during hydrogen addition. The heavy atoms of the protein backbone should be restrained to preserve the experimental geometry.
The following diagram outlines the key steps in preparing the ligand and protein for docking.
Caption: The synergy between molecular docking and molecular dynamics simulations.
III. Advanced Topics and Future Directions
The in silico modeling of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid does not end with a single docking run or MD simulation. The field is constantly evolving, and several advanced techniques can provide deeper insights.
-
Enhanced Sampling Methods: Techniques like metadynamics and umbrella sampling can be used to explore larger conformational changes and calculate more accurate binding free energies.
-
Free Energy Perturbation (FEP): FEP is a rigorous method for calculating the relative binding affinities of a series of related ligands.
-
Machine Learning and AI: The integration of machine learning and artificial intelligence is poised to improve the accuracy and predictive power of in silico models. [13]
Conclusion
This technical guide has provided a comprehensive framework for the in silico modeling of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid interactions. By following the principles of scientific integrity and employing a logical, self-validating workflow, researchers can gain valuable insights into the molecular basis of this compound's activity. The integration of molecular docking and molecular dynamics simulations, grounded in careful preparation and critical analysis, offers a powerful strategy for accelerating the discovery of novel therapeutics. As computational resources and methodologies continue to advance, the role of in silico modeling in drug discovery will undoubtedly become even more central.
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The Strategic Synthesis and Application of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 5,6,7,8-tetrahydroindolizine core, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a privileged scaffold. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. Within this class of compounds, 5,6,7,8-tetrahydroindolizine-2-carboxylic acid has emerged as a key building block, particularly in the development of targeted therapies for cancer and autoimmune diseases. This technical guide provides an in-depth analysis of the patent literature surrounding this versatile intermediate, focusing on its synthesis, derivatization, and application in the creation of high-value therapeutic agents.
The Core Directive: Patented Synthetic Routes to 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid
While many patents utilize 5,6,7,8-tetrahydroindolizine-2-carboxylic acid as a starting material, a thorough understanding of its synthesis is crucial for its efficient application in drug discovery programs. The patent literature points towards multi-step sequences that construct the tetrahydroindolizine ring system, followed by the introduction or modification of the carboxylic acid functionality. A plausible and referenced synthetic approach is detailed below.
Part 1: Construction of the Tetrahydroindolizine Scaffold
The formation of the 5,6,7,8-tetrahydroindolizine ring system is a critical first step. A patented process for the preparation of tetrahydro-indolizines provides a foundational methodology.[1] This often involves the condensation of a substituted piperidine derivative with a suitable partner to form the fused five-membered ring.
A highly efficient, single-step synthesis of 5,6,7,8-tetrahydroindolizines has been reported, which involves the annulation of 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds.[2] This method offers a streamlined approach to the core structure.
Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate
This protocol is a representative synthesis based on established chemical principles for forming the tetrahydroindolizine ring and introducing the carboxylate group, drawing from general methods for indolizine synthesis.
-
Step 1: Synthesis of a Piperidine Precursor. The synthesis would commence with a commercially available or readily prepared piperidine derivative. For the target molecule, a piperidine with a functional group at the 2-position that can participate in cyclization is required.
-
Step 2: Cyclization to form the Tetrahydroindolizine Ring. A common strategy involves the reaction of a 2-substituted piperidine with a three-carbon component to construct the pyrrole ring. For instance, a derivative of 2-formylpiperidine can be reacted with an appropriate dicarbonyl compound or its equivalent.
-
Step 3: Introduction of the Carboxylate Group. The 2-carboxylate can be introduced through various methods. One approach is to use a dicarbonyl compound in the cyclization step that already contains an ester functionality, which will become the 2-carboxylate of the final product. For example, reacting a suitable piperidine precursor with ethyl 3-oxobutanoate or a similar β-ketoester.
-
Step 4: Hydrolysis to the Carboxylic Acid. The resulting ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate is then hydrolyzed to the desired 5,6,7,8-tetrahydroindolizine-2-carboxylic acid using standard basic or acidic conditions.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target molecule.
Therapeutic Applications: A Gateway to Potent Kinase Inhibitors
The primary utility of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid in the patent literature is as a crucial intermediate in the synthesis of highly potent and selective enzyme inhibitors, particularly for kinases involved in cancer and inflammation.
Bruton's Tyrosine Kinase (Btk) Inhibitors
A significant body of patent literature describes the use of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid in the preparation of Bruton's Tyrosine Kinase (Btk) inhibitors.[3][4][5] Btk is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.
In these patents, the carboxylic acid moiety of the tetrahydroindolizine core is activated and then coupled with various amino-heterocyclic moieties to form the final amide-linked Btk inhibitors. The tetrahydroindolizine scaffold serves to orient the other pharmacophoric elements of the molecule for optimal binding to the Btk active site.
Experimental Protocol: Amide Coupling to form a Btk Inhibitor Precursor
The following is a generalized protocol based on the procedures described in the patent literature for the synthesis of Btk inhibitors.[3][5]
-
Step 1: Acid Activation. To a solution of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), a coupling agent such as oxalyl chloride or a carbodiimide (e.g., EDC) is added, often in the presence of a catalytic amount of dimethylformamide (DMF). This converts the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester.
-
Step 2: Amide Bond Formation. The activated acid is then reacted with the desired amino-heterocycle in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to facilitate the coupling reaction and neutralize any acid generated.
-
Step 3: Purification. The resulting amide product is then purified using standard techniques such as column chromatography to yield the Btk inhibitor precursor.
Diagram of Btk Inhibitor Synthesis Workflow
Caption: Key steps in the synthesis of Btk inhibitors.
Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors
Derivatives of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid have also been employed in the synthesis of inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein that is overexpressed in many cancers. A patent application discloses the use of 7-methoxy-5,6,7,8-tetrahydroindolizine-2-carboxylic acid in the preparation of potent Mcl-1 inhibitors.[6] This highlights the adaptability of the tetrahydroindolizine scaffold, where further substitution on the saturated portion of the ring system can be used to fine-tune the pharmacological properties of the final compound.
Structure-Activity Relationships and Future Perspectives
The patent literature implicitly underscores key structure-activity relationships (SAR). The 2-carboxamide linkage is a recurring motif, suggesting its importance as a hydrogen bond donor/acceptor or as a linker to position other key binding elements. The tetrahydroindolizine core itself likely engages in hydrophobic or van der Waals interactions within the target protein's binding pocket.
Future patent literature in this area is expected to explore further derivatization of the tetrahydroindolizine scaffold. Modifications at the 1, 3, 5, 6, 7, and 8 positions could lead to improved potency, selectivity, and pharmacokinetic properties. The development of novel, more efficient, and stereoselective synthetic routes to substituted 5,6,7,8-tetrahydroindolizine-2-carboxylic acids will also be a key enabler for the discovery of next-generation therapeutics based on this versatile scaffold.
Conclusion
The patent landscape reveals 5,6,7,8-tetrahydroindolizine-2-carboxylic acid to be a highly valuable and strategically important building block in modern drug discovery. Its utility as a core scaffold in the synthesis of potent Btk and Mcl-1 inhibitors demonstrates its "privileged" status. A deep understanding of its synthesis and chemical reactivity is paramount for medicinal chemists aiming to leverage this scaffold for the design and development of novel therapeutics. The continued exploration of the chemical space around the tetrahydroindolizine core promises to yield new and improved treatments for a range of diseases.
References
[1] Process for the preparation of tetrahydro-indolizines. US6172230B1. [2] Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Org Lett. 2015 Jul 17;17(14):3564-7. [Link] [7] Processes for the preparation of substituted tetrahydro beta-carbolines. EP2435437A4. [8] Indolizine compounds, preparation method and use thereof. EP3763712B1. [6] Mcl-1 inhibitors. WO2019222112A1. [9] Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. WO2006028964A1. [10] Synthetic method of indole-2-carboxylic acid. CN102020600A. [3] Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity. WO2013067274A1. [4] Heteroaryl pyridone and aza-pyridone compounds. US8716274B2. [5] Alkylated piperazine compounds. US20130116245A1.
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Methodological & Application
Application Notes & Protocols: Characterizing 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as a Novel Enzyme Inhibitor
Introduction: The Scientific Context
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a novel heterocyclic compound featuring a saturated piperidine ring fused to a pyrrole ring, functionalized with a carboxylic acid group. While specific biological data for this molecule is not widely published[1], its structural motifs are present in numerous biologically active compounds. The tetrahydroindolizine core is a privileged scaffold in medicinal chemistry, and the carboxylic acid moiety is a classic pharmacophore known to interact with the active sites of various enzymes, often through hydrogen bonding and electrostatic interactions.
Derivatives of related nitrogen-containing heterocyclic structures have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects.[2] Given these structural precedents, 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid represents a compelling candidate for screening in biological assays. This application note provides a detailed, field-proven protocol for evaluating its potential as an enzyme inhibitor, using the cyclooxygenase (COX) enzymes as an exemplary target system. COX enzymes are pivotal in the inflammatory cascade, and their inhibition is a cornerstone of anti-inflammatory therapy.
This guide is designed for researchers in biochemistry, pharmacology, and drug development to provide a robust framework for the initial characterization and validation of this and other novel small molecules.
Assay Principle: Probing Cyclooxygenase (COX) Inhibition
The protocol described herein is an in vitro enzyme inhibition assay that quantifies the potency of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid against two key isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). The assay leverages the bifunctional nature of COX enzymes, which exhibit both a cyclooxygenase and a peroxidase activity.
The core principle involves monitoring the peroxidase component of the enzyme. In the primary reaction, the cyclooxygenase active site converts the substrate, arachidonic acid, into the unstable intermediate Prostaglandin G₂ (PGG₂). Subsequently, the peroxidase active site reduces PGG₂ to Prostaglandin H₂ (PGH₂). This peroxidase activity is measured by monitoring the oxidation of a chromogenic or fluorogenic probe, which acts as a co-substrate.[3] The intensity of the resulting signal is directly proportional to the enzyme's activity. The presence of an inhibitor, such as our test compound, will decrease the rate of this reaction, allowing for the quantitative determination of its inhibitory potency (IC₅₀).
Caption: Simplified workflow of the COX peroxidase assay.
Materials and Reagents
Sourcing high-quality reagents is critical for assay reproducibility. The following list is representative; equivalent materials from other qualified vendors may be substituted.
| Reagent | Recommended Source | Purpose |
| Test Compound | ||
| 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | Custom Synthesis/Vendor | The inhibitor being evaluated. |
| Enzymes & Substrates | ||
| Purified Human Recombinant COX-2 | Cayman Chemical | Target enzyme (inducible isoform). |
| Purified Ovine COX-1 | Cayman Chemical | Target enzyme (constitutive isoform for selectivity). |
| Arachidonic Acid (substrate) | Sigma-Aldrich | Natural substrate for COX enzymes. |
| Heme (cofactor) | Sigma-Aldrich | Essential cofactor for COX peroxidase activity. |
| Assay & Detection | ||
| Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0) | In-house preparation | Maintains optimal pH for enzyme activity. |
| Detection Probe (e.g., TMPD) | Sigma-Aldrich | Chromogenic co-substrate for the peroxidase reaction. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Thermo Fisher | Solvent for dissolving the test compound. |
| Controls | ||
| Celecoxib | Cayman Chemical | Positive control inhibitor, selective for COX-2. |
| SC-560 | Cayman Chemical | Positive control inhibitor, selective for COX-1. |
| Consumables | ||
| 96-well, clear, flat-bottom microplates | Corning | Reaction vessel for the assay. |
| Microplate Reader | BMG Labtech/Molecular Devices | Instrument for measuring absorbance at the appropriate wavelength. |
Detailed Experimental Protocol: IC₅₀ Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid against both COX-1 and COX-2.
Preparation of Reagents
-
Causality: Accurate reagent preparation is the foundation of a reliable assay. Stock solutions allow for precise dilutions and minimize freeze-thaw cycles of sensitive reagents like enzymes.
-
Test Compound Stock (10 mM): Dissolve an accurately weighed amount of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in 100% DMSO. For example, dissolve 1.65 mg in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.
-
Enzyme Working Solutions: On the day of the assay, dilute the purified COX-1 and COX-2 enzymes in ice-cold Assay Buffer to the final working concentration recommended by the supplier. Keep enzymes on ice at all times.
-
Substrate Solution (Arachidonic Acid): Prepare a working solution of arachidonic acid in Assay Buffer. The final concentration in the reaction well should be at or near the Kₘ value to ensure sensitivity for competitive inhibitors.[4]
-
Serial Dilutions: Prepare a 10-point serial dilution of the 10 mM test compound stock. A common approach is a 1:3 dilution series in 100% DMSO. This creates a wide concentration range to accurately define the dose-response curve. The final DMSO concentration in the assay wells must be kept constant and low (typically ≤1%) to avoid solvent-induced enzyme inhibition.
Assay Procedure in 96-Well Plate Format
-
Trustworthiness: The inclusion of multiple controls is a self-validating mechanism. The 100% activity control defines the uninhibited reaction rate, the background control accounts for non-enzymatic signal, and the reference inhibitor confirms that the assay system is responsive to known modulators.
-
Plate Setup: Design the plate map to include all necessary controls in triplicate.
-
100% Initial Activity: Wells containing enzyme but no inhibitor (vehicle control, i.e., DMSO).
-
Inhibitor Wells: Wells containing enzyme and the serial dilutions of the test compound.
-
Reference Inhibitor Wells: Wells containing enzyme and a known inhibitor (e.g., Celecoxib for COX-2).
-
Background Wells: Wells without enzyme to measure background signal from reagents.
-
-
Reagent Addition: Add reagents to the wells in the following order:
-
160 µL Assay Buffer.
-
10 µL Heme (cofactor).
-
10 µL of either DMSO (for 100% Activity), diluted test compound, or reference inhibitor.
-
10 µL of diluted enzyme (COX-1 or COX-2). Add Assay Buffer instead of enzyme to the Background wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.
-
Expertise: This step allows the inhibitor to bind to the enzyme before the substrate is introduced. It is particularly important for time-dependent inhibitors, where binding may not be instantaneous.[5]
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance (e.g., at 590 nm for TMPD) every 30 seconds for 5 minutes. The initial reaction velocity (V₀) is determined from the linear phase of the reaction progress curve.
Caption: Experimental workflow for IC₅₀ determination.
Data Analysis and Presentation
Calculating Percent Inhibition
First, correct the reaction rates by subtracting the average rate of the background wells from all other wells. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
Where:
-
V_inhibitor is the initial reaction rate in the presence of the test compound.
-
V_vehicle is the average initial reaction rate of the 100% activity control (with DMSO vehicle).
IC₅₀ Value Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7]
-
Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the resulting data points to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is derived directly from the curve fit.[4]
Data Presentation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of potency and selectivity.
Table 1: Inhibitory Potency and Selectivity of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
| Enzyme | IC₅₀ (µM) [Mean ± SD, n=3] | Selectivity Index (SI) |
|---|---|---|
| COX-1 | [Insert Experimental Data] | \multirow{2}{}{[IC₅₀(COX-1) / IC₅₀(COX-2)]} |
| COX-2 | [Insert Experimental Data] | |
| Celecoxib (Control) | >10 | \multirow{2}{}{>150} |
| COX-2 (Control) | ~0.06 | |
-
Expertise: The Selectivity Index (SI) is a critical parameter in drug development. A high SI value indicates that the compound is more potent against the target enzyme (COX-2) than the off-target isoform (COX-1), which can predict a better safety profile by avoiding side effects associated with COX-1 inhibition.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and scientifically validated framework for the primary characterization of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as a potential enzyme inhibitor. By employing a standardized in vitro cyclooxygenase assay, researchers can reliably determine the compound's potency (IC₅₀) and isoform selectivity. This foundational data is essential for making informed decisions in the early stages of a drug discovery campaign.
Should the compound show promising activity and selectivity, further studies would be warranted. These could include enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and cell-based assays to confirm activity in a more complex biological environment.[2][8]
References
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PubChem. 5,6,7,8-Tetrahydroindolizine. National Center for Biotechnology Information. [Link]
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PubChemLite. 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. Université du Luxembourg. [Link]
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Kulmacz, R. J., et al. An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
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De, P., et al. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
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Balouiri, M., et al. Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Grimm, L., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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edX. IC50 Determination. [Link]
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Vuong, H., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
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Assay Guidance Manual. Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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Assay Guidance Manual. Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Wikipedia. Half-maximal inhibitory concentration. [Link]
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- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Purity Isolation of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of robust methodologies for the purification of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The inherent structural features of this molecule, namely its acidic carboxylic acid function and the basic nitrogen atom within the indolizine core, allow for a multi-pronged purification strategy. This document details three primary purification techniques: acid-base extraction, recrystallization, and silica gel column chromatography. Each section explains the underlying chemical principles and provides detailed, field-proven protocols designed for optimal yield and purity. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.
Introduction: The Imperative for Purity
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a key heterocyclic scaffold. The presence of even minor impurities can significantly impact the results of biological assays, structural studies, and further synthetic transformations. Impurities may arise from unreacted starting materials, catalysts, or side products formed during synthesis, such as those seen in annulation reactions of 2-formylpiperidine and 1,3-dicarbonyl compounds.[1] Therefore, a rigorous and well-designed purification strategy is not merely a procedural step but a prerequisite for generating reliable and reproducible scientific data.
This guide moves beyond simple procedural lists to explain the causality behind each step, empowering the researcher to troubleshoot and adapt these protocols as needed.
Foundational Purification Strategy: Acid-Base Extraction
The presence of both a carboxylic acid (pKa ~4-5) and a basic nitrogen atom makes 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid an ideal candidate for acid-base extraction. This technique leverages the differential solubility of the compound's neutral and ionic forms in immiscible aqueous and organic phases.[2][3] It is an exceptionally powerful first-pass purification step to remove neutral and non-ionizable impurities.
Principle of Separation
The core principle involves the selective deprotonation of the carboxylic acid group using a mild aqueous base, such as sodium bicarbonate.[4][5] This converts the water-insoluble organic acid into its highly water-soluble sodium carboxylate salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer and are thus separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.[5][6]
Visualized Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Initial Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup from CO₂ evolution.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, separate, and combine this second aqueous extract with the first.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper to confirm pH ≤ 2). A precipitate of the purified product should form.[5]
-
Isolation: Allow the suspension to stand in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product via suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts. Allow the solid to air-dry on the filter, then transfer to a vacuum oven for complete drying.
Orthogonal Purification: Recrystallization
Recrystallization is a technique for purifying solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[7][8] It is an excellent secondary step after acid-base extraction to remove impurities that may have similar acidic/basic properties but different solubility profiles.
Principle of Recrystallization
The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature (near the solvent's boiling point) and low solubility at a low temperature (0-4 °C).[9] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7] Slow cooling of the saturated hot solution allows for the formation of a pure crystal lattice, excluding impurities.[8]
Visualized Workflow: Recrystallization
Caption: General workflow for purification via recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small sample (~10-20 mg) in various solvents (see Table 1) to find a suitable system. A good choice will require heating to dissolve the solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring). Continue adding the hot solvent dropwise until the solid just dissolves, creating a saturated solution.[9] Avoid adding excess solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly under vacuum.
Data Presentation: Recrystallization Solvent Selection
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for polar molecules with H-bond donors. |
| Methanol | 65 | Polar Protic | More polar than ethanol; may be too good a solvent. |
| Water | 100 | Polar Protic | Good for highly polar compounds; may require a co-solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent of medium polarity. |
| Toluene | 111 | Non-polar | Good for less polar compounds or as part of a solvent-pair system. |
| Ethanol/Water | Variable | Variable | A common solvent pair; dissolve in hot ethanol and add water dropwise until cloudy.[7] |
| Toluene/Hexane | Variable | Variable | A non-polar solvent pair for fine-tuning solubility.[7] |
High-Resolution Purification: Column Chromatography
For removing impurities with similar chemical properties but different polarities, silica gel column chromatography is the method of choice.[10][11] This technique provides the highest resolution and is often used to achieve analytical-grade purity.
Principle of Chromatography
The separation occurs based on the differential partitioning of the components of the mixture between a stationary phase (solid adsorbent, typically silica gel) and a mobile phase (liquid eluent).[11] Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. For carboxylic acids, it is common to add a small amount of acetic acid to the eluent to suppress deprotonation of the analyte, which would otherwise lead to severe peak tailing.
Visualized Workflow: Column Chromatography
Caption: Workflow for purification via silica gel column chromatography.
Detailed Protocol: Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and moves the target compound to an Rf (retention factor) of ~0.3-0.5. Start with the systems suggested in Table 2.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a vertical glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the silica gel bed. Alternatively, for compounds with limited solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitoring: Spot fractions onto a TLC plate to monitor the elution of the product.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Data Presentation: Initial TLC Eluent Systems
| System | Ratio (v/v) | Polarity | Comments |
| Hexane : Ethyl Acetate | 1:1 | Medium | A good starting point. |
| Dichloromethane : Methanol | 95:5 | High | For more polar compounds. |
| Ethyl Acetate : Acetic Acid | 99:1 | Medium (Acidic) | Acetic acid suppresses tailing of the carboxylic acid spot. |
| Dichloromethane : Methanol : Acetic Acid | 95:4:1 | High (Acidic) | A robust system for polar acidic compounds. |
Final Purity Assessment
After purification, the identity and purity of the final compound must be confirmed.
-
Melting Point: A sharp, well-defined melting point indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure and reveals the presence of any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Quantifies the purity, often aiming for >98% for drug development applications.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
Conclusion
The purification of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is best approached with a multi-step strategy. A highly effective sequence is an initial, rapid cleanup using acid-base extraction to remove neutral impurities, followed by recrystallization to achieve high crystallinity and remove closely related impurities. For instances requiring the highest possible purity, silica gel chromatography offers unparalleled resolution. The choice and sequence of methods should be guided by the specific impurity profile of the crude material and the final purity requirements of the research application.
References
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
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Wikipedia. (2023). Acid–base extraction. [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (2014). How to isolate and purify indolizidine compounds?[Link]
-
PubMed. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. [Link]
-
Royal Society of Chemistry. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. [Link]
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PubMed Central. (n.d.). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. [Link]
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Millersville University. (n.d.). Recrystallization. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. [Link]
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Wellesley College. (n.d.). Chem 267. Recrystallization. [Link]
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ResearchGate. (2020). Synthesis and antioxidant activity of indolizine derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
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University of Calgary. (n.d.). RECRYSTALLISATION. [Link]
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JSM Central. (n.d.). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
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A Guide to the Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines: Application Notes and Protocols for the Modern Chemist
The 5,6,7,8-tetrahydroindolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. Its unique structural features have made it a compelling target for synthetic chemists, particularly in the realm of drug discovery where efficient and modular synthetic routes are paramount. This guide provides an in-depth exploration of modern, single-step methodologies for the synthesis of 5,6,7,8-tetrahydroindolizines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but a rationale for the experimental design, thereby empowering the reader to adapt and innovate.
The Significance of the 5,6,7,8-Tetrahydroindolizine Core
The saturated indolizine core is a cornerstone of numerous alkaloids with significant pharmacological properties. For instance, indolizidine alkaloids have been isolated from diverse natural sources, including plants, fungi, and the skin of amphibians, exhibiting a broad spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The structural rigidity and stereochemical complexity of the tetrahydroindolizine framework make it an attractive scaffold for the development of novel therapeutics that can interact with biological targets with high specificity.
Strategic Approaches to Single-Step Synthesis
The direct, one-pot construction of the 5,6,7,8-tetrahydroindolizine ring system represents a significant advancement in synthetic efficiency, aligning with the principles of green chemistry by minimizing steps and waste.[4][5] This guide will focus on two prominent and practical single-step strategies: the annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds and an organocatalyzed approach for the synthesis of tricyclic analogs.
Methodology 1: Annulation of 2-Formylpiperidine with 1,3-Dicarbonyl Compounds
This powerful and expedient method provides access to a diverse range of substituted 5,6,7,8-tetrahydroindolizines from commercially available starting materials.[6] The reaction proceeds under mild conditions and demonstrates broad substrate scope.
Mechanistic Insights
The reaction is proposed to proceed through a cascade of reactions initiated by the formation of an enamine from the 1,3-dicarbonyl compound and a secondary amine catalyst (e.g., pyrrolidine). Concurrently, 2-formylpiperidine hydrochloride is neutralized to the free aldehyde. A Knoevenagel condensation between the enamine and 2-formylpiperidine, followed by intramolecular cyclization and subsequent elimination of the catalyst and water, affords the final 5,6,7,8-tetrahydroindolizine product. The use of 4 Å molecular sieves is crucial to drive the equilibrium towards product formation by sequestering water.
Caption: Workflow for the annulation synthesis.
Experimental Protocol
Materials:
-
2-Formylpiperidine hydrochloride
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Pyrrolidine
-
4 Å Molecular Sieves (activated)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-formylpiperidine hydrochloride (1.0 mmol) and activated 4 Å molecular sieves (200 mg).
-
Add anhydrous THF (5 mL) and stir the suspension for 10 minutes at room temperature.
-
Add the 1,3-dicarbonyl compound (1.2 mmol) followed by pyrrolidine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, and wash the celite with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6,7,8-tetrahydroindolizine.
Data and Characterization
The following table summarizes the yields for a selection of 1,3-dicarbonyl compounds in the annulation reaction with 2-formylpiperidine hydrochloride.[6]
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 1-methyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | 85 |
| 2 | Acetylacetone | 1-(1-Methyl-5,6,7,8-tetrahydroindolizin-2-yl)ethanone | 78 |
| 3 | Benzoylacetone | (1-Methyl-5,6,7,8-tetrahydroindolizin-2-yl)(phenyl)methanone | 75 |
| 4 | Dibenzoylmethane | Phenyl(1-phenyl-5,6,7,8-tetrahydroindolizin-2-yl)methanone | 65 |
Characterization of Ethyl 1-methyl-5,6,7,8-tetrahydroindolizine-2-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.95 (t, J = 5.8 Hz, 2H), 2.80 (t, J = 6.2 Hz, 2H), 2.45 (s, 3H), 1.90-1.75 (m, 4H), 1.35 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 138.0, 125.5, 118.9, 108.2, 59.8, 48.5, 25.1, 24.3, 21.8, 14.7, 12.1.
-
MS (ESI): m/z 208.1332 [M+H]⁺.
Methodology 2: Organocatalyzed Synthesis of Tricyclic Tetrahydroindolizines
This elegant one-pot approach utilizes a bicyclic imidazole-alcohol as an organocatalyst to construct tricyclic indolizine frameworks. The reaction proceeds via a Morita–Baylis–Hillman (MBH) reaction followed by an intramolecular cyclization and dehydration cascade.
Mechanistic Insights
The reaction is initiated by the organocatalyzed MBH reaction between a pyridine-2-carboxaldehyde and a cyclic enone. The resulting MBH adduct undergoes a spontaneous intramolecular aza-Michael addition of the pyridine nitrogen onto the enone system. This cyclization is followed by dehydration to afford the aromatic tricyclic indolizine. The size of the cyclic enone has been shown to significantly influence the rate of the cyclization step.
Caption: Organocatalyzed synthesis workflow.
Experimental Protocol
Materials:
-
Substituted pyridine-2-carboxaldehyde
-
Cyclic enone (e.g., cyclohexenone)
-
Bicyclic imidazole-alcohol catalyst
-
Water
Procedure:
-
In a vial, combine the pyridine-2-carboxaldehyde (0.5 mmol), cyclic enone (1.0 mmol), and the bicyclic imidazole-alcohol catalyst (0.1 mmol, 20 mol%).
-
Add water (1.0 mL) to the mixture.
-
Seal the vial and stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tricyclic tetrahydroindolizine.
Data and Characterization
The following table presents the yields for the synthesis of various tricyclic indolizines using this organocatalytic method.
| Entry | Pyridine-2-carboxaldehyde | Cyclic Enone | Product | Yield (%) |
| 1 | Pyridine-2-carboxaldehyde | Cyclohexenone | 6,7,8,9-Tetrahydro-11H-benzo[b]indolizin-11-one | 68 |
| 2 | 4-Chloropyridine-2-carboxaldehyde | Cyclohexenone | 2-Chloro-6,7,8,9-tetrahydro-11H-benzo[b]indolizin-11-one | 55 |
| 3 | Pyridine-2-carboxaldehyde | Cycloheptenone | 6,7,8,9,10,11-Hexahydrocyclohepta[b]indolizin-11-one | 70 |
Characterization of 6,7,8,9-Tetrahydro-11H-benzo[b]indolizin-11-one:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.95 (d, J = 7.2 Hz, 1H), 7.58 (d, J = 9.0 Hz, 1H), 7.10 (s, 1H), 6.85 (t, J = 7.0 Hz, 1H), 6.75 (d, J = 7.0 Hz, 1H), 3.05 (t, J = 6.5 Hz, 2H), 2.60 (t, J = 6.0 Hz, 2H), 2.15-2.05 (m, 4H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 195.5, 132.1, 127.5, 126.9, 122.3, 121.0, 117.8, 112.5, 100.2, 40.2, 26.5, 23.1, 22.8.
-
MS (ESI): m/z 186.0913 [M+H]⁺.
Conclusion and Future Perspectives
The single-step syntheses of 5,6,7,8-tetrahydroindolizines presented herein offer efficient, atom-economical, and versatile routes to this important heterocyclic scaffold. The annulation of 2-formylpiperidine with 1,3-dicarbonyls provides a general method for accessing a wide range of substituted derivatives, while the organocatalyzed approach opens a door to more complex tricyclic systems. By understanding the underlying mechanisms, researchers are better equipped to optimize these reactions and design novel analogs for applications in drug discovery and materials science. The continued development of innovative one-pot methodologies will undoubtedly accelerate the exploration of the chemical space around the tetrahydroindolizine core, leading to the discovery of new molecules with valuable biological and physical properties.
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Gryko, D. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(31), 7456-7468.
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Xia, Y., et al. (2022). Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. Chemistry – An Asian Journal, 17(15), e202200329.
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Barberis, C., et al. (2007). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Beilstein Journal of Organic Chemistry, 3, 3.
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Zhang, H., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567.
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Hui, J., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10245-10258.
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de la Torre, A. F., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(17), 3585-3593.
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Majumdar, K. C., & Chattopadhyay, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10113–10143.
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Li, Y., et al. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. ACS Sustainable Chemistry & Engineering, 11(1), 245–254.
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Semantic Scholar. (2024). Advances in organocatalyzed synthesis of organic compounds.
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Brogi, S., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time and Cost-Effective Tool for the Design of New Drugs. Molecules, 28(7), 3105.
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Bakhite, E. A., et al. (2020). Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines.
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"1,3-dipolar cycloaddition for tetrahydroindolizine synthesis"
Application Note & Protocol Guide
Topic: Synthesis of Tetrahydroindolizine Scaffolds via 1,3-Dipolar Cycloaddition
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The tetrahydroindolizine core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its efficient synthesis a key objective in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction, a powerful and versatile strategy for constructing the tetrahydroindolizine framework. We will dissect the underlying reaction mechanism, detail methods for generating the critical azomethine ylide dipole, and provide field-tested, step-by-step protocols for both racemic and asymmetric syntheses. By integrating theoretical principles with practical application, this document serves as a comprehensive resource for researchers aiming to leverage this robust chemical transformation in drug discovery and development.
Scientific Foundation: The [3+2] Cycloaddition Pathway
The 1,3-dipolar cycloaddition is a pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3][4] In the context of tetrahydroindolizine synthesis, the key components are an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile).
Mechanism and Stereochemical Control
This reaction typically proceeds through a concerted, stereospecific [3+2] cycloaddition mechanism, where the formation of two new sigma bonds occurs in a single transition state. The regioselectivity and stereoselectivity can often be predicted by Frontier Molecular Orbital (FMO) theory.[3] The stereochemical outcome of the reaction is critically dependent on the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile. The formation of specific diastereomers is often governed by steric interactions in the transition state, favoring an endo approach to minimize steric hindrance.[5]
The Azomethine Ylide: The Engine of the Reaction
Azomethine ylides are versatile 1,3-dipoles essential for the synthesis of nitrogen-containing heterocycles like pyrrolidines and their fused derivatives.[6][7] Due to their reactive nature, they are almost always generated in situ. The method of generation is a crucial experimental choice that dictates the reaction conditions and substrate scope.
Common Methods for Azomethine Ylide Generation:
-
Decarboxylative Condensation: This is one of the most common and efficient methods. It involves the condensation of an α-amino acid (such as L-proline or sarcosine) with an aldehyde or ketone. The resulting iminium species undergoes spontaneous decarboxylation upon gentle heating to yield the azomethine ylide.[5] This method is particularly advantageous for multicomponent reactions.
-
Thermal/Photochemical Ring-Opening of Aziridines: Aziridines can undergo conrotatory ring-opening when heated or irradiated, cleaving the C-C bond to form an azomethine ylide.[8] This method provides access to a different subset of ylide structures.
-
Deprotonation of Iminium Salts: Pre-formed iminium salts can be treated with a base to abstract an α-proton, generating the corresponding azomethine ylide.[8]
The diagram below illustrates the widely used decarboxylative condensation method to generate an azomethine ylide from an α-amino acid and a carbonyl compound.
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Application Note: A Systematic Approach to Solvent Selection and Solubility Determination for 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid
Introduction and Scope
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a heterocyclic compound whose utility in medicinal chemistry and materials science necessitates a thorough understanding of its physicochemical properties.[1] As public literature on the experimental solubility of this specific molecule is limited, this guide presents a first-principles approach to solvent selection, coupled with a robust experimental protocol for quantitative solubility determination.[1][2]
Understanding a compound's solubility is a cornerstone of drug development and chemical synthesis, profoundly impacting reaction kinetics, purification, formulation, and bioavailability.[3] This document provides researchers and drug development professionals with the theoretical framework and practical methodologies to systematically characterize the solubility profile of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and other novel chemical entities.
Physicochemical Analysis and Solubility Prediction
A predictive assessment of a molecule's structure is the first step in designing an efficient solvent screening strategy. The structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid (Molecular Formula: C₉H₁₁NO₂) reveals key features that govern its solubility.[1]
-
The Heterocyclic Core: The saturated bicyclic tetrahydroindolizine ring system is predominantly nonpolar and hydrophobic.
-
The Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Crucially, it is acidic, meaning its ionization state is dependent on the pH of the medium.
This dual character—a nonpolar core and a polar, ionizable functional group—makes the molecule amphiphilic. Its solubility is therefore expected to be highly sensitive to the solvent's polarity and the pH of aqueous solutions. The predicted XlogP value of 0.9 suggests a moderate degree of lipophilicity, indicating that while it has some nonpolar character, it is unlikely to be soluble in highly nonpolar solvents like alkanes.[1]
The Critical Role of pH
For carboxylic acids, aqueous solubility is fundamentally linked to pH.
-
At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar, and solubility in water is expected to be low.
-
At high pH (pH > pKa): The group will be in its ionized, deprotonated carboxylate form (-COO⁻). The presence of a formal charge dramatically increases polarity and enhances solubility in aqueous media through ion-dipole interactions.
This principle is a key strategy in pharmaceutical development, where converting a poorly soluble acidic or basic compound into a salt can significantly improve its aqueous solubility.[4][5] Therefore, any investigation into the solubility of this compound must include an evaluation of aqueous buffers at various pH levels.
Recommended Solvent Screening Panel
Based on the structural analysis, a tiered approach to solvent screening is recommended. The following table outlines a logical panel of solvents, progressing from aqueous systems to a range of organic solvents with varying polarities.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To assess the significant impact of ionization on the carboxylic acid group and determine pH-dependent solubility. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Capable of hydrogen bonding with the carboxylic acid group; effective for many polar molecules. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Strong dipole moments effectively solvate polar functional groups without the complexities of proton exchange. DMSO is a powerful solvent for compounds that are difficult to dissolve.[6] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Solvents of intermediate polarity, capable of acting as hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM) | Effective for moderately polar to nonpolar compounds. |
| Aromatic | Toluene | A nonpolar solvent to probe the solubility contribution of the hydrophobic heterocyclic core. |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol details the "shake-flask" method, a gold-standard technique for determining the equilibrium solubility of a compound.[3][5] The objective is to create a saturated solution at a controlled temperature and then quantify the concentration of the dissolved solute.
Materials and Equipment
-
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid (solid)
-
Selected solvent panel (analytical grade or higher)
-
Scintillation vials or other sealable glass containers
-
Analytical balance (4-decimal place)
-
Magnetic stirrer and stir bars, or orbital shaker
-
Thermostatically controlled incubator or water bath (e.g., set to 25 °C)
-
Centrifuge
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks for preparing standards and dilutions
Safety Precautions
All work with organic solvents must be conducted in a well-ventilated chemical fume hood.[7] Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[8] Before use, consult the Safety Data Sheet (SDS) for each solvent to understand its specific hazards, including flammability and toxicity.[9] Waste solvents must be collected in clearly labeled, appropriate containers for hazardous waste disposal.[7]
Step-by-Step Methodology
-
Preparation of Solutions: For each selected solvent, add an excess amount of solid 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid to a vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming that the solution is saturated.
-
Solvent Addition: Add a precise, known volume of the respective solvent to each vial.
-
Equilibration: Securely seal the vials to prevent solvent evaporation.[8] Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. This is a critical step: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any microscopic, undissolved particles.[3] Failure to filter is a common source of erroneously high solubility values.
-
Dilution: Accurately dilute the clear, filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the precise concentration of the compound.[3] A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. Report the results in standard units, such as mg/mL or mmol/L.
Data Interpretation and Further Steps
The solubility data should be compiled into a clear table for comparison across different solvents and pH conditions.
-
High solubility in basic aqueous buffers would confirm the dominant role of the carboxylic acid group's ionization.
-
High solubility in DMSO or DMF would classify it as a compound amenable to polar aprotic solvents, which is common for complex organic molecules in drug discovery.
-
Poor solubility across all tested solvents may indicate the need for more advanced formulation strategies, such as the use of co-solvents, surfactants, or conversion to a more soluble salt form.[4]
Conclusion
For novel or poorly characterized compounds like 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, a systematic and protocol-driven approach is essential for accurately determining solubility. By combining theoretical structural analysis with a rigorous experimental methodology, researchers can confidently identify suitable solvent systems. This foundational knowledge is indispensable for advancing the compound's application in chemical synthesis, formulation, and broader scientific research.
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Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Application Note & Protocol: Esterification of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Introduction
The 5,6,7,8-tetrahydroindolizine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of biological activities. 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, in particular, serves as a critical building block for creating more complex molecular architectures. The esterification of its carboxylic acid moiety is a fundamental transformation, often employed to enhance pharmacokinetic properties such as lipophilicity, cell permeability, and metabolic stability, or to develop prodrugs that release the active carboxylic acid in vivo.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient esterification of this substrate. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering a robust protocol grounded in established, mild, and high-yielding synthetic methodology.
Strategic Selection of an Esterification Method
While classical methods like Fischer-Speier esterification are foundational, they often rely on harsh acidic conditions and high temperatures, which can be detrimental to sensitive heterocyclic systems.[1][2] Such conditions can lead to side reactions or decomposition, compromising yield and purity. For a substrate like 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, modern, milder coupling methods are preferable.
Two primary candidates for this transformation are the Mitsunobu reaction and the Steglich esterification.
-
Mitsunobu Reaction : This redox-condensation reaction, utilizing reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), is exceptionally mild and efficient for coupling alcohols with acidic pronucleophiles.[3][4][5][6] It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a powerful feature for complex syntheses.[3][6][7]
-
Steglich Esterification : This method employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester bond formation.[8][9] Its significant advantages include neutral reaction conditions, ambient temperatures, and high tolerance for sterically hindered substrates and acid-labile functional groups.[8][9][10]
For this guide, we will focus on the Steglich Esterification . Its operational simplicity, high yields, and the ease of removing the primary byproduct, dicyclohexylurea (DCU), by filtration make it a highly reliable and scalable choice for the synthesis of esters from 5,6,7,8-tetrahydroindolizine-2-carboxylic acid.[8][10]
The Mechanism of Steglich Esterification
The success of the Steglich esterification hinges on a well-defined catalytic cycle that efficiently activates the carboxylic acid while preventing the formation of common side products.
-
Activation : The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[9][10]
-
Catalytic Interception : DMAP, a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea. This crucial step outcompetes a slower, irreversible intramolecular rearrangement that would otherwise form an unreactive N-acylurea byproduct.[9][10]
-
Formation of the "Active Ester" : The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate. This species is primed for nucleophilic attack.[9][10]
-
Ester Formation : The alcohol attacks the activated acyl group of the pyridinium intermediate, forming the desired ester, regenerating the DMAP catalyst, and producing the insoluble DCU byproduct.
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Experimental Protocol
This protocol details the synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Eq. | Purity/Notes |
| 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | 165.19 | 1.0 | Substrate |
| Ethanol (EtOH) | 46.07 | 1.5 - 2.0 | Anhydrous grade |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | Handle with care (moisture sensitive, allergen) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst, toxic |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous, inhibitor-free |
| Hydrochloric Acid (HCl) | 36.46 | - | 0.5 N aqueous solution for workup |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated aqueous solution for workup |
| Brine (Saturated NaCl) | 58.44 | - | Saturated aqueous solution for workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent |
| Silica Gel | - | - | For column chromatography (230-400 mesh) |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Sintered glass funnel or Büchner funnel with Celite pad
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Experimental Workflow Diagram
Caption: General experimental workflow for Steglich Esterification.
Step-by-Step Procedure
Reaction Setup:
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (e.g., 1.65 g, 10.0 mmol, 1.0 eq.).
-
Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq.).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous dichloromethane (DCM, 40 mL) and stir to dissolve the solids.
-
Add anhydrous ethanol (0.87 mL, 15.0 mmol, 1.5 eq.).
-
Cool the resulting solution to 0 °C using an ice-water bath.
Reagent Addition and Reaction: 7. In a separate small beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq.) in anhydrous DCM (10 mL). 8. Add the DCC solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Stir the reaction for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent system) until the starting carboxylic acid is consumed.
Work-up and Purification: 11. Upon completion, cool the reaction mixture back down to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.[10] 12. Filter the mixture through a pad of Celite in a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).[10] 13. Combine the filtrates and transfer to a separatory funnel. 14. Wash the organic layer sequentially with:
- 0.5 N HCl (2 x 25 mL) to remove DMAP.
- Saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid.
- Brine (1 x 25 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
- The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.
Characterization
The identity and purity of the final product, Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Expect to see the appearance of new signals corresponding to the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm in the ¹H NMR).
-
Mass Spectrometry (MS): Confirm the molecular weight of the ester product.
-
Infrared (IR) Spectroscopy: Observe the characteristic ester C=O stretch (typically ~1735 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.[11]
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates. If the reaction stalls, a slight excess of DCC and alcohol can be added.
-
N-Acylurea Byproduct: This forms if the O-acylisourea intermediate rearranges before being intercepted by DMAP or the alcohol.[9] This is more common with sterically hindered alcohols. Using a higher loading of DMAP (up to 1.0 eq.) can sometimes mitigate this issue, though it complicates purification.
-
Incomplete Removal of DCU: DCU has some solubility in DCM. If it co-elutes with the product during chromatography, re-dissolving the impure product in a minimal amount of a solvent where DCU is poorly soluble (like diethyl ether) and filtering again can be effective.
Conclusion
The Steglich esterification protocol detailed herein provides a mild, efficient, and highly reliable method for the synthesis of esters from 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. By avoiding harsh conditions, this procedure ensures high compatibility with a variety of functional groups, making it an invaluable tool for analog synthesis in drug discovery and medicinal chemistry programs.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Saleem, M., Jaleel, M., & Toseef, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
- Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from a PDF version of the Organic Chemistry Portal page.
-
Master Organic Chemistry. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]
- Google Patents. (n.d.). WO2011131609A2 - Purification of carboxylic esters by extractive distillation.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
HSC Chemistry. (2021). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubMed. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters. Retrieved from [Link]
-
PubChemLite. (n.d.). 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Novel synthesis of 5,6,7,8-tetrahydroindolizines. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Retrieved from [Link]
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Application Notes and Protocols for the Development of Analytical Methods for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Abstract
Introduction
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with any novel chemical entity, the ability to accurately and reliably quantify the compound is paramount for research, development, and quality control. This involves the development of robust analytical methods that are specific, accurate, precise, and linear over a defined concentration range.
This application note addresses the absence of specific published analytical methods for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid by providing a detailed roadmap for method development and validation. We will explore two primary analytical techniques: HPLC with UV detection, a widely accessible and robust method for routine analysis, and LC-MS, which offers superior sensitivity and selectivity, making it ideal for trace-level analysis and identification.
The guidance provided is grounded in established principles of analytical chemistry and adheres to the recommendations of the International Council for Harmonisation (ICH) for the validation of analytical procedures.[1][2][3]
Compound Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is the foundation for successful method development.
Structure:
Key Physicochemical Properties (Predicted):
| Property | Predicted Value | Source |
| Molecular Formula | C9H11NO2 | PubChem[4] |
| Molecular Weight | 165.19 g/mol | PubChem[4] |
| XLogP3 | 0.9 | PubChem[4] |
| pKa (most acidic) | ~4-5 (Carboxylic Acid) | Estimated |
The presence of a carboxylic acid group dictates that the compound's ionization state will be pH-dependent. This is a critical consideration for chromatographic separation, as retention on reversed-phase columns can be significantly influenced by the mobile phase pH. The aromatic nature of the indolizine ring suggests that the compound will have a UV chromophore, making UV detection a viable option.
HPLC Method Development with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. The following protocol outlines a systematic approach to developing a robust HPLC method for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Initial Method Scouting
The initial phase of method development involves screening various stationary and mobile phases to achieve adequate retention and peak shape.
Workflow for HPLC Method Scouting:
Caption: Workflow for initial HPLC method scouting.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Materials and Reagents:
-
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid reference standard
-
HPLC grade acetonitrile and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Deionized water (18.2 MΩ·cm)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 100 µg/mL in the initial mobile phase composition.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, scan from 200-400 nm. The maximum absorption wavelength (λmax) should be used for quantification.
-
-
Method Optimization:
-
Peak Shape: If the peak is broad or tailing, adjusting the mobile phase pH can improve peak shape for a carboxylic acid. Since the compound is acidic, a low pH mobile phase (e.g., using formic or phosphoric acid) will keep it in its neutral form, which generally results in better retention and peak shape on a C18 column.
-
Retention Time: To increase retention, decrease the initial percentage of the organic mobile phase (B). To decrease retention, increase the initial percentage of mobile phase B.
-
Resolution: If impurities are present, the gradient slope can be adjusted to improve separation. A shallower gradient will generally provide better resolution.
-
LC-MS Method Development
For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Ionization and Detection Considerations
The carboxylic acid moiety makes 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid amenable to electrospray ionization (ESI).
-
Negative Ion Mode ([M-H]⁻): The deprotonation of the carboxylic acid group is expected to yield a strong signal in negative ion mode.[5][6]
-
Positive Ion Mode ([M+H]⁺): The nitrogen in the indolizine ring can be protonated, allowing for detection in positive ion mode.
Initial experiments should be conducted in both modes to determine which provides the best sensitivity and stability.
Detailed LC-MS Protocol
This protocol outlines a starting point for LC-MS analysis.
Materials and Reagents:
-
As per HPLC protocol, but with LC-MS grade solvents and additives.
Instrumentation:
-
LC-MS system equipped with an ESI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent.
-
Prepare a dilute working standard (e.g., 1 µg/mL) in the initial mobile phase for direct infusion or initial LC-MS runs.
-
-
Mass Spectrometer Tuning and Optimization (Direct Infusion):
-
Infuse the working standard directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows for both positive and negative ion modes.
-
Identify the precursor ion ([M+H]⁺ or [M-H]⁻) and perform fragmentation to identify suitable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7]
-
-
Chromatographic Conditions (Starting Point):
-
The HPLC conditions described in section 3.2 can be used as a starting point.
-
It is often necessary to use a lower flow rate (e.g., 0.2-0.5 mL/min) and smaller column internal diameter (e.g., 2.1 mm) for better compatibility with the MS interface.
-
-
LC-MS Analysis:
-
Inject the sample and acquire data in both full scan mode (to confirm the mass of the analyte) and, if optimized, in SRM/MRM mode for quantification.
-
Workflow for LC-MS Method Development:
Caption: Workflow for LC-MS method development.
Analytical Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][8]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (for HPLC-PDA), no interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS, SRM/MRM transitions provide high specificity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (inter-day precision): RSD ≤ 2.0% over multiple days, analysts, or instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |
Logical Relationship of Validation Parameters:
Caption: Interdependence of key analytical validation parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of analytical methods for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. By following the detailed protocols for HPLC and LC-MS method development and adhering to the principles of ICH-compliant validation, researchers and drug development professionals can establish reliable and robust analytical procedures. This will enable accurate quantification and characterization of this novel compound, which is essential for its advancement in research and development.
References
-
Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 657-662. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Kral, V., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2639. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Corradini, C., et al. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 51(2), 235-242. [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
PubChem. (n.d.). 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. [Link]
Sources
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- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. PubChemLite - 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Application Notes and Protocols for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in Medicinal Chemistry
Introduction: The 5,6,7,8-Tetrahydroindolizine Scaffold as a Privileged Structure in Drug Discovery
The 5,6,7,8-tetrahydroindolizine core is a nitrogen-fused heterocyclic system recognized in medicinal chemistry as a "privileged structure." This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological targets with high affinity.[1] The unique three-dimensional architecture of the tetrahydroindolizine moiety allows for the precise spatial orientation of functional groups, facilitating interactions with the active sites of enzymes and receptors. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2] This document provides a comprehensive guide for researchers on the synthesis and application of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, a key analog for derivatization in drug discovery programs.
PART 1: Synthesis of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and its Ethyl Ester Precursor
A robust and versatile method for the synthesis of the 5,6,7,8-tetrahydroindolizine scaffold is the 1,3-dipolar cycloaddition reaction.[2] This approach allows for the direct formation of the bicyclic ring system with control over the substitution pattern. The synthesis of the target carboxylic acid is most effectively achieved through the preparation of its ethyl ester, ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate, followed by hydrolysis.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid.
Protocol 1: Synthesis of Ethyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
This protocol is based on the well-established 1,3-dipolar cycloaddition reaction, a cornerstone in the synthesis of indolizine derivatives.[2]
Materials:
-
Piperidine-2-carbaldehyde hydrochloride
-
Ethyl propiolate
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of piperidine-2-carbaldehyde hydrochloride (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature to generate the free base in situ.
-
To the reaction mixture, add ethyl propiolate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at reflux (approximately 110 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate.
Protocol 2: Hydrolysis to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
This protocol employs a standard base-catalyzed hydrolysis of the ethyl ester.
Materials:
-
Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H2O)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (3.0 eq) in water to the ethanolic solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
The precipitated product, 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
PART 2: Applications in Anticancer Drug Discovery
The 5,6,7,8-tetrahydroindolizine scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Derivatives of this class have shown potent activity against a variety of cancer cell lines, with proposed mechanisms of action including the inhibition of key cellular processes such as cell division and signaling pathways.[2]
Application as Tubulin Polymerization Inhibitors
Several studies have highlighted the potential of indolizine derivatives to act as inhibitors of tubulin polymerization.[3] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-carboxylic acid moiety of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid provides a handle for the synthesis of amide and ester libraries to explore structure-activity relationships (SAR) for improved tubulin binding.
Application as Kinase Inhibitors
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indolizine scaffold has been utilized in the design of inhibitors for various kinases. While specific data for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not extensively published, the structural features of the core make it an attractive starting point for the development of inhibitors targeting the ATP-binding site of kinases.
Diagram of a Simplified Kinase Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivative.
PART 3: Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Assay)
This protocol describes a general method to screen for kinase inhibitors using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., a receptor tyrosine kinase)
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer
-
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid derivatives dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
In a well of a white plate, add the kinase assay buffer, the kinase, and the substrate.
-
Add the test compound at various concentrations. Include a no-inhibitor control and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroindolizine-2-carboxylic acid scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its potential in medicinal chemistry. The protocols detailed herein provide a comprehensive framework for the synthesis of this key molecule and its subsequent evaluation as a potential anticancer agent through cytotoxicity and kinase inhibition assays. Further exploration of structure-activity relationships by derivatizing the carboxylic acid moiety is a promising avenue for the development of potent and selective drug candidates.
References
-
Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2025). PMC - PubMed Central. [Link]
-
Structure activity relationship of tetrahydroindolizine containing carboxamido benzoate derivative. (n.d.). ResearchGate. [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy. [Link]
-
Bioassays for anticancer activities. (2013). PubMed. [Link]
Sources
- 1. Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Indolizine scaffolds are crucial building blocks in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of their saturated and functionalized derivatives, such as the target compound, presents unique challenges that require careful attention to reaction conditions and purification strategies.
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies. We aim to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Core Synthetic Strategy: Annulation of 2-Formylpiperidine
A common and efficient route to the 5,6,7,8-tetrahydroindolizine core involves the annulation of a piperidine derivative with a 1,3-dicarbonyl compound.[3] This guide will focus on troubleshooting a representative one-step synthesis using commercially available 2-formylpiperidine hydrochloride and a suitable β-ketoester, followed by hydrolysis to yield the target carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide (Question & Answer Format)
Issue 1: Low or No Yield of the Intermediate Ester
Question: I am performing the annulation reaction between 2-formylpiperidine hydrochloride and ethyl 3-oxobutanoate, but my TLC analysis shows only starting materials or a complex mixture of spots with very little product formation. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with the reagents, reaction setup, or the catalytic base. Let's break down the potential causes.
Probable Causes & Solutions:
-
Inactive 2-Formylpiperidine: The free base of 2-formylpiperidine is unstable and prone to polymerization. While using the hydrochloride salt improves stability, its quality is paramount.
-
Solution: Ensure you are using a high-quality source for the hydrochloride salt. Before the reaction, perform a neutralization step in situ. The addition of a base like pyrrolidine is intended to generate the reactive free-amine form needed for the initial condensation.[3] Ensure the base is added correctly and is not degraded.
-
-
Presence of Water: The initial step of this reaction is a Knoevenagel-type condensation followed by cyclization, both of which are sensitive to water. Water can hydrolyze intermediates and hinder the effectiveness of the molecular sieves.
-
Solution: Use anhydrous THF as the solvent. Dry your glassware thoroughly in an oven before use. Activate the 4 Å molecular sieves by heating them under vacuum before adding them to the reaction. The sieves are critical for sequestering water produced during iminium ion formation.[3]
-
-
Ineffective Base/Catalyst: Pyrrolidine acts as a catalyst to facilitate the condensation. If it is old or impure, its catalytic activity will be compromised.
-
Solution: Use freshly distilled pyrrolidine. The amount is also critical; it is used in catalytic to stoichiometric amounts. You can try screening other amine bases like triethylamine or DBU, but pyrrolidine is reported to be effective.[3]
-
-
Incorrect Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome a high activation energy barrier, especially if starting materials are sluggish.
-
Solution: Monitor the reaction at room temperature for 12-24 hours. If no progress is observed, try gently heating the mixture and continue to monitor by TLC.
-
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Difficulty in Purifying the Final Carboxylic Acid
Question: After saponification of the ester, I performed an acidic workup. However, I am struggling to isolate a pure solid product. It either remains as an oil or is contaminated with salts. What is the best purification strategy?
Answer: Purifying zwitterionic or amphoteric molecules like amino acids and their heterocyclic analogs can be tricky. The key is to leverage the pH-dependent solubility of the carboxylic acid and amino groups.
Detailed Purification Protocol:
-
Initial Workup: After the hydrolysis is complete (monitored by TLC, showing consumption of the ester), concentrate the reaction mixture under vacuum to remove the alcohol solvent.[4]
-
Aqueous Extraction: Dissolve the residue in water. The product should be soluble as its carboxylate salt (e.g., potassium 5,6,7,8-tetrahydroindolizine-2-carboxylate). At this stage, you can perform an extraction with a non-polar organic solvent (like diethyl ether or hexane) to remove any non-polar, non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH. The product will precipitate out at its isoelectric point (typically around pH 3-5). Adding acid too quickly can trap impurities.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts (like KCl), followed by a wash with a small amount of cold, non-polar solvent (like ether) to remove any remaining organic impurities.[5]
-
Recrystallization (If Needed): If the product is still not pure, recrystallization is the final step. A polar solvent system like ethanol/water or methanol/water is often effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
| Parameter | Recommendation | Rationale |
| Workup Solvent | Water | Solubilizes the carboxylate salt of the product. |
| Precipitation pH | ~3-5 (monitor) | Induces precipitation at the isoelectric point, maximizing yield and purity. |
| Washing Solvents | Cold Water, Cold Ether | Removes residual inorganic salts and organic impurities, respectively. |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds, allowing for effective purification. |
Table 1. Recommended parameters for the purification of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the indolizine core? A1: Besides the annulation method discussed, classical methods include the Chichibabin and Scholtz reactions.[6] Modern approaches often utilize transition-metal catalysis (e.g., gold, palladium, copper) and cycloaddition reactions (like 1,3-dipolar cycloadditions) to build the heterocyclic core with diverse substitution patterns.[7][8]
Q2: How can I confirm the structure of my final product? A2: A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy is required. For NMR, you should be able to identify all unique protons and carbons.
| Technique | Expected Observation |
| ¹H NMR | Signals for the two protons on the five-membered ring (pyrrole moiety), aliphatic protons of the six-membered ring (piperidine moiety), and a broad singlet for the carboxylic acid proton (often >10 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon of the carboxylic acid (~160-170 ppm), signals for the sp² carbons of the pyrrole ring, and signals for the sp³ carbons of the piperidine ring. |
| Mass Spec (ESI) | Expected [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight of the product (C₉H₁₁NO₂ = 165.18 g/mol ).[9] |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). |
Table 2. Key characterization data for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Q3: What are the key safety precautions for this synthesis? A3: Standard laboratory safety practices should be followed. Pyrrolidine is a flammable and corrosive liquid; handle it in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The acidic and basic solutions used in the workup are corrosive.
Q4: How should the final product be stored? A4: As a carboxylic acid, the compound is generally stable. However, to prevent potential degradation over long periods, it is best stored in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) if it is of very high purity for sensitive biological assays.
References
- Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed.
- Recent advances in the synthesis of indolizines and their π-expanded analogues.
- Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers (RSC Publishing).
- Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry (RSC Publishing).
- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed.
- Synthesis of indolizines. Organic Chemistry Portal.
- Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry.
- Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the preparation of indole derivatives.
- 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. PubChem.
- Synthetic method of indole-2-carboxylic acid.
- Synthetic method of indole-2-carboxylic acid.
Sources
- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Indolizine synthesis [organic-chemistry.org]
- 9. PubChemLite - 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Crystallization of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Answering as a Senior Application Scientist.
Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material of this valuable heterocyclic building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to optimize your crystallization experiments.
The structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid presents a unique crystallization challenge. It combines a rigid, somewhat non-polar tetrahydroindolizine core with a highly polar carboxylic acid group capable of strong hydrogen bonding. This duality dictates its solubility behavior and is the key to designing a successful crystallization strategy.
Section 1: Foundational Principles & Solvent Selection
FAQ: How do I choose a starting solvent for crystallization?
Answer: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, the presence of the carboxylic acid group suggests that polar protic solvents (which can engage in hydrogen bonding) are a good starting point. Conversely, the fused ring system has non-polar character, suggesting some solubility in less polar organic solvents.
The key is to exploit this differential solubility. A systematic solvent screening is the most reliable method for identifying an optimal system.
Experimental Protocol: Solvent Screening
-
Preparation : Place approximately 10-20 mg of your crude 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition, until the solid dissolves or until approximately 1 mL of solvent has been added. Note the solubility at room temperature.
-
Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves. Be careful not to add an excess of solvent.[1]
-
Cooling : Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath (~0-4°C) for 20-30 minutes.
-
Observation : Observe the tubes for crystal formation. The best single solvent will be one that dissolves the compound completely when hot but yields a high recovery of crystalline solid upon cooling.
Table 1: Candidate Solvents for Screening
| Solvent | Polarity Index | Rationale for Use | Expected Outcome |
| Water | 10.2 | High polarity, good for dissolving the carboxylic acid moiety, especially as a salt. | Likely poor solubility unless pH is adjusted. May work well as an anti-solvent. |
| Methanol | 5.1 | Polar protic. Strong hydrogen bonding potential. | High solubility likely, may require an anti-solvent for good recovery. |
| Ethanol | 4.3 | Similar to methanol but less polar. Often a good choice for carboxylic acids. | Good candidate for single-solvent or mixed-solvent systems. |
| Isopropanol | 3.9 | Less polar alcohol. May provide a better solubility differential than MeOH/EtOH. | Strong candidate for single-solvent recrystallization. |
| Acetone | 5.1 | Polar aprotic. Good solvent but can sometimes prevent H-bond driven crystallization. | May dissolve the compound too well, leading to low recovery. |
| Ethyl Acetate | 4.4 | Medium polarity. Balances polar (ester) and non-polar (ethyl) features. | Good candidate. May dissolve impurities well while allowing the target to crystallize. |
| Toluene | 2.4 | Non-polar aromatic. Unlikely to dissolve the compound alone due to the carboxylic acid. | Potential use as an anti-solvent in a mixed-solvent system. |
| Heptane/Hexane | 0.1 | Non-polar alkane. Compound will be insoluble. | Excellent choice for use as an anti-solvent. |
Based on the structurally similar 3-formyl-2-pyrazinecarboxylic acid, an Ethanol/Water mixed solvent system is a highly recommended starting point.[2]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during crystallization in a direct question-and-answer format.
Diagram 1: General Crystallization Workflow
This diagram outlines the standard procedure for recrystallization.
Caption: A standard workflow for purifying a solid by recrystallization.
Q1: My compound won't crystallize at all, even after cooling in an ice bath. What should I do?
Answer: This is a common issue that typically points to one of two problems: the solution is not sufficiently saturated, or the nucleation energy barrier is too high.
-
Causality : Crystals form when a solution is supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. If too much solvent was added during the dissolution step, the solution may not become supersaturated upon cooling.[1][3]
-
Troubleshooting Steps :
-
Boil Off Excess Solvent : Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again. This increases the concentration of your compound.[1]
-
Induce Nucleation : If the solution is clear (not cloudy), it may be supersaturated but lacking nucleation sites.
-
Scratching : Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[1]
-
Seed Crystals : Add a tiny speck of the crude solid material.[1] A seed crystal provides a perfect template for further crystal growth.
-
-
Add an Anti-Solvent : If you are using a solvent in which your compound is highly soluble (e.g., methanol), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., cold water or heptane) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow it to cool slowly.
-
Extreme Cooling : As a last resort, try cooling the solution to a lower temperature (e.g., a dry ice/acetone bath), but be aware this can cause the product to "crash out" as a fine powder, potentially trapping impurities.
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture). The result is a liquid phase (the oil) instead of a solid crystalline phase.
-
Causality : This often happens when the solution is too concentrated or cools too quickly, causing the compound to separate from the solution before it has a chance to organize into a crystal lattice.[1] High levels of impurities can also depress the melting point, exacerbating the problem.
-
Troubleshooting Steps :
-
Re-heat and Dilute : Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20%) to lower the saturation temperature.[1]
-
Slow Down Cooling : Allow the flask to cool much more slowly. You can insulate it by placing it in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping it in glass wool or paper towels. Slower cooling gives the molecules more time to align correctly into a crystal lattice.
-
Change Solvents : The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or one in which the compound is less soluble.
-
Remove Impurities : If the issue persists, the problem may be a high impurity load. Consider a preliminary purification step like passing a solution of the crude material through a short plug of silica gel before attempting recrystallization.
-
Q3: The crystals formed too quickly and look like a fine powder or needles. How can I get larger, higher-quality crystals?
Answer: Rapid crystal formation, or "crashing out," traps solvent and impurities within the crystal lattice, resulting in a less pure product.[1] The goal is slow, methodical crystal growth.
-
Causality : This is caused by the solution becoming supersaturated too quickly, either because it was too concentrated or it was cooled too rapidly.
-
Troubleshooting Steps :
-
Use More Solvent : Re-dissolve the solid by heating and add a bit more solvent than the minimum required. This ensures that the solution becomes saturated at a lower temperature, promoting slower crystal growth.[1]
-
Insulate and Cool Slowly : This is the most critical step. After dissolving, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Insulating the flask as described for "oiling out" is highly effective.
-
Consider Vapor Diffusion : For very high-quality single crystals (e.g., for X-ray diffraction), vapor diffusion is an excellent technique. Dissolve your compound in a minimal amount of a relatively volatile solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the vial, gradually lowering the solubility and promoting slow crystal growth over days or weeks.[4]
-
Q4: I'm seeing multiple crystal forms (polymorphism). How can I control this?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern in drug development. Different polymorphs can have different solubilities, stabilities, and bioavailabilities.
-
Causality : The specific polymorph obtained is highly dependent on kinetic and thermodynamic factors during crystallization, such as the solvent used, the rate of cooling, and the temperature.
-
Troubleshooting Steps :
-
Solvent Control : The choice of solvent has a profound impact on polymorphism. A systematic screen of different solvents (polar, non-polar, protic, aprotic) is the primary method for discovering and controlling polymorphs.
-
Control Cooling Rate : A fast cooling rate often yields a kinetically favored, less stable polymorph. A very slow cooling rate is more likely to produce the thermodynamically stable form. Experiment with both rapid and slow cooling profiles.
-
Temperature Control : Crystallizing at different temperatures can favor different polymorphs. Try setting up crystallizations to proceed at -20°C, 4°C, and room temperature.
-
Seeding : Seeding a supersaturated solution with a crystal of the desired polymorph can direct the crystallization to produce that form exclusively.
-
Diagram 2: Troubleshooting Decision Tree for "No Crystals Formed"
Caption: A logical decision tree for troubleshooting failed crystallization attempts.
Section 3: Advanced Techniques & FAQs
FAQ: Can I use pH adjustment to induce crystallization?
Answer: Absolutely. This is a powerful technique for ionizable compounds like carboxylic acids and is often referred to as "crashing out by pH swing" or crystallization by chemical reaction.[5]
-
Mechanism : 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is acidic. By dissolving the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃), you deprotonate the carboxylic acid to form the highly water-soluble carboxylate salt. After filtering off any base-insoluble impurities, you can then slowly add acid (e.g., 1M HCl) to the clear filtrate. As the pH drops, the carboxylate is protonated back to the neutral carboxylic acid, which is much less soluble in water and will precipitate out, hopefully in crystalline form.[6]
Protocol 3: Crystallization via pH Adjustment
-
Dissolve the crude solid in a minimal amount of dilute aqueous base (e.g., 1M NaHCO₃).
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath.
-
While stirring, slowly add dilute acid (e.g., 1M HCl) dropwise.
-
Monitor the pH. As you approach the pKa of the carboxylic acid, the solid will begin to precipitate. Continue adding acid until precipitation is complete.
-
Isolate the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Note : For the highest purity, it is often best to perform a traditional recrystallization (as described in Section 1) on the material obtained from this pH adjustment method.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Colorado, Boulder. Recrystallization and Crystallization. [Link]
- Belcher et al. (2003). Purification of carboxylic acids by complexation with selective solvents.
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
University of Alberta. RECRYSTALLISATION. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 11), 1611–1618. [Link]
-
Universität Potsdam. Advice for Crystallization. [Link]
-
Universitat Autònoma de Barcelona. crystallization of small molecules. [Link]
-
Reddy, G. V., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
-
PubChem. 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. [Link]
- CN102020600A. Synthetic method of indole-2-carboxylic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thoughtco.com [thoughtco.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Tetrahydroindolizine Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for tetrahydroindolizine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during synthetic routes to tetrahydroindolizines, providing not only solutions but also the underlying scientific principles to empower your experimental design. Our focus is on ensuring scientific integrity through reproducible protocols and a deep understanding of reaction mechanisms.
Part 1: Troubleshooting Common Synthetic Issues
This section is structured to help you diagnose and resolve problems that may arise during the synthesis of tetrahydroindolizines. We will focus on the two most prevalent synthetic strategies: the catalytic hydrogenation of indolizines and the [3+2] cycloaddition reactions.
Catalytic Hydrogenation of Indolizines
Catalytic hydrogenation is a widely used method for the synthesis of tetrahydroindolizines from their aromatic precursors, indolizines. While seemingly straightforward, this reaction can present challenges related to over-reduction, incomplete conversion, and catalyst poisoning.
Question: My hydrogenation of an indolizine is producing a significant amount of the fully saturated indolizidine byproduct. How can I improve the selectivity for the tetrahydroindolizine?
Answer: This is a classic case of over-reduction. The key to achieving selectivity is to modulate the activity of your catalyst and control the reaction conditions.
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Underlying Cause: The pyridine ring of the indolizine is generally more susceptible to hydrogenation than the pyrrole ring. However, under forcing conditions, the pyrrole ring can also be reduced, leading to the indolizidine. The choice of catalyst and reaction parameters plays a crucial role in controlling the extent of reduction.
-
Troubleshooting Steps:
-
Catalyst Selection:
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Palladium on Carbon (Pd/C): This is a good starting point. It often provides good selectivity for the partial hydrogenation of the pyridine ring.
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Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): These catalysts are generally more active than Pd/C and can lead to over-reduction. Consider using them only if Pd/C is unreactive.
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Rhodium on Carbon (Rh/C): Rhodium catalysts are also highly active and can be prone to over-reduction. Use with caution and under mild conditions.
-
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Reaction Conditions:
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Hydrogen Pressure: Start with a lower hydrogen pressure (e.g., balloon pressure or 1-3 bar). Higher pressures increase the rate of hydrogenation and the likelihood of over-reduction.
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Temperature: Perform the reaction at room temperature. Elevated temperatures can increase catalyst activity and decrease selectivity.
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Solvent: Protic solvents like ethanol or methanol are commonly used. Acetic acid can sometimes enhance the reaction rate but may also promote over-reduction in some cases.
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Monitoring the Reaction:
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Carefully monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting indolizine is consumed to prevent further reduction of the desired tetrahydroindolizine.
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-
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Self-Validating Protocol: To find the optimal conditions for your specific substrate, we recommend running a small-scale reaction matrix.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 10% Pd/C | 5% Pt/C | 5% Rh/C |
| Pressure | 1 atm (balloon) | 3 bar | 1 atm (balloon) |
| Solvent | Ethanol | Ethanol | Methanol |
Analyze the product distribution for each condition by ¹H NMR or GC-MS to determine the best selectivity.
Question: My indolizine hydrogenation is very sluggish or stalls completely. What are the likely causes and how can I resolve this?
Answer: A stalled hydrogenation reaction is often due to catalyst deactivation or poisoning.
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Underlying Cause:
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Catalyst Poisoning: The active sites of the catalyst can be blocked by impurities in your starting material, solvent, or from the reaction apparatus. Common poisons for platinum group metal catalysts include sulfur compounds, and sometimes even the nitrogen atoms of the substrate or product can act as inhibitors.[1][2]
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Catalyst Deactivation: The catalyst may have lost its activity due to improper storage, handling, or repeated use.
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Poor Solubility: If your substrate is not well-dissolved, the reaction will be slow due to the heterogeneous nature of the reaction.
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-
Troubleshooting Steps:
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Check for Impurities:
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Ensure your starting indolizine is pure. Purify it by column chromatography or recrystallization if necessary.
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Use high-purity, anhydrous solvents.
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Thoroughly clean all glassware.
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Catalyst Handling:
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Use a fresh batch of catalyst.
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Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere.[1]
-
-
Optimize Reaction Conditions:
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Increase Hydrogen Pressure: If the reaction is slow at atmospheric pressure, cautiously increase the pressure using a Parr hydrogenator.[3]
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Increase Temperature: Gentle heating can sometimes overcome the activation energy barrier. However, be mindful of potential side reactions.
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Improve Agitation: Ensure vigorous stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface.[1]
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Solvent Choice: Select a solvent in which your substrate is highly soluble. Common choices include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[3]
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-
-
Visualization of Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful tool for constructing the five-membered ring of the tetrahydroindolizine core. A common approach involves the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkene or alkyne). However, controlling regioselectivity and stereoselectivity can be challenging.
Question: My [3+2] cycloaddition is yielding a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors of the dipole and dipolarophile.
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Underlying Cause: The pyridinium ylide and the dipolarophile can approach each other in two different orientations, leading to two possible regioisomers. The preferred orientation is determined by the frontier molecular orbital (FMO) interactions and steric hindrance between the substituents on the reactants.
-
Troubleshooting Steps:
-
Choice of Dipolarophile:
-
Electronic Effects: The electronic nature of the substituents on the dipolarophile is critical. Electron-withdrawing groups on the dipolarophile can significantly influence the regioselectivity. Experiment with dipolarophiles bearing different electronic properties to find the optimal match for your pyridinium ylide.
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Steric Effects: Bulky substituents on either the pyridinium ylide or the dipolarophile can favor the formation of the less sterically hindered regioisomer.
-
-
Reaction Conditions:
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Solvent: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
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Temperature: Temperature can affect the selectivity. In some cases, lower temperatures may favor the formation of one regioisomer.
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Lewis Acid Catalysis: The addition of a Lewis acid can sometimes alter the FMO energies and improve regioselectivity. Common Lewis acids to screen include ZnCl₂, Sc(OTf)₃, and BF₃·OEt₂.
-
-
-
Identification of Regioisomers:
-
¹H NMR Spectroscopy: Regioisomers will often exhibit distinct chemical shifts for the protons on the newly formed five-membered ring. Careful analysis of coupling constants can also help in assigning the structure.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be invaluable for determining the spatial proximity of protons, which can help to differentiate between regioisomers.
-
LC-MS: Regioisomers will have the same mass but may have different retention times on a chromatography column, allowing for their separation and individual analysis.
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Question: I am observing the formation of diastereomers in my tetrahydroindolizine synthesis. How can I separate them and how can I improve the diastereoselectivity in the future?
Answer: The formation of diastereomers is common when new stereocenters are created in the reaction.
-
Underlying Cause: If the cycloaddition reaction creates two or more stereocenters, a mixture of diastereomers can be formed. The ratio of these diastereomers is determined by the facial selectivity of the cycloaddition.
-
Troubleshooting and Resolution:
-
Separation of Diastereomers:
-
Column Chromatography: Diastereomers have different physical properties and can often be separated by flash column chromatography. Experiment with different solvent systems to achieve optimal separation. Reversed-phase chromatography can also be effective.[4][5]
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Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be a powerful purification technique.
-
Extractive Distillation: For certain diastereomers, extractive distillation can be an industrially viable separation method.[6]
-
-
Improving Diastereoselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or the dipolarophile can induce facial selectivity and lead to the preferential formation of one diastereomer.
-
Chiral Catalysts: The use of a chiral Lewis acid or a chiral organocatalyst can create a chiral environment around the reactants, favoring one transition state over the other.
-
Substrate Control: The inherent stereocenters in your starting materials can direct the stereochemical outcome of the reaction.
-
-
-
Visualization of Diastereomer Formation and Separation:
Caption: Workflow for addressing diastereomer formation in tetrahydroindolizine synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am planning a synthesis of a tetrahydroindolizine derivative. Which synthetic route is the most versatile?
A1: The choice of synthetic route depends heavily on the desired substitution pattern of your target molecule.
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The catalytic hydrogenation of a pre-formed indolizine is often straightforward if the corresponding indolizine is readily available. The Tschitschibabin reaction is a classic method for preparing indolizines.
-
[3+2] Cycloaddition reactions offer great flexibility in introducing substituents on the five-membered ring by varying the dipolarophile.
-
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core, which can be a precursor to certain tetrahydroindolizine derivatives. The N-acyliminium ion variant of this reaction can proceed under mild conditions.[7]
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The annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds provides a single-step synthesis for a range of 5,6,7,8-tetrahydroindolizines.[8]
Q2: What are some common impurities that can be found in commercial 2-formylpiperidine, and how might they affect my reaction?
A2: Commercial 2-formylpiperidine can contain impurities such as its dimer or trimer, as well as the corresponding alcohol formed by reduction or oxidation products. These impurities can lead to the formation of side products in your annulation reaction, lowering the yield of the desired tetrahydroindolizine. It is advisable to use freshly distilled or purified 2-formylpiperidine for best results.
Q3: I am using a Morita-Baylis-Hillman (MBH) adduct in my synthesis of an indolizine precursor. What are some potential side reactions of the MBH reaction itself?
A3: The Morita-Baylis-Hillman reaction can be slow and may be accompanied by side reactions.[9] Common byproducts include the formation of dimeric and trimeric adducts of the activated alkene. The reaction conditions, particularly the choice of catalyst and solvent, need to be carefully optimized to favor the formation of the desired MBH adduct.[10][11][12]
Q4: How can I confirm the structure of my synthesized tetrahydroindolizine and rule out the presence of byproducts?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
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¹H and ¹³C NMR Spectroscopy: These are the primary tools for determining the carbon-hydrogen framework of your molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and fragmentation patterns that can be indicative of the structure.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal, this technique provides the definitive three-dimensional structure of your molecule.
References
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]
- Qiu, W., & Xu, B. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. (2015). PubMed.
- Solving Issues with Heterogeneous Catalytic Hydrogen
- US4874473A - Separation of diastereomers by extractive distillation. (n.d.).
- An Unusual Route to Synthesize Indolizines through a Domino SN2/Michael Addition Reaction Between 2‐Mercaptopyridine and Nitroallylic Acetates. (n.d.).
- The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC - PubMed Central - NIH.
- Baylis–Hillman reaction. (n.d.). In Wikipedia.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Baylis-Hillman Reaction: Mechanism & Examples. (n.d.). NROChemistry.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Techniques for Effective Substance Isolation and Purification in Separ
- The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ioniz
- The Morita-Baylis-Hillman Reaction. (2003, November 19).
- Two Concise Syntheses of Cialis via the N -Acyliminium Pictet-Spengler Reaction. (n.d.).
- Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (n.d.). PMC - PubMed Central.
- One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. (2024, March 1). PubMed.
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014, June 16).
- ChemInform Abstract: Tandem N-Acyliminium/Pictet-Spengler/Intramolecular Diels-Alder Reaction: An Expedient Route to Hexacyclic Tetrahydro-β-carbolines. (n.d.).
- NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modul
- a Regioisomers (4) and (5) with atom numbering. b Fragments of NMR ¹H.... (n.d.).
- Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.).
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.).
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- 5. santaisci.com [santaisci.com]
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- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. princeton.edu [princeton.edu]
"stability issues and degradation of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid"
Welcome to the technical support center for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes information from the chemical properties of its core structures—the tetrahydroindolizine system and the heterocyclic carboxylic acid moiety—to anticipate and address potential experimental challenges.
Section 1: Understanding the Stability Profile of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
The 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid molecule possesses a bicyclic structure with a reduced pyridine ring fused to a pyrrole ring, and a carboxylic acid group attached to the pyrrole moiety. This combination of functional groups suggests several potential pathways for degradation. The electron-rich nature of the indolizine ring system, particularly in its reduced tetrahydro form, makes it susceptible to oxidation.[1] Additionally, the carboxylic acid group on the heterocyclic ring may be prone to decarboxylation under certain conditions, and like many N-heterocyclic compounds, it may exhibit sensitivity to light.[2][3][4][5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid-state 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid has changed color (e.g., from white to yellow/brown). What could be the cause?
A1: Color change in solid-state samples of compounds like this is often an indication of oxidation or gradual decomposition. The tetrahydroindolizine ring is electron-rich and can be sensitive to atmospheric oxygen, especially over extended periods or if stored improperly.[1] Exposure to light or elevated temperatures can accelerate this process. We recommend storing the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber vial, and at reduced temperatures (2-8°C or -20°C for long-term storage).
Q2: I am observing poor solubility of the compound in my desired solvent. Could this be related to degradation?
A2: While solubility is an intrinsic property of the compound, the formation of degradation products, which may be polymeric or have different polarity, can lead to decreased solubility or the appearance of insoluble particulates. If you have an older sample that was previously soluble in a particular solvent and is now showing poor solubility, degradation is a likely cause. It is advisable to use freshly sourced or properly stored material for your experiments to ensure reproducibility.
Q3: My analytical results (e.g., HPLC, LC-MS) show multiple peaks, but I started with a pure sample. What are the likely degradation products?
A3: The appearance of new peaks in your chromatogram suggests that the compound is degrading under your experimental or storage conditions. Based on the structure, the most probable degradation pathways are:
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Oxidation: The tetrahydro- portion of the ring is susceptible to oxidation, which could lead to the formation of the corresponding indolizine or further oxidized species.
-
Decarboxylation: Loss of the carboxylic acid group to form 5,6,7,8-tetrahydroindolizine is a possibility, especially if the sample has been exposed to heat.[7]
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Photodegradation: Exposure to UV or ambient light can lead to complex degradation pathways, as is common with N-heterocyclic compounds.[2][3][4][5][6]
To identify the degradants, we recommend using LC-MS to obtain the mass of the impurity peaks and infer their structures.
Q4: What are the recommended storage conditions for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid to ensure its long-term stability?
A4: To minimize degradation, we strongly recommend the following storage conditions:
-
Solid Form: Store in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen is ideal). For long-term stability, store at -20°C. For short-term storage, 2-8°C is acceptable.
-
In Solution: Solutions are generally less stable than the solid material. If you must store solutions, prepare them fresh. If short-term storage is necessary, use a degassed solvent, store in an amber vial at -20°C or -80°C, and use within a very limited timeframe. The stability in solution is highly dependent on the solvent and pH.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of indolizine derivatives can be pH-dependent.[8][9][10][11][12] While specific data for this compound is unavailable, it is plausible that both strongly acidic and strongly basic conditions could promote degradation. For instance, acidic conditions might facilitate hydrolysis of any impurities or promote other reactions, while basic conditions could potentially increase susceptibility to oxidation. It is advisable to maintain the pH of aqueous solutions near neutral unless your experimental protocol requires otherwise. If you need to work at a specific pH, we recommend conducting a preliminary stability test at that pH.
Section 3: Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreasing potency over time. | Degradation of the compound in the stock solution or assay buffer. | 1. Prepare fresh stock solutions for each experiment. 2. If using a multi-well plate format, assess the stability of the compound in the assay buffer over the time course of the experiment. 3. Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products. |
| High variability between replicate experiments. | Inconsistent handling of the compound, leading to variable levels of degradation. | 1. Standardize the protocol for solution preparation, ensuring minimal exposure to light and air. 2. Use a consistent source and batch of the compound. 3. Aliquot solid compound into single-use vials to avoid repeated opening of the main stock bottle. |
Issue 2: Unexpected Peaks in Analytical Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| A new peak appears in the chromatogram of an older sample. | The compound is degrading upon storage. | 1. Confirm the identity of the main peak using a reference standard if available. 2. Use LC-MS to determine the mass of the new peak and propose a likely structure (e.g., oxidized form, decarboxylated form). 3. Discard the old sample and use a fresh, properly stored sample. |
| New peaks appear during the analytical run itself. | The compound is degrading in the mobile phase or on the column. | 1. Assess the pH and composition of the mobile phase. Consider if it is too harsh. 2. Protect the autosampler from light. 3. Reduce the run time or the temperature of the column and autosampler if possible. |
Section 4: Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Solution Preparation
-
Preparation: Before opening the container, allow the compound to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Weighing: Weigh the desired amount of the compound quickly and accurately. Minimize the time the container is open.
-
Dissolution: Add the solvent to the solid. If necessary, use sonication or gentle vortexing to aid dissolution. Avoid heating to dissolve the compound unless you have confirmed its thermal stability in that solvent.
-
Protection from Light: Perform all steps under dim light and use amber-colored vials or wrap clear vials in aluminum foil.
-
Storage of Solutions: If immediate use is not possible, flash-freeze the solution in liquid nitrogen and store it at -80°C. Before use, thaw the solution quickly and use it immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Forced Degradation Study
A forced degradation study can help you understand the stability of your specific batch of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid under various stress conditions.[13][14]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose to Stress Conditions: Aliquot the stock solution into separate amber vials and expose them to the following conditions:
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Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
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Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: For the acid and base hydrolysis samples, neutralize them before analysis.
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Analysis: Analyze all samples, including a control sample kept at 4°C in the dark, by a stability-indicating HPLC method (e.g., with a photodiode array detector).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the area of the parent peak.
Section 5: Visualizing Potential Degradation and Workflows
Caption: Potential degradation pathways of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Caption: Experimental workflow for a forced degradation study.
References
- Matada B, Giles D, Das AK, Janadri S, Andhale GS. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides Nucleotides Nucleic Acids. 2022;41(11):1127-1140. doi:10.1080/15257770.2022.2100418.
-
Taylor & Francis Online. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Available from: [Link].
-
Europe PMC. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Available from: [Link].
- Peeters Z, Botta O, Charnley SB, Kisiel Z, Kuan YJ, Ehrenfreund P. Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. 2005;433(2):583-590. doi:10.1051/0004-6361:20042443.
-
SAGE Journals. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Available from: [Link].
-
Taylor & Francis Online. Full article: Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Available from: [Link].
-
Astronomy & Astrophysics (A&A). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Available from: [Link].
-
AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Available from: [Link].
-
Scholarly Publications Leiden University. Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Available from: [Link].
-
ResearchGate. Photostability of N@C | Request PDF. Available from: [Link].
-
Astronomy & Astrophysics. I. The effect of nitrogen on the photostability of small aromatic molecules. Available from: [Link].
-
MedCrave online. Forced Degradation Studies. Published December 14, 2016. Available from: [Link].
- Singh R, Rehman ZU. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2012;2(3):159-168. doi:10.1016/j.jpha.2011.12.002.
-
Synthesis. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available from: [Link].
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research and Analytical Reviews. 2019;6(2):831-840.
- Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.
- Fura A. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals (Basel). 2023;16(5):713. Published 2023 May 11. doi:10.3390/ph16050713.
- Brümmer H. How to Approach a Forced Degradation Study. SGS Life Science Services; 2011.
- ValQi. Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles. 1999;51(12):2825. doi:10.3987/com-99-8664.
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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Technical Support Center: Annulation Synthesis of Tetrahydroindolizines
Welcome to the technical support center for the annulation synthesis of tetrahydroindolizines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. Here, we will delve into common side reactions, offering troubleshooting advice and in-depth FAQs to ensure the successful synthesis of your target molecules.
Section 1: Troubleshooting Common Side Reactions
The annulation synthesis of tetrahydroindolizines, while elegant, can be prone to several side reactions that can significantly impact yield and purity. This section provides a detailed breakdown of the most frequently encountered issues and their solutions.
Issue 1: Formation of N-Acylated Enamine Byproducts
Q1: During the synthesis of a tetrahydroindolizine derivative, I'm observing a significant amount of a byproduct that appears to be an N-acylated enamine. What causes this, and how can I prevent it?
A1: The formation of N-acylated enamines is a common side reaction, particularly when using acylating agents in the presence of a secondary amine precursor.[1][2][3] The nitrogen of the enamine intermediate can act as a nucleophile and react with the acylating agent, leading to this undesired byproduct.[3]
Causality and Mechanism:
Enamines are formed from the reaction of a secondary amine with a ketone or aldehyde.[1][2] They are nucleophilic at the alpha-carbon, which is the desired reactivity for the annulation. However, the nitrogen atom retains its nucleophilicity and can compete for the electrophile, especially if the alpha-carbon is sterically hindered or if the electrophile is highly reactive.[1][2]
Troubleshooting Protocol:
-
Choice of Acylating Agent: Opt for less reactive acylating agents. For instance, if you are using an acid chloride, consider switching to an acid anhydride or an activated ester. This reduces the rate of N-acylation relative to the desired C-acylation.
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired C-acylation pathway. N-acylation typically has a higher activation energy, so reducing the temperature can selectively slow down this side reaction.
-
Steric Hindrance: If possible, modify the substituents on the enamine to increase steric hindrance around the nitrogen atom. This will disfavor the approach of the acylating agent to the nitrogen.
-
Use of a Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. These bases will facilitate the desired reaction without competing as a nucleophile.
Issue 2: Michael Addition Side Products
Q2: My reaction is yielding a complex mixture, and I suspect Michael addition byproducts are forming. How can I confirm this and suppress their formation?
A2: Michael addition is a frequent side reaction in syntheses involving α,β-unsaturated carbonyl compounds.[4][5][6] The nucleophilic enamine intermediate can undergo a 1,4-conjugate addition to an α,β-unsaturated system, leading to undesired linear adducts instead of the cyclized tetrahydroindolizine.[1][5]
Causality and Mechanism:
The enamine, being a soft nucleophile, readily participates in Michael additions.[1][5] If the subsequent intramolecular cyclization is slow, or if there are competing electrophilic sites, the Michael adduct can accumulate as a major byproduct. The reaction can be reversible, but in some cases, the adduct is stable and does not proceed to the desired product.
Troubleshooting Protocol:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, certain Lewis acids can promote the desired cyclization over the Michael addition. Experiment with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) to find the optimal catalyst for your specific substrates.
-
Solvent Effects: The polarity of the solvent can play a crucial role.[7][8] Aprotic solvents of low to medium polarity, such as THF or dichloromethane, often favor the desired annulation.[9] In contrast, polar protic solvents can stabilize the enolate intermediate of the Michael addition, potentially favoring this side reaction.
-
Temperature and Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS. It's possible that the desired product forms initially but then converts to the Michael adduct over time, or vice-versa. Optimizing the reaction time and temperature can allow for the isolation of the desired product before significant side reactions occur.
-
One-Pot vs. Stepwise Approach: If the one-pot procedure is problematic, consider a stepwise approach. Isolate the Michael adduct first and then subject it to cyclization conditions. This can sometimes provide a cleaner reaction and higher overall yield.
Issue 3: Undesired Cyclization Products and Regio-/Stereoisomers
Q3: I am obtaining a mixture of regioisomers or diastereomers of the desired tetrahydroindolizine. What factors control the selectivity, and how can I improve it?
A3: The formation of multiple isomers is a common challenge, particularly in complex cascade reactions.[10] Regio- and stereoselectivity are often dictated by a combination of steric and electronic factors, as well as the reaction conditions.[10][11][12]
Causality and Mechanism:
-
Regioselectivity: In cases where the enamine or the electrophile has multiple reactive sites, different cyclization pathways can lead to regioisomers. For example, an unsymmetrical diketone can lead to two different enamine intermediates.
-
Stereoselectivity: The formation of new stereocenters during the annulation can result in diastereomers. The facial selectivity of the attack of the nucleophile on the electrophile is often influenced by the steric bulk of the substituents and the geometry of the transition state.[10]
Troubleshooting Protocol:
-
Chiral Catalysts/Auxiliaries: For enantioselective synthesis, the use of chiral catalysts or auxiliaries is essential.[10][11] These can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction.[13] This is a powerful strategy for achieving high diastereoselectivity.
-
Temperature Optimization: The diastereomeric ratio can be temperature-dependent. Running the reaction at lower temperatures often increases the selectivity, as the transition state with the lower activation energy is more favored.
-
Solvent Screening: The solvent can influence the conformation of the reactants and the transition state geometry, thereby affecting the stereochemical outcome.[7][10] A systematic screening of solvents is recommended.
| Parameter | Effect on Selectivity | Recommended Action |
| Catalyst | Can control both regio- and stereoselectivity. | Screen a variety of Lewis and Brønsted acid catalysts. For enantioselectivity, use chiral catalysts. |
| Temperature | Lower temperatures generally improve selectivity. | Run reactions at 0 °C or below and monitor the isomeric ratio. |
| Solvent | Can influence transition state geometry. | Screen a range of solvents with varying polarities. |
| Substrate | Steric and electronic properties of substituents are key. | Modify substituents to enhance the desired selectivity. |
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the role of molecular sieves in the annulation synthesis of tetrahydroindolizines?
A4: Molecular sieves are often added to the reaction mixture to remove water.[9][10] The formation of the enamine intermediate from a secondary amine and a carbonyl compound is a condensation reaction that produces water.[1][2] According to Le Chatelier's principle, removing water drives the equilibrium towards the formation of the enamine, thereby increasing its concentration and promoting the subsequent annulation reaction. The use of molecular sieves has been shown to increase the efficiency of these reactions.[10]
Q5: Can I use a primary amine instead of a secondary amine in this synthesis?
A5: Using a primary amine will lead to the formation of an imine, not an enamine.[1] While imines can also be used in some cyclization reactions, the mechanism and the final product will be different. For the synthesis of tetrahydroindolizines via the enamine pathway, a secondary amine is required.
Q6: My starting materials are not fully consumed, even after prolonged reaction times. What could be the issue?
A6: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure that all reagents and solvents are pure and dry.
-
Reversible Reaction: The reaction may be reversible, reaching an equilibrium state where both reactants and products are present. In this case, you may need to shift the equilibrium by removing a byproduct (e.g., water with molecular sieves) or by changing the reaction conditions (e.g., temperature, concentration).
-
Insufficient Activation: The electrophile may not be sufficiently activated under the current reaction conditions. Consider using a stronger Lewis acid or a different activating group.
Q7: How can I purify my tetrahydroindolizine product from the unreacted starting materials and byproducts?
A7: Column chromatography on silica gel is the most common method for purifying tetrahydroindolizine derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent should be optimized based on the polarity of your product and the impurities. In some cases, crystallization can also be an effective purification technique.
Visualizations
Generalized Reaction Scheme
Caption: Overview of the annulation synthesis and potential side reactions.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
- Brandt, P., & Andersson, P. G. (2000). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Beilstein Journal of Organic Chemistry, 6, 3.
- Reddy, T. R., & Reddy, L. C. S. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 80(15), 7646-7653.
- Albrecht, Ł., & Jørgensen, K. A. (2010). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines.
- Making Molecules. (n.d.). Enamines.
- Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Enamine Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
- ResearchGate. (n.d.). Synthesis of Metallocene Analogues of the Phenethylamine and Tetrahydroisoquinoline Scaffolds via Regioselective Ring Opening of 2‐Aryl‐N‐sulfonyl Aziridines.
- Wang, C., et al. (2020). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science, 11(23), 5961-5967.
- The [3+2]Cycloaddition Reaction. (n.d.).
- Keglevich, G., & Kiss, N. Z. (2020).
- ResearchGate. (n.d.). Synthesis and reactions of Di- and Tetra-hydrobenz[b]indolizines.
- Royal Society of Chemistry. (n.d.). [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides.
- International Journal of Engineering Trends and Technology. (n.d.).
- ResearchGate. (n.d.). New Methods for the Stereoselective Construction of N-Containing Rings.
- PubMed. (n.d.). N-heterocyclic carbene-catalyzed stereoselective cascade reaction: synthesis of functionalized tetrahydroquinolines.
- Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles.
- United Arab Emirates University. (2023). Mechanochemical synthesis, tunable photophysical properties and combined experimental and theoretical studies of novel photochromic tetrahydroindolizines.
- Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Organic Reactions. (n.d.). The Intramolecular Michael Reaction.
- ResearchGate. (n.d.). Unravelling the Mysteries of the [3+2] Cycloaddition Reactions.
- ResearchGate. (n.d.). Solvent-Controlled [4 + 2] Annulation Reaction: Selective Synthesis of 1,4-Dihydroquinolines/Quinolines.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annel
- Frontiers. (n.d.).
- ResearchGate. (n.d.). Sequential [3+2] cycloaddition and [5+n] annulation for modular synthesis of dihydrobenzoxazines, tetrahydrobenzoxazepines and tetrahydrobenzoxazocines.
- Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- ResearchGate. (n.d.).
- Sci-Hub. (n.d.). ChemInform Abstract: Regioselective Synthesis of Indolyldihydropyridines. A Remarkable Solvent Effect.
- ResearchGate. (n.d.). Steric substituent effects of new photochromic tetrahydroindolizines leading to tunable photophysical behavior of the colored betaines.
- ResearchGate. (n.d.). ChemInform Abstract: Preparation of Optically Enriched 3-Hydroxy-3,4-dihydroquinolin-2(1H)
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Technical Support Center: Purification of Acidic Tetrahydroindolizine Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of acidic tetrahydroindolizine derivatives. The inherent chemical properties of these molecules—namely their acidic functional groups and nitrogen-containing heterocyclic core—present unique separation challenges. This document is structured to provide direct, actionable solutions to common problems encountered during experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, offering explanations for the underlying causes and providing step-by-step solutions.
Question 1: My acidic tetrahydroindolizine derivative is streaking badly on my silica gel TLC plate and I'm getting poor separation in my silica column. What's happening and how can I fix it?
Answer:
This is a classic issue arising from the interaction between your acidic compound and the acidic nature of the silica gel stationary phase. The nitrogen atom in the tetrahydroindolizine core can also interact with the silica. This leads to strong, non-specific binding, which causes the streaking and poor separation you are observing.
Root Cause Analysis:
-
Acid-Acid Interaction: The acidic functional group on your derivative is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Basic Nitrogen Interaction: The nitrogen atom in the heterocyclic ring can be protonated by the acidic silica, causing it to bind tightly to the stationary phase.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to modify your mobile phase (eluent).
-
Add an Acidic Modifier: Introduce a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This will protonate your acidic derivative, reducing its interaction with the silica gel and resulting in sharper bands and better separation.[1]
-
Add a Basic Modifier: If the nitrogen atom's basicity is the primary cause of streaking, adding a small amount of a base like triethylamine (TEA) or ammonia (0.1-1%) can help. This deactivates the acidic sites on the silica, allowing your compound to elute more cleanly.[1]
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase. These are less acidic than silica and can significantly reduce the streaking of basic or acidic compounds.[1]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient non-polar character, reversed-phase chromatography is an excellent alternative. Here, the stationary phase is non-polar (like C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This technique is particularly effective for highly polar compounds.
-
Question 2: I'm attempting an acid-base extraction to purify my compound, but I'm getting low recovery after re-acidifying the aqueous layer. Where is my product going?
Answer:
Low recovery in an acid-base extraction of an acidic compound typically points to one of several issues: incomplete extraction, incomplete precipitation, or solubility of your product in the aqueous phase even after neutralization.
Troubleshooting Steps:
-
Ensure Complete Initial Extraction:
-
Choice of Base: Use a base that is strong enough to deprotonate your acidic tetrahydroindolizine derivative fully. For many carboxylic acids, a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) is sufficient.[2][3]
-
Sufficient Mixing: After adding the basic aqueous solution to your organic layer, ensure you are mixing the two phases thoroughly (e.g., by inverting the separatory funnel multiple times) to allow for complete deprotonation and transfer of the resulting salt into the aqueous layer.[2]
-
-
Verify Complete Re-acidification and Precipitation:
-
Acidification: When re-acidifying the basic aqueous layer to precipitate your neutral product, add the acid (e.g., HCl) slowly until the solution is acidic. It is crucial to check the pH with litmus paper or a pH meter to ensure you have gone past the pKa of your compound.[4]
-
Cooling: Cool the acidified solution in an ice bath. The solubility of most organic compounds decreases at lower temperatures, which can significantly improve the yield of your precipitate.[5]
-
-
Address Product Solubility:
-
If your compound has some water solubility even in its neutral form, you may need to perform a back-extraction. After re-acidifying, extract the aqueous layer with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel acidic tetrahydroindolizine derivative?
A1: A multi-step approach is often best. Start with an acid-base extraction to remove neutral and basic impurities.[3] This provides a crude but enriched product. Follow this with either recrystallization or column chromatography for final purification. The choice between recrystallization and chromatography depends on the nature of the remaining impurities and the crystallinity of your compound.
Q2: How do I choose the right solvent for recrystallizing my acidic tetrahydroindolizine derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures. You can screen for suitable solvents by testing small amounts of your compound in different solvents like ethanol, methanol, acetone, ethyl acetate, or mixtures with water.
Q3: My compound seems to be degrading during purification. What could be the cause?
A3: Tetrahydroindolizine derivatives can be sensitive to pH and temperature.[7][8] Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways. When performing extractions, use dilute acids and bases and work quickly. During chromatography, avoid unnecessarily long run times. If you are concentrating your product by rotary evaporation, use a moderate temperature.
Q4: Can I use reversed-phase chromatography for very polar acidic tetrahydroindolizine derivatives?
A4: Yes, and it is often the preferred method for highly polar compounds that do not retain well on normal-phase silica.[9] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be very effective. HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent, which is excellent for retaining and separating very polar analytes.[10]
Detailed Protocols
Protocol for Acid-Base Extraction
This protocol is designed to separate an acidic tetrahydroindolizine derivative from neutral and basic impurities.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
1M Sodium Hydroxide (NaOH) solution.
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4).
Procedure:
-
Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[11]
-
Allow the layers to separate. The deprotonated acidic compound will be in the top aqueous layer (if using a less dense organic solvent like ethyl acetate).
-
Drain the bottom organic layer, which contains neutral and basic impurities.
-
Drain the top aqueous layer containing your product's salt into a clean flask.
-
Cool the aqueous solution in an ice bath.
-
Slowly add 1M HCl while stirring until the solution is acidic (test with pH paper). Your purified acidic compound should precipitate out.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified product under vacuum.
Protocol for Recrystallization
This protocol outlines the steps for purifying a solid acidic tetrahydroindolizine derivative.
Procedure:
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum.
Visualized Workflows
Purification Strategy Decision Tree
This diagram helps in selecting an appropriate purification strategy based on the properties of your crude product.
Caption: Decision tree for purification strategy.
Data Summary
Table 1: Common Chromatographic Conditions
| Stationary Phase | Typical Mobile Phase System | Modifier | Use Case |
| Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.1-1% Acetic Acid | For moderately polar compounds. The modifier reduces tailing. |
| Alumina (Neutral) | Hexane/Ethyl Acetate | None | Good for acid-sensitive compounds or to avoid strong acidic interactions. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or TFA | Excellent for polar compounds; the acid helps with peak shape. |
| Amine-Functionalized Silica (HILIC) | Acetonitrile/Water | Ammonium Acetate Buffer | For very polar, water-soluble compounds that are not retained in reversed-phase.[10] |
References
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Confluence. What is an Acid and Base Extraction?. [Link]
-
Columbia University. Acid-Base Extraction.1. [Link]
-
LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. [Link]
-
Taylor & Francis Online. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
ResearchGate. Steric substituent effects of new photochromic tetrahydroindolizines leading to tunable photophysical behavior of the colored betaines. [Link]
-
PubMed. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. [Link]
-
Wiley Online Library. Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. [Link]
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ACS Publications. Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]
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Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
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ResearchGate. Multiple color and pH stability of floral anthocyanin extract: Clitoria ternatea. [Link]
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NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
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ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
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Dutscher. Protein purification troubleshooting guide. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Tetrahydroindolizine Esterification
Welcome to the technical support center for the optimization of tetrahydroindolizine esterification. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer a standardized protocol to serve as a robust starting point for your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions and overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my tetrahydroindolizine esterification reaction not proceeding to completion?
A1: Incomplete conversion in the esterification of tetrahydroindolizine can stem from several factors:
-
Steric Hindrance: The bicyclic structure of the tetrahydroindolizine core can present significant steric bulk around the reacting functional groups (carboxylic acid or alcohol), impeding the approach of reagents.
-
Catalyst Inactivation: The basic nitrogen atom in the tetrahydroindolizine ring can interact with and neutralize acid catalysts, effectively quenching the reaction.
-
Equilibrium Limitations: Esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1]
-
Insufficient Activation: The carboxylic acid may not be sufficiently activated to react with the alcohol, especially if one or both are sterically hindered.
Q2: I am observing significant side product formation. What are the likely culprits?
A2: Side reactions in tetrahydroindolizine esterification often involve the nitrogen atom or elimination pathways:
-
N-Acylation: Under certain conditions, particularly with highly reactive acylating agents, the nitrogen atom of the tetrahydroindolizine can be acylated, leading to an amide byproduct.
-
Elimination: If the tetrahydroindolizine scaffold contains suitable leaving groups, elimination reactions can compete with esterification, especially at elevated temperatures.
-
Racemization: For chiral tetrahydroindolizines, harsh reaction conditions (strong acid or base, high temperatures) can lead to racemization at stereocenters.
Q3: What is the best type of catalyst for this esterification?
A3: The optimal catalyst depends on the specific substrates and their sensitivities:
-
Acid Catalysts: While effective for simple esterifications, traditional Brønsted acids (like sulfuric acid) can be problematic due to potential charring and the aforementioned catalyst inactivation by the basic nitrogen. Lewis acids may offer a milder alternative.
-
Coupling Agents: For substrates that are sensitive to acid or high temperatures, coupling agents such as dicyclohexylcarbodiimide (DCC) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are often the best choice. These reagents activate the carboxylic acid under mild conditions, minimizing side reactions.[2][3][4]
-
Enzymatic Catalysis: For highly sensitive substrates or when high stereoselectivity is required, enzymatic catalysis using lipases can be an excellent, albeit slower, option.
Q4: How can I effectively remove the water byproduct to drive the reaction forward?
A4: Water removal is crucial for achieving high yields in equilibrium-limited esterifications:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a classic and effective method.
-
Dehydrating Agents: The addition of molecular sieves to the reaction mixture can sequester water as it is formed.[5]
-
Stoichiometry: Using an excess of one of the reactants (usually the less expensive one) can shift the equilibrium towards the product, according to Le Chatelier's principle.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst poisoning by the basic nitrogen.2. Insufficient activation of the carboxylic acid.3. Steric hindrance.4. Water inhibiting the reaction. | 1. Switch to a coupling agent-mediated reaction (e.g., DCC/DMAP or HATU/DIPEA).2. Increase the amount of acid catalyst or use a stronger Lewis acid.3. Increase reaction temperature and/or time (monitor for side products).4. Use a Dean-Stark trap or add molecular sieves to remove water. |
| Formation of a Polar Byproduct | 1. N-acylation of the tetrahydroindolizine nitrogen. | 1. Use milder reaction conditions (lower temperature).2. Employ a coupling agent that is less likely to react with the tertiary amine.3. Protect the nitrogen if it is a secondary amine. |
| Difficult Product Purification | 1. Unreacted starting materials co-eluting with the product.2. Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC).3. Emulsion formation during aqueous workup. | 1. Optimize the reaction to drive it to completion.2. For DCC, filter the crude reaction mixture to remove the insoluble urea byproduct. Consider using a water-soluble carbodiimide like EDC.3. Add brine to the aqueous layer to break emulsions. |
| Product Decomposition | 1. High reaction temperatures.2. Strong acid or base catalysis. | 1. Lower the reaction temperature and extend the reaction time.2. Switch to a milder catalytic system, such as enzymatic catalysis or a coupling agent at room temperature. |
Experimental Protocols & Methodologies
Method 1: Steglich Esterification using DCC and DMAP
This method is well-suited for tetrahydroindolizine derivatives, especially when one or both of the coupling partners are sensitive to harsh conditions.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve the tetrahydroindolizine-containing carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM or THF to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel.[6]
-
Method 2: Acid-Catalyzed Esterification with Azeotropic Water Removal
This classic method is cost-effective but may require more optimization to avoid side reactions.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the tetrahydroindolizine-containing carboxylic acid or alcohol (1.0 eq), the corresponding alcohol or carboxylic acid (2.0-3.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.05-0.1 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/LC-MS analysis indicates completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Reaction Pathways
Acid-Catalyzed Esterification Mechanism
Caption: Acid-catalyzed esterification via a tetrahedral intermediate.
DCC Coupling Mechanism for Esterification
Caption: DCC-mediated esterification proceeds through an O-acylisourea intermediate.
References
-
Blümel, M., Noy, J.-M., Enders, D., Stenzel, M. H., & Nguyen, T. V. (2016). Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins. Organic Letters, 18(9), 2208–2211. [Link]
-
Villo, P., Dalla-Santa, O., Szabó, Z., & Lundberg, H. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6435–6446. [Link]
-
Weldon, S. R., Schipper, B. A., & Paquette, W. D. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. The Journal of Organic Chemistry, 87(15), 10237–10247. [Link]
-
Wang, B., Li, Y., Wu, Z., & Wang, G. (2020). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 22(16), 8776–8783. [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. [Link]
-
Howard, J. A., & James, L. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry, 77(Pt 9), 496–504. [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2394. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Li, G., Li, Z., & Zhang, W. (2019). Base-catalyzed selective esterification of alcohols with unactivated esters. Organic & Biomolecular Chemistry, 17(29), 7047–7051. [Link]
-
Khan, Z., Javed, F., Shamair, Z., Hafeez, A., Fazal, T., Aslam, A., Zimmerman, W. B., & Rehman, F. (2021). Current developments in esterification reaction: A review on process and parameters. Journal of Industrial and Engineering Chemistry, 103, 80–101. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]
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Technical Support Center: Characterization of Impurities in 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Samples
Welcome to the technical support guide for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. Ensuring the purity of any active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[1] This guide provides in-depth, practical answers and protocols to address common challenges encountered during the analysis of this specific molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the most probable sources of impurities in my 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid samples?
Impurities can be introduced at nearly any stage of the API's lifecycle.[2][3] Understanding their origin is the first step in identification and control. For this molecule, sources are typically categorized as follows:
-
Process-Related Impurities: These originate from the manufacturing process.[4]
-
Starting Materials: Unreacted precursors, such as 2-formylpiperidine or various 1,3-dicarbonyl compounds used in annulation synthesis, may persist in the final product.[5]
-
Intermediates: Incomplete cyclization or other reaction steps can lead to stable intermediates being carried through.
-
Byproducts: Side reactions are common in complex organic syntheses. For indolizines, this could include products from alternative cyclization pathways, dimerization, or reactions involving residual catalysts like copper or palladium.[6][7]
-
-
Degradation Products: These form due to the decomposition of the API over time or under stress. Common degradation pathways include:
-
Oxidation: The tetrahydroindolizine ring system may be susceptible to oxidation, potentially forming N-oxides or hydroxylated species. An example of a related oxidized structure is 8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid.[8]
-
Hydrolysis: The carboxylic acid group itself is generally stable, but other functional groups introduced in derivatives could be labile.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation.
-
-
Contaminants & Reagents:
Q2: I see a small, unknown peak in my HPLC chromatogram. What is the most efficient first step to identify it?
The most effective initial approach is to use a hyphenated technique that combines chromatographic separation with mass spectrometric detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this task.[9][10][11] It provides two critical pieces of information simultaneously: the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS.[10] This allows you to determine the molecular weight of the unknown impurity with high sensitivity.[12][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as its high mass accuracy allows you to predict the elemental formula of the impurity, significantly narrowing down the possibilities.[13]
Q3: At what concentration level must I fully identify and characterize an impurity?
Regulatory bodies like the International Conference on Harmonisation (ICH) provide specific guidelines.[1] For new drug substances, the identification threshold is typically 0.10% .[2][14] Any impurity present at or above this level must be structurally characterized. The qualification threshold, which requires toxicological data, is generally higher. Therefore, accurate quantification via a validated method is a critical regulatory requirement.
Q4: Which single analytical technique provides the most definitive structural information for an unknown impurity?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including impurities.[11][15][16][17] While MS provides the molecular weight, NMR reveals the exact arrangement of atoms and the connectivity within the molecule.[15] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can almost always solve the structure of an unknown compound, provided a sufficient quantity of the isolated impurity is available.[15][16]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step guidance for specific experimental challenges.
Guide 1: An Unknown Peak is Detected in the HPLC-UV Analysis
You've run a sample of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and observe a consistent, unknown peak at a level of 0.25%. Here’s how to proceed.
The goal is to move from detection to definitive identification. This requires a systematic workflow that leverages the strengths of different analytical techniques: HPLC for separation and quantification, MS for molecular weight determination, and NMR for unambiguous structure confirmation.[10][12][15]
Caption: Workflow for identifying an unknown impurity.
-
Initial Analysis (LC-MS):
-
Inject the sample into an LC-MS system. Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule.[11][12]
-
Obtain the mass-to-charge ratio (m/z) for the impurity peak. If using HRMS, the instrument will provide a highly accurate mass.
-
Example: Your API has a mass of 165.19 g/mol . The impurity shows an [M+H]⁺ ion at m/z 182.08. This suggests a mass of ~181 g/mol , possibly due to an unwanted formylation (+28) or oxidation and methylation (+30).
-
-
Propose Putative Structures:
-
Based on the elemental formula (from HRMS) and a thorough understanding of the synthetic route, propose chemically plausible structures.[1] Consider unreacted starting materials, intermediates, and likely side-products.
-
-
Isolation (Preparative HPLC):
-
To obtain enough material for NMR, you must isolate the impurity.[2]
-
Develop a preparative HPLC method. This usually involves scaling up your analytical method to a larger-diameter column and injecting a more concentrated sample.
-
Collect the fraction corresponding to the impurity peak.
-
Evaporate the solvent to yield the isolated impurity as a solid or oil. You will typically need >1 mg for comprehensive NMR analysis.
-
-
Structure Confirmation (NMR Spectroscopy):
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard set of NMR spectra:
-
¹³C NMR: Shows the number and types of carbon atoms.[19]
-
2D COSY: Shows which protons are coupled (i.e., adjacent to each other).
-
2D HSQC: Correlates protons directly to the carbons they are attached to.
-
2D HMBC: Shows long-range correlations between protons and carbons (typically 2-3 bonds away). This is crucial for piecing together the molecular skeleton.[15]
-
By systematically analyzing these spectra, you can definitively confirm the chemical structure of the impurity.
-
Guide 2: Developing a Stability-Indicating HPLC Method
Your API is showing signs of degradation upon storage, and you need to develop a method that can separate and quantify the API from any potential degradants.
A stability-indicating method is one that is validated to be specific, allowing for the accurate measurement of the drug substance in the presence of its degradation products, impurities, and excipients.[20][21][22] The core of developing such a method is forced degradation , also known as stress testing. By intentionally degrading the sample under harsh conditions, you generate the likely degradants and can then develop an HPLC method capable of resolving them.[21][23]
Caption: Workflow for developing a stability-indicating method.
-
Prepare Stock Solution: Prepare a stock solution of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Neutralization Step (before HPLC) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours @ 60°C | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2 hours @ 60°C | Add equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours @ Room Temp | N/A |
| Thermal Degradation | Heat in oven | 48 hours @ 80°C | N/A |
| Photolytic Degradation | Expose to UV/Vis light (ICH option 1 or 2) | Expose solid & solution | N/A |
-
HPLC Method Development:
-
Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC system with a photodiode array (PDA) detector.
-
Starting Point:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at multiple wavelengths based on the API's UV spectrum.
-
-
Optimization: Adjust the gradient slope, mobile phase pH, or even the column chemistry to achieve baseline separation (Resolution > 2.0) between the API peak and all degradation product peaks. The PDA detector is crucial for checking peak purity to ensure no degradants are co-eluting.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines. This involves formally proving its specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness .[22]
-
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (n.d.). European Pharmaceutical Review. Available at: [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Available at: [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
Structural elucidation by NMR(1HNMR). (2015). Slideshare. Available at: [Link]
-
Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. (2015). PubMed. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Available at: [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Axcend. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. Available at: [Link]
-
Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Available at: [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (2022). International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
5,6,7,8-tetrahydroindolizine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives. (2023). International Journal of Engineering Trends and Technology. Available at: [Link]
-
Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2012). Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (1988). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). IntechOpen. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2010). ResearchGate. Available at: [Link]
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2016). Semantic Scholar. Available at: [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2016). ResearchGate. Available at: [Link]
-
A Novel Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Estimation of Gabapentin and Lidocaine in Topical Gel Formulation. (2025). African Journal of Biomedical Research. Available at: [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Available at: [Link]
-
3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
5,6,7,8-tetrahydroindolizin-2-carboxylic acid. (n.d.). Molbase. Available at: [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activities of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid and Other Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indolizine Scaffold
Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid structure make it an attractive starting point for the design of novel therapeutic agents. Derivatives of indolizine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. This guide provides a comparative analysis of the biological activities of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid and its analogs against other classes of indolizine derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The Significance of Saturation: Tetrahydroindolizines vs. Aromatic Indolizines
A key structural feature influencing the biological activity of indolizine derivatives is the degree of saturation in the six-membered ring. The fully aromatic indolizine core is planar, which can facilitate intercalation with DNA and interactions with flat binding pockets in enzymes. In contrast, the 5,6,7,8-tetrahydroindolizine scaffold introduces a saturated, non-planar cyclohexane ring, which imparts a three-dimensional character to the molecule. This conformational flexibility can allow for optimal binding to different biological targets.
While direct comparative studies are limited, the existing data suggests that this structural difference can lead to distinct pharmacological profiles. For instance, certain aromatic indolizine derivatives have shown potent anticancer activity by targeting tubulin polymerization, a mechanism that often relies on the planar nature of the inhibitor. On the other hand, tetrahydroindolizine derivatives have been explored for their CNS activities, where a three-dimensional structure can be advantageous for receptor binding.
Comparative Biological Assays: A Focus on Key Therapeutic Areas
This section will delve into the performance of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid and its related derivatives in comparison to other indolizine compounds across various biological assays. Due to the limited public data on the specific biological activity of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid itself, this guide will draw comparisons based on structurally similar analogs, such as its esters and amides, and other tetrahydroindolizine derivatives.
Anticancer Activity
The indolizine scaffold has been a fertile ground for the discovery of novel anticancer agents. The mechanism of action often involves the inhibition of critical cellular processes like tubulin polymerization and the activity of protein kinases.
Comparison of Anticancer Activity:
In contrast, various aromatic indolizine derivatives have demonstrated significant anticancer effects. For instance, certain functionalized indolizines have shown promising inhibitory activity against a panel of 60 human tumor cell lines.[1] Specifically, compounds with bromine or ethyl ester substituents on the pyridine ring of the indolizine core have exhibited notable cytostatic and cytotoxic effects against lung, brain, and renal cancer cell lines.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Tubulin Polymerization Inhibition
A common mechanism of action for many anticancer compounds, including some indolizine derivatives, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
Caption: Inhibition of tubulin polymerization by indolizine derivatives.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a major focus of drug discovery.
Comparison of Anti-inflammatory Activity:
While specific anti-inflammatory data for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not available, a study on certain 5,6,7,8-tetrahydroquinolines, which share a similar saturated heterocyclic ring system, has shown promising in vivo anti-inflammatory activity.[2] This suggests that the tetrahydro-scaffold could be a valuable template for developing anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Dosing: Administer the test compounds or vehicle control orally to rats.
-
Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.
Comparison of Antimicrobial Activity:
Specific antimicrobial data for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not available in the reviewed literature. However, a study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, which are structurally related, has demonstrated potent and selective antifungal activity against various Candida species.[3] For instance, the 4-cyanobenzylidene derivative showed very strong inhibitory activity with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL.[3] This suggests that the tetrahydro-heterocyclic carboxamide scaffold is a promising area for the development of new antifungal agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several SAR trends can be identified for indolizine and tetrahydroindolizine derivatives:
-
Substitution on the Aromatic Rings: The nature and position of substituents on the aromatic rings of both indolizine and tetrahydroindolizine scaffolds play a crucial role in determining their biological activity. Electron-withdrawing and electron-donating groups can significantly influence potency and selectivity.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 2-position, or its ester and amide derivatives, provides a key interaction point with biological targets and can influence the pharmacokinetic properties of the compounds.
-
Saturation of the Six-Membered Ring: As discussed earlier, the saturation of the six-membered ring in the tetrahydroindolizine core imparts a three-dimensional structure that can lead to different pharmacological profiles compared to the planar aromatic indolizines.
Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The indolizine scaffold, in both its aromatic and tetrahydro- forms, continues to be a promising source of new drug candidates. While direct comparative data for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is currently limited, the analysis of structurally related compounds suggests its potential in various therapeutic areas, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. The key structural difference between the planar indolizines and the three-dimensional tetrahydroindolizines offers a valuable opportunity for medicinal chemists to fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives and their direct comparison with their aromatic indolizine counterparts in a panel of standardized biological assays. This will provide a clearer understanding of the impact of the saturated ring on biological activity and pave the way for the development of novel and effective therapeutic agents based on this versatile scaffold.
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A Comparative Guide to the Biological Activity of Tetrahydroindolizine Carboxylic Acid Isomers: A Structure-Activity Relationship Analysis
Introduction
The indolizine core, a nitrogen-fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. It is a structural motif in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][2][3]. The partially saturated analog, the tetrahydroindolizine nucleus, offers a three-dimensional architecture that is highly attractive for exploring new chemical space in drug discovery.
When functionalized with a carboxylic acid, these molecules gain a key interaction group. Carboxylic acids are pivotal in drug design, often acting as a hydrogen bond donor/acceptor or a metal-chelating group, which is crucial for anchoring a molecule within the active site of an enzyme or the binding pocket of a receptor[4][5].
However, the therapeutic potential of these compounds is not defined solely by their constituent parts, but by their precise three-dimensional arrangement. Tetrahydroindolizine carboxylic acids possess multiple chiral centers, meaning they can exist as various stereoisomers (enantiomers and diastereomers). It is a fundamental principle of pharmacology that the biological activity of chiral molecules can be highly dependent on their stereochemistry. Receptors and enzymes are themselves chiral entities, and thus often exhibit a high degree of stereoselectivity, interacting preferentially or exclusively with one specific isomer[6][7].
This guide provides a comprehensive framework for understanding and evaluating the comparative biological activity of tetrahydroindolizine carboxylic acid isomers. We will synthesize findings from related molecular classes to predict potential activities, detail the critical experimental protocols required for their assessment, and explain the causal relationship between molecular structure and biological function.
The Critical Role of Stereochemistry in Biological Activity
The concept of stereospecificity is central to drug action. A receptor or enzyme active site possesses a unique and defined three-dimensional topography. For a drug molecule to elicit a biological response, it must physically fit into this site and form specific intermolecular interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).
Enantiomers, which are non-superimposable mirror images of each other, have identical physical properties in an achiral environment but can have vastly different orientations in a chiral environment like a protein's binding site. One enantiomer (the eutomer) may bind with high affinity and produce the desired therapeutic effect, while the other (the distomer) may be significantly less active, inactive, or even contribute to undesirable side effects[7][8]. Diastereomers, which are stereoisomers that are not mirror images, have different physical properties and can also exhibit profoundly different biological activities.
This principle dictates that the synthesis and biological evaluation of a single racemic mixture is insufficient. To fully understand the structure-activity relationship (SAR) and unlock the therapeutic potential of tetrahydroindolizine carboxylic acids, each isomer must be isolated and tested independently.
Caption: Stereospecific binding of enantiomers to a chiral receptor.
Potential Biological Activities of Tetrahydroindolizine Scaffolds
While direct comparative studies on tetrahydroindolizine carboxylic acid isomers are not extensively documented, research on the broader class of indolizine derivatives provides a strong basis for predicting their potential therapeutic applications.
-
Anticancer Activity: Various functionalized indolizine derivatives have demonstrated promising inhibitory activity against the growth of several human tumor cell lines, including lung, brain, and renal cancer[1]. One study on a 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivative identified significant in vitro and in vivo cytotoxicity, suggesting a unique mechanism of action compared to other known anticancer agents[9]. The carboxylic acid moiety could enhance this activity by targeting specific enzymes crucial for cancer cell proliferation.
-
Enzyme Inhibition: N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to be potent inhibitors of monoamine oxidase, an important target in neurodegenerative and psychiatric disorders[10]. The structural similarity of the tetrahydroindolizine core to other heterocyclic carboxylic acids that inhibit enzymes like sirtuins or indoleamine 2,3-dioxygenase (IDO1) suggests that isomers could be developed as highly selective enzyme inhibitors[4][11].
-
Antioxidant Properties: In an environment of excessive reactive oxygen species (ROS), oxidative stress can lead to cellular damage and contribute to numerous diseases. Indolizine derivatives containing sulfur and selenium have been shown to possess significant antioxidant activity, measured by their ability to scavenge free radicals and reduce lipid peroxidation[2][3]. The electronic properties conferred by the carboxylic acid group could modulate this antioxidant potential.
A Framework for Comparative Analysis
To systematically evaluate the isomers, a panel of bioassays is required. The following tables present a hypothetical framework for organizing and comparing experimental data. The values are illustrative placeholders intended to demonstrate how isomeric variation can lead to dramatic differences in potency.
Table 1: Comparative In Vitro Cytotoxicity of Tetrahydroindolizine Carboxylic Acid Isomers
| Isomer | Configuration* | HCT-116 (Colon) IC₅₀ (µM) | SNB-75 (CNS) IC₅₀ (µM) | HOP-62 (Lung) IC₅₀ (µM) |
|---|---|---|---|---|
| 1a | (2S, 3aR, 7aS) | 5.2 | 8.1 | 12.5 |
| 1b | (2R, 3aS, 7aR) | > 100 | > 100 | > 100 |
| 1c | (2S, 3aS, 7aR) | 45.8 | 67.3 | 98.1 |
| 1d | (2R, 3aR, 7aS) | 51.2 | 72.0 | > 100 |
*Note: Hypothetical configurations based on related structures for illustrative purposes.
Table 2: Comparative Enzyme Inhibition Profile of Isomers
| Isomer | Configuration* | Monoamine Oxidase A (MAO-A) Kᵢ (nM) | Sirtuin 5 (SIRT5) IC₅₀ (µM) |
|---|---|---|---|
| 1a | (2S, 3aR, 7aS) | 850 | 25.6 |
| 1b | (2R, 3aS, 7aR) | > 10,000 | > 50 |
| 1c | (2S, 3aS, 7aR) | 15.2 | 48.1 |
| 1d | (2R, 3aR, 7aS) | 980 | > 50 |
*Note: Hypothetical configurations for illustrative purposes.
Experimental Protocols for Comparative Assessment
The trustworthiness of a comparative guide rests on robust and reproducible methodologies. The following protocols are adapted from established studies and provide a self-validating system for assessing the biological activity of the synthesized isomers.
Protocol 1: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)
This protocol is adapted from methodologies used to screen novel compounds against human tumor cell lines[12]. The SRB assay is a reliable method that measures cell density based on the binding of the dye to cellular proteins.
Causality: This assay is chosen for its simplicity, sensitivity, and its stoichiometric binding to cellular protein content, which provides a stable and linear measure of cell viability across a wide range of cell densities.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-15, U251) in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours in a humidified 5% CO₂ atmosphere at 37°C[12].
-
Compound Addition: Prepare stock solutions of each purified isomer in DMSO. Perform serial dilutions in culture medium and add them to the plates. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
Cell Fixation: Gently remove the medium. Adherent cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add a 0.4% (w/v) solution of SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Measurement: Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at approximately 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each isomer by plotting inhibition versus log concentration.
Protocol 2: In Vitro Antioxidant Activity (DPPH Free Radical Scavenging Assay)
This protocol is based on methods used to evaluate the antioxidant potential of novel indolizine derivatives[2][3]. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Causality: The DPPH assay is selected for its stability, simplicity, and the vivid color change (from purple to yellow) that allows for easy and reliable spectrophotometric measurement of radical scavenging activity.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 50 µM). Prepare stock solutions of each isomer and a positive control (e.g., Ascorbic Acid) in methanol or DMSO.
-
Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution.
-
Compound Addition: Add various concentrations of the test isomers (e.g., ranging from 10 to 500 µM) to the DPPH solution[3].
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. The scavenging of the DPPH radical is observed as a color change from deep violet to light yellow.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH are also measured.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the isomer. Calculate the EC₅₀ value (the effective concentration required to scavenge 50% of the radicals).
Conclusion and Future Directions
This guide establishes a foundational framework for the comparative analysis of tetrahydroindolizine carboxylic acid isomers. The principles of stereochemistry are paramount; the biological activity of these promising scaffolds is intrinsically linked to their three-dimensional structure. While the broader indolizine class shows significant potential in oncology, neuropharmacology, and as antioxidants, it is only through the systematic, independent evaluation of each pure isomer that a true lead compound can be identified.
Future research must focus on the asymmetric synthesis of these isomers to ensure stereochemical purity. Following in vitro characterization as outlined here, the most potent and selective isomers should advance to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles. Furthermore, target deconvolution studies will be essential to elucidate the precise molecular mechanisms through which the most active isomers exert their biological effects. This rigorous, isomer-specific approach is critical to translating the chemical promise of the tetrahydroindolizine scaffold into next-generation therapeutics.
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Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H). (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. Retrieved January 19, 2026, from [Link]
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Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. (2024). PeerJ. Retrieved January 19, 2026, from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]
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Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). PubMed. Retrieved January 19, 2026, from [Link]
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Validating the Anti-inflammatory Potential of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: A Comparative Guide
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While acute inflammation is a vital component of the immune response, its chronic dysregulation underpins a multitude of debilitating diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1][2] The current therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which, despite their efficacy, are associated with significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4][5] This has spurred a continuous search for novel anti-inflammatory agents with improved safety profiles.
The heterocyclic scaffold of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid presents a promising starting point for the development of new anti-inflammatory drugs. Its structural novelty warrants a thorough investigation of its biological activity. This guide provides a comprehensive framework for validating the anti-inflammatory potential of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, comparing its performance against established NSAIDs, and elucidating its potential mechanism of action.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the anti-inflammatory efficacy of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, a comparative study against well-characterized drugs is essential. We propose the inclusion of the following comparators:
-
Ibuprofen: A widely used non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity.[6]
-
Diclofenac: Another potent non-selective NSAID, known for its strong anti-inflammatory effects.[7][8]
-
Celecoxib: A selective COX-2 inhibitor, which will help in discerning if 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid exhibits any selectivity towards the inducible COX-2 isoform, a desirable trait for reducing gastrointestinal side effects.[9][10][11]
Experimental Design: A Multi-pronged Approach to Validation
Our validation strategy employs a tiered approach, beginning with in vitro assays to establish primary activity and progressing to in vivo models to confirm efficacy in a physiological context. This comprehensive screening funnel is designed to provide a robust characterization of the compound's anti-inflammatory profile.
Caption: A streamlined workflow for the validation of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid's anti-inflammatory activity.
Part 1: In Vitro Evaluation - Unraveling the Molecular Mechanism
The initial phase of our investigation focuses on cell-free and cell-based assays to determine the direct inhibitory effects of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid on key inflammatory mediators and pathways.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: The inhibition of COX enzymes is the primary mechanism of action for most NSAIDs.[4][7][9] This assay will determine if 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid directly inhibits COX-1 and/or COX-2, providing crucial insights into its potential efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs.[3][5][10]
Protocol:
-
Enzyme Preparation: Utilize commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Conditions: Perform the assay in a 96-well plate format using a colorimetric or fluorometric COX inhibitor screening kit.
-
Compound Incubation: Pre-incubate the enzymes with varying concentrations of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, Ibuprofen, Diclofenac, and Celecoxib.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound against both COX-1 and COX-2. The COX-2 selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Lipopolysaccharide (LPS)-stimulated Macrophage Assay
Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[12] This cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory effects of our test compound.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells or human peripheral blood mononuclear cell (PBMC)-derived macrophages in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and comparator drugs for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the cell cultures and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement: Quantify the levels of PGE2 in the supernatant using a commercially available ELISA kit.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA or a multiplex cytokine assay.
-
Cell Viability Assay: Concurrently perform an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
NF-κB Signaling Pathway Analysis
Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[13][14][15] Investigating the effect of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid on the NF-κB signaling pathway can provide a deeper understanding of its mechanism of action.
Caption: The NF-κB signaling pathway, a potential target for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Protocol (Western Blot):
-
Cell Treatment and Lysis: Treat LPS-stimulated macrophages with the test compound and comparators as described above. Prepare cytoplasmic and nuclear protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, nuclear p65, and a loading control (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation and p65 nuclear translocation.
Part 2: In Vivo Validation - Confirming Efficacy in a Living System
Positive results from in vitro studies must be validated in animal models of inflammation to assess the compound's bioavailability, efficacy, and potential toxicity in a whole organism.
Carrageenan-induced Paw Edema in Rats
Rationale: This is a classic and well-established acute inflammation model used for the primary screening of anti-inflammatory drugs.[16][17] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: vehicle control, positive controls (Ibuprofen, Diclofenac, Celecoxib), and different dose levels of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and Comparator Drugs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) |
| 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Ibuprofen | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |
| Diclofenac | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | 0 |
| 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | Dose 1 | Experimental Value | Calculated Value |
| Dose 2 | Experimental Value | Calculated Value | |
| Ibuprofen | Standard Dose | Experimental Value | Calculated Value |
| Diclofenac | Standard Dose | Experimental Value | Calculated Value |
| Celecoxib | Standard Dose | Calculated Value | Calculated Value |
Conclusion and Future Directions
This comprehensive guide outlines a robust strategy for the validation of the anti-inflammatory activity of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. By comparing its performance against established NSAIDs in a series of well-validated in vitro and in vivo assays, a clear picture of its therapeutic potential and mechanism of action will emerge. Favorable results from these studies would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in chronic models of inflammation, paving the way for its potential development as a novel anti-inflammatory agent.
References
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Bjarnason, I., Scarpignato, C., Holmgren, E., Olszewski, M., Rainsford, K. D., & Lanas, A. (2018). Mechanisms of damage to the gastrointestinal tract from nonsteroidal anti-inflammatory drugs. Gastroenterology, 154(3), 500-514. [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]
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FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]
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Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715-1731. [Link]
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Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6. [Link]
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Mitchell, S., & Vargas, J. (2020). NF-kappa B. In StatPearls [Internet]. StatPearls Publishing. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press. [Link]
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Patrignani, P., Tacconelli, S., & Bruno, A. (2011). Managing the adverse effects of nonsteroidal anti-inflammatory drugs. Expert review of clinical pharmacology, 4(5), 605-621. [Link]
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Rainsford, K. D. (2007). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 15(5), 189-191. [Link]
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Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of clinical investigation, 107(1), 7-11.[14] [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547. [Link]
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Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid analogs. While direct and extensive research on the SAR of this specific saturated scaffold is limited, this document synthesizes findings from closely related indolizine-2-carboxylic acid derivatives to extrapolate key structural determinants for biological activity. The primary focus of this analysis will be on the potential for these compounds as enzyme inhibitors, drawing parallels from established research on analogous unsaturated systems.
The indolizine core, a fused bicyclic heterocycle, is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 5,6,7,8-tetrahydroindolizine moiety represents a saturated variant of the indolizine system, offering a three-dimensional structure that can be exploited for targeted drug design. The introduction of a carboxylic acid at the 2-position provides a key interaction point, often with the active sites of enzymes.
The 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Scaffold
The core structure of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid combines the lipophilic character of the saturated bicyclic ring system with the polar, ionizable carboxylic acid group. This combination of features makes it an attractive starting point for the design of enzyme inhibitors and other therapeutic agents.
Caption: The core chemical structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Extrapolating SAR from Indolizine-2-carboxylic Acid Analogs: A Case Study in Monoamine Oxidase Inhibition
Significant research has been conducted on the unsaturated parent scaffold, indolizine-2-carboxylic acid, particularly in the context of monoamine oxidase (MAO) inhibition. A study on N'-substituted hydrazides of indolizine-2-carboxylic acid revealed that these compounds are potent MAO inhibitors, even more so than the established drug iproniazid.[2]
Key SAR Findings for Indolizine-2-carboxylic Acid Hydrazide Analogs:
-
The Hydrazide Moiety is Crucial: The conversion of the carboxylic acid to a hydrazide is a critical modification for MAO inhibitory activity.
-
Substitution on the Terminal Nitrogen: The nature of the substituent on the terminal nitrogen of the hydrazide group significantly influences potency.
The general trend suggests that the indolizine nucleus acts as a hydrophobic scaffold that orients the reactive hydrazide moiety for interaction with the flavin cofactor in the active site of MAO.
| Compound/Analog | Modification | Biological Activity (MAO Inhibition) | Reference |
| Indolizine-2-carboxylic acid | Parent Carboxylic Acid | Inactive | [2] |
| Indolizine-2-carbohydrazide | Unsubstituted Hydrazide | Active | [2] |
| N'-Isopropyl-indolizine-2-carbohydrazide | Isopropyl substitution | Potent Inhibition | [2] |
| N'-Substituted Phenyl-indolizine-2-carbohydrazide | Phenyl substitution | Varied activity based on phenyl substituents | [2] |
Based on these findings, it is plausible that 5,6,7,8-tetrahydroindolizine-2-carboxylic acid analogs, when converted to their corresponding hydrazides, could also exhibit MAO inhibitory activity. The saturation of the pyridine ring in the tetrahydroindolizine scaffold would introduce greater conformational flexibility, which could either enhance or diminish binding to the enzyme active site. Further investigation into this is warranted.
Caption: Hypothesized SAR workflow for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid analogs as MAO inhibitors.
Experimental Protocols
Synthesis of the 5,6,7,8-Tetrahydroindolizine Scaffold
A general and efficient method for the synthesis of the 5,6,7,8-tetrahydroindolizine core involves the annulation of 2-formylpiperidine with 1,3-dicarbonyl compounds.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-formylpiperidine hydrochloride (1.0 mmol) and a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate to introduce the acetyl and ester groups for subsequent conversion to carboxylic acid, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add pyrrolidine (1.5 mmol) and activated 4 Å molecular sieves.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6,7,8-tetrahydroindolizine derivative.
-
Hydrolysis to Carboxylic Acid: The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.
Caption: General synthetic workflow for 5,6,7,8-tetrahydroindolizine-2-carboxylic acid.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The following is a representative protocol for assessing the MAO inhibitory activity of the synthesized analogs.
Materials:
-
Rat brain mitochondria (as a source of MAO-A and MAO-B)
-
Test compounds (dissolved in DMSO)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer or spectrophotometer
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a suspension of rat brain mitochondria in phosphate buffer.
-
Incubation: In a 96-well plate, add the mitochondrial suspension, phosphate buffer, and varying concentrations of the test compounds or a reference inhibitor (e.g., iproniazid). Pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Detection:
-
For the MAO-A assay with kynuramine, measure the fluorescence of the product, 4-hydroxyquinoline.
-
For the MAO-B assay with benzylamine, measure the absorbance of the product formed after a secondary reaction (e.g., with ninhydrin).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroindolizine-2-carboxylic acid scaffold holds promise for the development of novel enzyme inhibitors. While direct SAR studies are currently lacking in the public domain, valuable insights can be drawn from the well-established research on indolizine-2-carboxylic acid analogs. The presented guide offers a framework for initiating a research program focused on this intriguing class of compounds. Future work should focus on the synthesis of a diverse library of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid analogs and their systematic evaluation in a panel of biological assays to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
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Kappe, T., & Armstrong, M. D. (1965). Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Medicinal Chemistry, 8(3), 368–374. [Link]
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Kubinski, P., et al. (2017). Potential inhibitory effect of indolizine derivatives on the two enzymes: nicotinamide phosphoribosyltransferase and beta lactamase, a molecular dynamics study. Journal of Molecular Modeling, 23(7), 208. [Link]
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Dawood, K. M., & Abbas, A. A. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 865–884. [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. National Center for Biotechnology Information. Retrieved from [Link]
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Pizzorno, M. T., & Albonico, S. M. (1977). Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry, 42(5), 909–910. [Link]
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Reddy, T. R., et al. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
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The Efficacy of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as a Novel Alanine Racemase Inhibitor: A Comparative Analysis
In the relentless pursuit of novel antimicrobial agents, the bacterial cell wall remains a prime target for therapeutic intervention. Its unique composition, particularly the presence of D-amino acids not found in eukaryotes, offers a window for selective toxicity. Alanine racemase (Alr), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is pivotal in this context. It catalyzes the racemization of L-alanine to D-alanine, an essential precursor for peptidoglycan biosynthesis.[1][2][3] The absence of human homologues makes Alr an attractive target for the development of new antibacterial drugs.[1][2] This guide provides a comparative efficacy analysis of a novel compound, 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, against well-established inhibitors of alanine racemase.
Introduction to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: A Hypothetical Inhibitor
While the indolizine scaffold is present in various biologically active compounds, the specific biological targets of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid are not yet elucidated in published literature.[4][5] However, its structural resemblance to amino acids, featuring a carboxylic acid group on a bicyclic amine scaffold, suggests its potential to interact with enzymes involved in amino acid metabolism. We hypothesize that this compound may act as an inhibitor of alanine racemase, potentially by mimicking the substrate or an intermediate state of the enzymatic reaction. This guide will explore the experimental framework for validating this hypothesis and comparing its efficacy against known inhibitors.
Established Inhibitors of Alanine Racemase
A number of compounds have been identified as inhibitors of alanine racemase, with varying mechanisms of action and levels of efficacy. The most well-known of these are substrate analogs that often exhibit toxicity due to off-target effects.[1][6]
-
D-cycloserine (DCS): A natural antibiotic, D-cycloserine is a potent inhibitor of alanine racemase and is used as a second-line treatment for tuberculosis.[1][2][7] Its clinical utility is limited by severe dose-dependent neurotoxicity, which is attributed to its lack of target specificity.[1][6]
-
O-carbamyl-D-serine: Another natural antibiotic that acts as a standard inhibitor of alanine racemase.[1]
-
β-chloro-D-alanine: This compound has been shown to inhibit E. coli and Bacillus subtilis Alrs.[8]
-
Alafosfalin: A phosphonopeptide antibiotic that, upon entering the bacterial cell, releases aminomethylphosphonic acid which inhibits alanine racemase among other enzymes.[1]
-
Thiadiazolidinones: A class of non-substrate analog inhibitors that have shown activity against Mycobacterium tuberculosis and M. smegmatis alanine racemases.[9]
The quest for novel, non-substrate analog inhibitors with improved safety profiles is an active area of research.[6][10]
Comparative Efficacy Evaluation: Experimental Design
To ascertain the efficacy of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as an alanine racemase inhibitor and compare it to known inhibitors, a series of well-defined experiments are necessary.
Enzyme Purification and Characterization
The initial step involves the expression and purification of recombinant alanine racemase from the target bacterial species, for instance, Mycobacterium tuberculosis or Bacillus stearothermophilus. The purified enzyme's activity and kinetic parameters (Km and Vmax) should be determined using a standard assay.
In Vitro Inhibition Assays
A coupled-enzyme assay is a standard method for determining alanine racemase activity.[6] In the direction of L-alanine formation from D-alanine, the product L-alanine is deaminated by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored to determine the reaction rate.
Experimental Protocol: Coupled-Enzyme Assay for Alanine Racemase Inhibition
-
Reaction Mixture Preparation: Prepare a reaction cocktail in a suitable buffer (e.g., 100 mM Tris-Tricine, pH 8.5) containing:
-
Varying concentrations of the inhibitor (5,6,7,8-Tetrahydroindolizine-2-carboxylic acid or a known inhibitor).
-
12 nM alanine racemase.
-
1 mM NAD+.
-
0.03 units/ml L-alanine dehydrogenase.
-
-
Incubation: Incubate the reaction mixture with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, D-alanine (e.g., 2.5 mM).
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.[6]
-
Whole-Cell Antimicrobial Activity
The in vitro enzymatic inhibition should be correlated with whole-cell antimicrobial activity. This is determined by measuring the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow the target bacterial strains to the mid-logarithmic phase in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds (5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and known inhibitors) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Comparative Analysis
The efficacy of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid should be quantitatively compared to known inhibitors.
Table 1: Comparative Efficacy of Alanine Racemase Inhibitors
| Compound | IC50 (µM) | Ki (µM) | Inhibition Mechanism | MIC (µg/mL) vs. M. tuberculosis |
| 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | [Experimental Value] | [Experimental Value] | [Determined Mechanism] | [Experimental Value] |
| D-cycloserine | [Reported Value] | [Reported Value] | Competitive | [Reported Value] |
| O-carbamyl-D-serine | [Reported Value] | [Reported Value] | Competitive | [Reported Value] |
| Thiadiazolidinone (e.g., 407-7) | <10[9] | [Reported Value] | [Reported Mechanism] | 6.25 - 100[9] |
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating the biochemical pathway and the experimental process.
Caption: Inhibition of the Alanine Racemase pathway.
Caption: Experimental workflow for inhibitor comparison.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for evaluating the efficacy of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as a hypothetical inhibitor of alanine racemase. By employing standardized enzymatic and whole-cell assays, and comparing the results with well-characterized inhibitors, a clear understanding of its potential as a novel antimicrobial agent can be achieved. The discovery of new chemical scaffolds that inhibit essential bacterial enzymes like alanine racemase is a critical step in addressing the growing challenge of antibiotic resistance.
References
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Khatkar, A., Rathee, P., & Saini, S. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
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Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., Kocks, C., & Cook, P. F. (2011). New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PLoS One, 6(6), e20774. [Link]
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Wikipedia contributors. (2023, December 28). Alanine racemase. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Khatkar, A., Rathee, P., & Saini, S. (2015). Inhibitors of alanine racemase enzyme: a review. PubMed. [Link]
-
Rathee, P., Saini, S., & Khatkar, A. (2023). AN UPDATED STATUS OF ALANINE RACEMASE INHIBITORS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(2), 696-703. [Link]
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Leferink, N. G., Vrijbloed, J. W., van der Kaaij, R. M., & van der Laan, J. M. (2016). Structural and functional characterization of the alanine racemase from Streptomyces coelicolor A3 (2). bioRxiv. [Link]
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Wikipedia contributors. (2023, August 29). Diaminopimelate decarboxylase. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of tetrahydroindolizine containing carboxamido benzoate derivative. Retrieved January 19, 2026, from [Link]
-
Proteopedia. (2019, March 3). Alanine racemase. Retrieved January 19, 2026, from [Link]
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Anthony, K. G., Amako, K., Ticao, L. G., Cynamon, M. H., & Strych, U. (2013). Inhibition of mycobacterial alanine racemase activity and growth by thiadiazolidinones. PLoS One, 8(5), e63025. [Link]
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Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by β-chloro-D-alanine. Proceedings of the National Academy of Sciences, 71(2), 417-421. [Link]
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A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being unforeseen off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel chemical entity, using 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid as a representative example. The 5,6,7,8-tetrahydroindolizine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] However, for any new derivative, a thorough investigation of its selectivity is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety liabilities.
This guide eschews a rigid template, instead focusing on the logic and causality behind building a robust, self-validating cross-reactivity screening cascade. We will move from predictive, in silico methods to broad liability panels and finally to focused, quantitative selectivity assays.
Part 1: Predictive Analysis and Hypothesis Generation
Before initiating expensive wet-lab experiments, a predictive analysis based on the molecule's structure can generate testable hypotheses about potential biological targets and off-targets. This is crucial for a novel compound where the primary target may not be fully elucidated.
Structural and Substructure Similarity Analysis
The principle of structural similarity posits that molecules with similar shapes and chemical features are likely to bind to similar protein targets. The 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid scaffold contains a nitrogen-containing heterocyclic system, a common feature in many classes of inhibitors. By comparing this scaffold to those of known drugs and tool compounds, we can infer potential target classes.
For instance, the tetrahydroindolizine core shares features with other bicyclic heteroaromatics like quinolines and indoles, which are known to interact with a diverse range of targets. Derivatives of the structurally related 5,6,7,8-tetrahydroquinoline scaffold, for example, have been developed as C5a receptor antagonists and anti-inflammatory agents.[2][3] This suggests that G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways could be potential interaction partners.
Table 1: Comparison of Privileged Heterocyclic Scaffolds
| Scaffold | Representative Target Classes | Rationale for Potential Cross-Reactivity |
| 5,6,7,8-Tetrahydroindolizine | Kinases, GPCRs, Ion Channels, Enzymes | Nitrogen heterocycle, rigid bicyclic core, potential for H-bonding and pi-stacking. |
| Quinoline / Tetrahydroquinoline | Kinases (e.g., EGFR), GPCRs (e.g., C5aR), DHFR | Bioisosteric relationship, similar 3D shape and distribution of H-bond donors/acceptors.[2][4] |
| Indole | Kinases, GPCRs (e.g., Serotonin Receptors), Enzymes | Common pharmacophore in kinase inhibitors and neurotransmitter receptor ligands. |
This initial analysis allows us to prioritize specific target families for screening. If literature for close analogs points towards kinase inhibition, a kinase panel becomes a high-priority screen.
Part 2: A Tiered Experimental Strategy for Cross-Reactivity Profiling
A tiered approach is the most efficient and cost-effective strategy for experimental profiling.[5] It begins with a broad, single-concentration screen to flag potential liabilities, followed by more focused dose-response studies on confirmed hits.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Off-Target Liability Screening
The primary goal of Tier 1 is to identify interactions with a well-established set of targets known to be implicated in adverse drug reactions (ADRs).[6] This is a cost-effective method used early in drug discovery to flag compounds with the highest risk of causing safety issues.[6] Commercial services offer curated panels, often called "safety panels," that cover dozens of key off-targets.[7][8][9]
Methodology: Radioligand Binding Assay
A common and robust method for these panels is the competitive radioligand binding assay. This technique measures the ability of the test compound to displace a known, radioactively labeled ligand from its receptor. Significant displacement indicates an interaction.
Table 2: Representative Targets from a Core Safety Panel
| Target | Target Class | Associated Potential ADR |
| hERG | Ion Channel | Cardiac arrhythmia (QT prolongation) |
| 5-HT2B | GPCR (Serotonin) | Cardiac valvulopathy |
| Dopamine Transporter (DAT) | Transporter | CNS side effects, abuse potential |
| Cyclooxygenase (COX-1/2) | Enzyme | GI toxicity, cardiovascular events |
| Adrenergic Alpha-1A | GPCR (Adrenergic) | Hypotension, dizziness |
| Muscarinic M1 | GPCR (Cholinergic) | Dry mouth, blurred vision, cognitive effects |
| GABA-A Receptor | Ion Channel | Sedation, CNS depression |
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated in a multi-well plate.
-
Addition of Components:
-
Radioligand: A specific, radio-labeled ligand for the target is added at a concentration near its dissociation constant (Kd).
-
Test Compound: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is added at a standard screening concentration (e.g., 10 µM).
-
Controls:
-
Total Binding (Negative Control): Contains only membrane prep and radioligand (represents 0% inhibition).
-
Non-Specific Binding (Positive Control): Contains membrane prep, radioligand, and a very high concentration of a known, non-labeled ligand to displace all specific binding.
-
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The time and temperature are target-dependent.
-
Separation: The bound radioligand is separated from the unbound. This is typically done by rapid filtration through a glass fiber filter mat, which traps the cell membranes.
-
Detection: The radioactivity trapped on the filter for each well is measured using a scintillation counter.
-
Calculation: The percent inhibition by the test compound is calculated using the formula: % Inhibition = 100 * (1 - [Test Compound CPM - NSB CPM] / [Total Binding CPM - NSB CPM])
A result of >50% inhibition is typically considered a "hit" and warrants further investigation in a Tier 2 assay.
Tier 2: Focused Selectivity Profiling (Example: Kinase Panel)
If Tier 1 results, primary assay data, or in silico analysis suggests activity against a large protein family like kinases, a focused selectivity panel is essential.[10] Given that many kinase inhibitors suffer from off-target effects due to the highly conserved ATP binding site, quantifying selectivity across the kinome is a critical step.[11][12]
Caption: Competitive inhibition of a kinase-catalyzed phosphorylation reaction.
Methodology: Biochemical Kinase Assay
Numerous methods exist to measure kinase activity, including those that detect substrate phosphorylation using radiolabeled ATP or, more commonly now, non-radioactive methods that quantify the amount of ADP produced.[10]
-
Kinase Reaction Setup: In a multi-well plate, add the following:
-
The specific kinase being tested.
-
A suitable substrate for that kinase.
-
ATP at a concentration near its Michaelis-Menten constant (Km).
-
A serial dilution of the test compound (e.g., 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid) and two alternative compounds for comparison. A 10-point, 3-fold dilution series starting from 100 µM is common.
-
-
Incubation: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the initial reaction into ATP, which then drives a luciferase reaction, generating a light signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[13]
Table 3: Hypothetical Comparative Kinase Selectivity Data (IC50 in nM)
| Kinase Target | 5,6,7,8-Tetrahydroindolizine-2-CA | Alternative 1 (Compound X) | Alternative 2 (Compound Y) |
| Primary Target Kinase A | 15 | 25 | 10 |
| Off-Target Kinase B | 850 | >10,000 | 75 |
| Off-Target Kinase C | 2,300 | 1,500 | 1,200 |
| Off-Target Kinase D | >10,000 | >10,000 | 250 |
| Off-Target Kinase E | 450 | 5,000 | 30 |
-
Interpretation: In this hypothetical data, 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid shows good selectivity for Kinase A over Kinases B, C, and D. However, it shows significant activity against Kinase E (only a 30-fold difference). Alternative 1 is more selective but less potent. Alternative 2 is potent but shows poor selectivity, hitting Kinases B and E with similar potency to the primary target. This quantitative comparison is essential for selecting a lead candidate for further development.
Part 3: Cellular Validation
Biochemical and binding assays are essential but occur in an artificial environment. The final and most critical step is to validate key off-target hits in a cellular context. A compound may show biochemical activity but fail to engage the target in a cell due to poor permeability or rapid efflux.[13]
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel molecule like 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, where the biological activity profile is not established, a logical cascade of predictive analysis, broad liability screening, and focused selectivity profiling is the most robust path forward. This tiered approach not only identifies potential safety liabilities early, preventing costly late-stage failures, but also provides a deeper understanding of the molecule's mechanism of action and polypharmacology. By explaining the causality behind each experimental choice and insisting on self-validating protocols with appropriate controls, researchers can confidently select and optimize drug candidates with the highest probability of clinical success.
References
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Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
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Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
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ICE Bioscience. Safety Pharmacology Services. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Gao, Y., Chang, L., & Liu, X. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1346. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
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Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., ... & Cravatt, B. F. (2012). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature chemical biology, 8(5), 469-478. [Link]
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Reddy, T. R., & Reddy, P. V. G. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. The Journal of organic chemistry, 80(15), 7856-7862. [Link]
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Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., ... & Shepherd, R. G. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of medicinal chemistry, 38(9), 1473-1481. [Link]
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Sumichika, H., Sakata, K., Sato, N., Takeshita, S., Ishibuchi, S., Ohtake, A., ... & Asai, F. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544-2548. [Link]
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Rosowsky, A., Mota, C. E., Wright, J. E., Freisheim, J. H., Heusner, J. J., & McCormack, J. J. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(10), 1838-1847. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid represents a privileged core structure, offering a three-dimensional architecture that is of significant interest in medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable molecule, supported by experimental data and protocols to inform your selection of the most appropriate pathway for your research needs.
Introduction to the Target Scaffold
The 5,6,7,8-tetrahydroindolizine nucleus is a saturated bicyclic heteroaromatic system that has garnered attention for its presence in various natural products and biologically active compounds. The incorporation of a carboxylic acid moiety at the 2-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The synthetic efficiency in accessing this core is therefore a critical factor in the rapid advancement of drug discovery programs. This guide will focus on two prominent synthetic strategies: a one-pot annulation reaction and a classical 1,3-dipolar cycloaddition.
Route 1: One-Pot Annulation of 2-Formylpiperidine with a β-Ketoester
This modern and highly efficient approach provides a direct and convergent pathway to the tetrahydroindolizine core. The key transformation involves the condensation and subsequent cyclization of 2-formylpiperidine with a suitably substituted β-ketoester.
Causality of Experimental Choices
The selection of a one-pot protocol is driven by the principles of atom economy and process simplification, which are paramount in industrial and large-scale academic synthesis. The use of commercially available 2-formylpiperidine hydrochloride and a functionalized β-ketoester as starting materials enhances the practicality of this route. Pyrrolidine is employed as a catalyst to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition, while molecular sieves are crucial for driving the reaction equilibrium towards the desired product by sequestering water.
Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate
To a stirred suspension of 2-formylpiperidine hydrochloride (1.0 mmol) and ethyl 2-formyl-3-oxobutanoate (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C under a nitrogen atmosphere, is added pyrrolidine (1.5 mmol) dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate. Subsequent hydrolysis of the ester using standard procedures (e.g., lithium hydroxide in a THF/water mixture) yields the target 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Route 2: 1,3-Dipolar Cycloaddition of a Piperidine-Derived Azomethine Ylide
A more classical yet powerful approach to the tetrahydroindolizine scaffold involves a 1,3-dipolar cycloaddition reaction. This strategy relies on the in situ formation of an azomethine ylide from a derivative of 2-piperidinecarboxylic acid, which then undergoes a cycloaddition with a suitable dipolarophile, such as an alkyne.
Causality of Experimental Choices
This route leverages the inherent reactivity of azomethine ylides, which are potent 1,3-dipoles for the construction of five-membered nitrogen-containing heterocycles. The choice of 2-piperidinecarboxylic acid as the starting material provides a direct entry to the required piperidine-based ylide. Acetic anhydride is used to generate a mesoionic oxazolone (münchnone) intermediate, which, upon heating, decarboxylates to form the reactive azomethine ylide. The selection of an electron-deficient alkyne, such as ethyl propiolate, as the dipolarophile ensures a high-yielding and regioselective cycloaddition.
Experimental Protocol: Synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate
A solution of N-formyl-2-piperidinecarboxylic acid (1.0 mmol) and ethyl propiolate (1.2 mmol) in acetic anhydride (5 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the excess acetic anhydride is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:3) to yield ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate. This ester can then be hydrolyzed to the target carboxylic acid as described in Route 1.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: One-Pot Annulation | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | 2-Formylpiperidine HCl, β-Ketoester | 2-Piperidinecarboxylic acid, Alkyne |
| Number of Steps | 1 (for ester) + 1 (hydrolysis) | 1 (for ester) + 1 (hydrolysis) |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsher (reflux in acetic anhydride) |
| Reagents | Pyrrolidine, Molecular Sieves | Acetic Anhydride |
| Reported Yield | Good to Excellent (typically >70% for the ester) | Moderate to Good (typically 50-70% for the ester) |
| Atom Economy | High | Moderate |
| Scalability | Readily scalable | Potentially limited by the use of acetic anhydride at scale |
| Substrate Scope | Broad (various β-dicarbonyls) | More specific to alkyne dipolarophiles |
Visualizing the Synthetic Workflows
To further clarify the distinct approaches, the following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route 1: One-Pot Annulation.
Caption: Workflow for Route 2: 1,3-Dipolar Cycloaddition.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. However, the One-Pot Annulation of 2-Formylpiperidine with a β-Ketoester (Route 1) emerges as the superior strategy in terms of synthetic efficiency, milder reaction conditions, and likely higher overall yields. Its convergent nature and the use of readily available starting materials make it particularly attractive for both small-scale and large-scale synthesis.
The 1,3-Dipolar Cycloaddition (Route 2) , while a classic and mechanistically elegant approach, involves harsher reaction conditions and may result in lower yields. It remains a valuable alternative, particularly if the specific starting materials are more readily accessible or if exploration of different dipolarophiles is desired.
For research groups prioritizing efficiency, scalability, and mild conditions, the one-pot annulation method is the recommended choice for the synthesis of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and its derivatives.
References
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Zhang, H., Lim, N.-K., & Capomolla, S. S. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
-
Pizzorno, M. T., & Albonico, S. M. (1977). Novel Synthesis of 5,6,7,8-Tetrahydroindolizines. The Journal of Organic Chemistry, 42(5), 909–910. [Link]
A Head-to-Head Comparison of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid and Other Key Heterocyclic Carboxylic Acids for Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry
Introduction: The Central Role of Heterocyclic Carboxylic Acids
In the landscape of drug design and development, the carboxylic acid functional group is a cornerstone. It is present in over 450 marketed drugs, including ubiquitous agents like NSAIDs and antibiotics, where it often plays a critical role in the pharmacophore by forming key interactions with biological targets.[1][2] When this acidic moiety is incorporated into a heterocyclic scaffold, it gives rise to a class of compounds with immense structural diversity and therapeutic potential.[3] These scaffolds are not merely passive frameworks; their unique electronic properties and spatial arrangements profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth, head-to-head comparison of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid with three other prominent heterocyclic carboxylic acids: the aromatic parent Indole-2-carboxylic acid , the fundamental five-membered ring Pyrrole-2-carboxylic acid , and the larger aromatic system Quinoline-2-carboxylic acid .
The objective is to move beyond a simple cataloging of properties and instead offer a nuanced analysis of the causal relationships between structure and function. For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between these scaffolds is crucial for making informed decisions in the early stages of lead discovery and optimization. This guide will dissect their structural attributes, synthetic accessibility, physicochemical characteristics, and reported biological activities, supported by experimental data and protocols, to empower rational scaffold selection.
Part 1: Structural and Physicochemical Comparison
The fundamental difference between 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and its counterparts lies in the saturation of its six-membered ring. This structural feature introduces a three-dimensional character absent in the planar, aromatic systems of indole, pyrrole, and quinoline, which has profound implications for molecular recognition and physicochemical properties.
Caption: Chemical structures of the compared heterocyclic carboxylic acids.
The introduction of sp3-hybridized carbons in the tetrahydroindolizine scaffold breaks the planarity of the analogous indole ring system. This leads to greater conformational flexibility, which can be advantageous for optimizing interactions within a complex, non-planar protein binding pocket. Conversely, the rigid, planar structures of indole, pyrrole, and quinoline are often ideal for targeting flat binding sites, such as those involving DNA intercalation or stacking interactions with aromatic amino acid residues.
| Property | 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | Indole-2-carboxylic acid | Pyrrole-2-carboxylic acid | Quinoline-2-carboxylic acid |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₇NO₂[4] | C₅H₅NO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 165.19 g/mol | 161.16 g/mol [4][5] | 111.10 g/mol | 173.17 g/mol |
| Melting Point (°C) | Data not available | 202-206[4][6] | 208-212 | 156-157 |
| Solubility | Data not available | Soluble in ethanol, DMSO, methanol[4][6] | Soluble in ethanol, methanol, DMF, DMSO[7] | Data not available |
| pKa (predicted) | Data not available | 4.44 ± 0.30[4] | ~4-5 | ~4.9 |
| Topological Polar Surface Area (TPSA) | 49.3 Ų[8] (for Indoline-2-carboxylic acid) | 53.1 Ų[5] | 50.3 Ų | 50.3 Ų |
Table 1: Comparative Physicochemical Properties. Note: Data for the title compound is sparse, reflecting its status as a newer scaffold for investigation. The TPSA for the structurally similar indoline-2-carboxylic acid is provided for estimation.[8]
Part 2: Synthesis Methodologies - A Gateway to Chemical Diversity
The accessibility of a scaffold is a critical factor in its adoption for drug discovery campaigns. An efficient, scalable, and versatile synthesis allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Protocol: Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizine Core
An expedient, single-step synthesis for the 5,6,7,8-tetrahydroindolizine scaffold has been developed, which is a significant advantage for its use in medicinal chemistry.[9] This method relies on the annulation of commercially available starting materials.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-formylpiperidine hydrochloride (1.0 eq) in tetrahydrofuran (THF), add pyrrolidine (1.2 eq) and 4 Å molecular sieves.
-
Addition of Reagents: Add the desired 1,3-dicarbonyl compound (e.g., a β-ketoester to yield the 2-carboxylic acid ester) (1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydroindolizine derivative.
-
Saponification (for Carboxylic Acid): If the product is an ester, dissolve it in a mixture of methanol and water, add an excess of sodium hydroxide (NaOH), and heat to reflux for 2-4 hours. After cooling, acidify the mixture with HCl to precipitate the 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, which can be collected by filtration.
Caption: Workflow for the synthesis of the target compound.
Comparative Synthetic Routes:
-
Indole-2-carboxylic acid: Commonly synthesized through methods like the hydrolysis of indole-2-carboxylate esters or via Reissert indole synthesis.[4] These are well-established, multi-step procedures.
-
Pyrrole-2-carboxylic acid: Can be prepared via various methods, including the Knorr pyrrole synthesis followed by oxidation or carboxylation of pyrrole itself. It is also a known natural product from Streptomyces species.[7][10]
-
Quinoline-2-carboxylic acid: Often synthesized through well-known named reactions such as the Doebner-von Miller reaction or the Combes quinoline synthesis, starting from anilines and α,β-unsaturated carbonyl compounds, followed by oxidation of a substituent at the 2-position.
The single-step nature of the tetrahydroindolizine synthesis offers a distinct advantage in terms of efficiency and rapid analogue generation compared to the often more complex, classical methods required for the fully aromatic comparators.[9]
Part 3: Comparative Biological Activities and Therapeutic Potential
While direct comparative data for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid itself is limited, the broader families of indolizine, indole, pyrrole, and quinoline derivatives have been extensively studied, revealing distinct and sometimes overlapping biological profiles. The indolizine framework is known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[11][12][13][14]
| Biological Activity | 5,6,7,8-Tetrahydroindolizine Scaffold | Indole Scaffold | Pyrrole Scaffold | Quinoline Scaffold |
| Anticancer | Indolizine derivatives show potent cytostatic and cytotoxic effects against various cancer cell lines.[11][15] Analogues of 5,6,7,8-tetrahydrofolic acid have been studied as potential antitumor agents.[16] | A cornerstone of anticancer drug discovery.[17] Used in the development of enzyme inhibitors (e.g., HCV NS5B polymerase).[17] | Derivatives possess antibacterial and potential anticancer properties.[18] | Quinoline-2-carboxylic acid has shown significant growth inhibition against mammary and cervical cancer cell lines.[19][20] |
| Antimicrobial | Indolizine derivatives exhibit activity against Mycobacterium tuberculosis and various bacteria.[12][21] | The indole nucleus is a privileged structure in the design of antimicrobial agents. | Pyrrole-2-carboxylic acid has demonstrated antiparasitic activity against Trypanosomes and potent antifungal activity.[7] | Derivatives of quinoline-2-carboxylic acid have been synthesized and tested for antimicrobial activity, with some showing strong inhibition.[22] |
| Enzyme Inhibition | The scaffold's 3D nature makes it a candidate for targeting allosteric sites or complex enzyme active sites. Tyrosine phosphatase inhibitors have been developed from indolizine derivatives.[13] | Potent inhibitors of various enzymes, including HCV polymerase.[17] | Pyrrole-2-carboxylic acid is a known selective inhibitor of proline racemase.[7] | Quinoline-2-carboxylic acid is an inhibitor of α-glucosidase and α-amylase, giving it antidiabetic potential.[23] |
| Anti-inflammatory | The indolizine framework is associated with significant anti-inflammatory activity.[11][13][19] | Indole derivatives are the basis for many NSAIDs (e.g., Indomethacin). | Some pyrrole-containing compounds exhibit anti-inflammatory effects. | Quinoline-4-carboxylic acid derivatives are known for anti-inflammatory activity, and quinoline-2-carboxylic acid analogues are also being studied.[19] |
Table 2: Summary of Reported Biological Activities for the Core Scaffolds.
Expert Analysis & SAR Insights
The data reveals that while all four scaffolds are versatile, their structural differences guide their therapeutic applications.
-
Three-Dimensionality vs. Planarity: The key advantage of the 5,6,7,8-tetrahydroindolizine scaffold is its non-planar, conformationally flexible structure. This makes it an excellent candidate for targeting proteins where interactions are distributed across a three-dimensional pocket, potentially offering higher selectivity and novel binding modes compared to its flat, aromatic counterparts. The development of tetrahydrofolic acid analogues for antitumor therapy is a prime example of leveraging a saturated heterocyclic system to mimic an endogenous ligand.[16]
-
Aromaticity and π-π Interactions: The indole and quinoline scaffolds excel where aromaticity is key. Their planar nature and electron-rich π-systems are ideal for engaging in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in a target's active site or for intercalating with DNA. The development of indole-based HCV polymerase inhibitors that bind to the enzyme's palm site illustrates this principle.[17]
-
Compactness and Bioisosterism: The pyrrole ring is a compact, five-membered aromatic system. Pyrrole-2-carboxylic acid serves as an important building block and has shown specific utility as an enzyme inhibitor, where its smaller size and specific hydrogen bonding pattern are crucial for activity.[7] In drug design, the carboxylic acid group itself is often replaced by bioisosteres (e.g., tetrazoles, sulfonamides) to improve physicochemical properties like membrane permeability and metabolic stability, a strategy applicable to all these scaffolds.[1][2][24]
Caption: Potential binding modes of saturated vs. aromatic scaffolds.
Conclusion and Future Perspectives
This guide provides a comparative framework for evaluating 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid against established heterocyclic carboxylic acids.
-
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid emerges as a promising scaffold for exploring chemical space in three dimensions. Its efficient synthesis and conformationally flexible nature make it a compelling choice for targeting complex protein topologies where traditional planar scaffolds may be less effective. The existing literature on related indolizine derivatives suggests a high potential for discovering potent anticancer, antimicrobial, and anti-inflammatory agents.[11][13]
-
Indole-2-carboxylic acid and Quinoline-2-carboxylic acid remain powerhouse scaffolds for applications requiring rigid, aromatic systems. Their rich and well-documented chemistry provides a solid foundation for developing agents that rely on π-stacking and planar interactions.
-
Pyrrole-2-carboxylic acid offers a compact and synthetically versatile option, particularly effective in the design of specific enzyme inhibitors.
The path forward for drug discovery professionals involves a rational selection process grounded in the nature of the biological target. For novel targets with deep or flexible binding pockets, exploring the 3D space offered by the tetrahydroindolizine scaffold is a highly recommended strategy. Future research should focus on generating more direct biological data for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and its simple derivatives to fully elucidate its therapeutic potential and validate its place in the medicinal chemist's toolkit.
References
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- Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. MDPI.
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid (CAS No. 16959-59-4), a heterocyclic organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Section 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is classified as a hazardous substance.[1][2]
Key Hazards:
-
H302: Harmful if swallowed.[2]
As a carboxylic acid, this compound is inherently acidic and will react with bases. Its organic nature makes it incompatible with strong oxidizing agents.[3][4] Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides. Therefore, this compound must be managed as regulated hazardous waste; under no circumstances should it be disposed of down the drain or in regular solid waste .[5][6]
Safety Profile Summary
| Property | Information | Source(s) |
| GHS Hazard Codes | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [2] |
| Appearance | Crystalline powder | [7] |
| Primary Hazards | Harmful (oral), Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2] |
| Incompatible Materials | Strong bases, Oxidizing agents, Reducing agents, Metals | [3][4][8] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, effective dust mask/respirator | [3][4][7] |
Section 2: Core Principles of Chemical Waste Management
The disposal of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid must adhere to the foundational principles of hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) departments.
-
Waste Characterization: Any material, including pure excess compound, contaminated labware (e.g., weigh boats, gloves), and solutions containing 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, is considered hazardous waste.
-
Segregation: Incompatible chemicals must never be mixed in the same waste container.[8][9] For this compound, the most critical segregation is to keep it separate from bases (to prevent violent neutralization reactions) and strong oxidizing agents (to prevent fire or explosion).[3][5]
-
Containment: Waste must be stored in containers that are robust, leak-proof, and chemically compatible with the waste they hold.[10] Containers must be kept closed except when adding waste.[5]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[8] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., "Irritant," "Corrosive - Acid").[2]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural workflow for safely accumulating and disposing of waste containing 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect solid waste, such as the pure compound or contaminated disposable labware (e.g., gloves, weigh paper, pipette tips), in a designated solid waste container.
-
Causality: Separating solid and liquid waste streams is often required by disposal facilities and prevents dangerous reactions or pressurization that can occur when solids are added to liquid waste.
-
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other incompatible waste streams.[3]
Step 2: Selecting a Compatible Waste Container
-
Material: Use a high-density polyethylene (HDPE) or glass container for liquid waste. For solid waste, a clearly marked, lined container or a dedicated plastic pail is appropriate.[3] Never use metal containers for acidic waste , as corrosion can lead to leaks.[5][10]
-
Condition: Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw-on cap.[5]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the generator's name, the accumulation start date, and the full chemical name: "Waste 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid." Update the contents list as other compatible wastes are added.
Step 3: Waste Segregation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[3]
-
Segregation: Physically segregate the container from incompatible materials, especially bases and oxidizers.[5]
-
Causality: This physical separation is a critical barrier to prevent accidental mixing and subsequent dangerous reactions.
-
Step 4: Arranging for Final Disposal
-
Container Capacity: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[3]
-
Scheduling Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal.[5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
Caption: Decision workflow for safe disposal of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
The safe handling of novel chemical compounds is the cornerstone of innovative research. This guide provides a detailed framework for the use of Personal Protective Equipment (PPE) when working with 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, a heterocyclic carboxylic acid. By understanding the potential hazards and implementing robust safety protocols, researchers can mitigate risks and ensure a secure laboratory environment.
Hazard Profile by Analogy
Due to the absence of specific toxicological data for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, a conservative approach to safety is essential. Based on the hazard classifications of similar compounds such as Indole-2-carboxylic acid and 5,6,7,8-Tetrahydroquinoline, the following potential hazards should be anticipated[1][2]:
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given its nature as a crystalline powder, inhalation of dust particles presents a primary route of exposure.[3]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Respiratory | NIOSH-approved N95 (or better) respirator | NIOSH (42 CFR 84) | To prevent inhalation of fine powder particles.[6][7] |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 | To protect against airborne particles and potential splashes.[7][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | ASTM F739 | To prevent skin contact and absorption.[7][8][9] |
| Body | Laboratory coat and/or chemical-resistant apron | N/A | To protect skin and clothing from contamination.[7][9] |
| Feet | Closed-toe shoes | N/A | To protect against spills and falling objects.[9] |
Operational and Disposal Plans
Engineering Controls: A First Line of Defense
All handling of powdered 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid should be conducted within a certified chemical fume hood.[3] This provides a controlled environment that minimizes the dispersion of airborne particles. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its disposal.
Caption: A step-by-step workflow for the safe handling of powdered chemicals.
Detailed Steps:
-
Don PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Weigh Compound: Carefully weigh the desired amount of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Dissolve/Dispense: If preparing a solution, add the solvent to the powder slowly to avoid generating dust.
-
Decontaminate Surfaces: After handling, decontaminate all surfaces, including the balance and any glassware, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of Waste: All contaminated materials, including gloves, weigh boats, and bench paper, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[10]
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, lab coat, and respirator) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill.
-
Clean-up (for minor spills): If the spill is small and you are trained to do so, don appropriate PPE. Gently cover the spill with an absorbent material designed for chemical spills. Avoid sweeping dry powder, as this can create dust.
-
Dispose: Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Conclusion
While 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a valuable compound for research and development, its handling demands a cautious and well-informed approach to safety. By adhering to the PPE recommendations and operational protocols outlined in this guide, researchers can confidently manage the risks associated with this and other novel chemical entities. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Ribble Technology. (n.d.). Essential PPE for the Paint Stripping and Powder Coating Industry. Retrieved from [Link]
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TCI Powder Coatings. (n.d.). PPE Requirements. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Ibercal. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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PubChem. (n.d.). 5,6,7,8-Tetrahydroindolizine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing heterocyclic-carboxylic acids.
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Taylor & Francis Online. (n.d.). A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids. Retrieved from [Link]
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- TCI Chemicals. (2025, May 14). 3-(2-Chloroethyl)
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
